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(9R)-Cinchonan-9-amine

Cat. No.: B15095614
M. Wt: 293.4 g/mol
InChI Key: ILZIKKYERYJBJZ-UHFFFAOYSA-N
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Description

(9R)-Cinchonan-9-amine is a useful research compound. Its molecular formula is C19H23N3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3 B15095614 (9R)-Cinchonan-9-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIKKYERYJBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(9R)-Cinchonan-9-amine: A Comprehensive Technical Guide to its Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine and its derivatives represent a significant class of compounds derived from the natural Cinchona alkaloids. By replacing the C9 hydroxyl group with an amino group, a new set of chemical properties and applications emerges, most notably in the field of asymmetric organocatalysis. This technical guide provides an in-depth exploration of the structure elucidation, physicochemical properties, synthesis, and primary applications of these valuable chiral molecules. While the parent Cinchona alkaloids have a rich history in medicine, particularly as antimalarial agents, this guide will focus on the unique characteristics and utility of their 9-amino analogues.

Structure Elucidation

The core structure of this compound is based on the Cinchona alkaloid framework, which consists of a quinoline moiety linked to a quinuclidine ring. The key structural feature is the presence of an amino group at the C9 position, with a specific (R) stereochemistry. The elucidation of this structure relies on a combination of spectroscopic techniques and, where available, X-ray crystallography.

Key Structural Features:

  • Quinoline Ring: Provides the aromatic system of the molecule.

  • Quinuclidine Ring: A bicyclic amine that contributes to the compound's rigidity and basicity.

  • C9 Stereocenter: The stereochemistry at the C9 position is crucial for the compound's application in asymmetric synthesis. The (9R) configuration, along with the other stereocenters in the quinuclidine ring, defines the chiral environment.

The absolute configuration of the parent Cinchona alkaloids has been unequivocally established, and the stereochemistry of the 9-amino derivatives is confirmed through stereospecific synthesis from these precursors and analysis of spectroscopic data, particularly 2D NMR experiments (COSY, NOESY) that reveal through-space correlations between protons.

Physicochemical Properties

The introduction of the amino group at the C9 position significantly alters the physicochemical properties of the Cinchona alkaloid scaffold, impacting its basicity, hydrogen bonding capabilities, and reactivity. The data presented below is for the trihydrochloride salts of the respective 9-amino(9-deoxy) Cinchona alkaloids, as they are commonly available in this form.

Property9-Amino(9-deoxy)epi-cinchonidine Trihydrochloride(9R)-6′-Methoxycinchonan-9-amine Trihydrochloride9-Amino(9-deoxy)epi-cinchonine
CAS Number 1263486-03-8[1]1391506-12-9168960-96-1
Molecular Formula C₁₉H₂₆Cl₃N₃[2]C₂₀H₂₅N₃O · 3HClC₁₉H₂₃N₃
Molecular Weight 402.79 g/mol [2]432.81 g/mol 293.41 g/mol
Appearance Lumps--
Optical Activity -[α]/D +4.0±1.0°, c = 1 in 0.1 M HCl-
LogP 3.76920--

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically starts from the corresponding natural Cinchona alkaloids (quinine, quinidine, cinchonine, or cinchonidine). The key transformation is the stereospecific replacement of the C9-hydroxyl group with an amino group. Two common synthetic routes are outlined below.[3]

Approach 1: Mitsunobu Reaction followed by Reduction

This approach involves a one-pot synthesis that proceeds with inversion of stereochemistry at the C9 position.[3]

G Synthetic Workflow: Mitsunobu Route Cinchona_Alkaloid Cinchona Alkaloid (e.g., Quinine) Azide_Intermediate 9-Azido(9-deoxy)epi-Cinchona Alkaloid Cinchona_Alkaloid->Azide_Intermediate 1. DIAD, PPh₃ 2. DPPA, THF Amine_Product This compound Derivative Azide_Intermediate->Amine_Product PPh₃, H₂O

Caption: Mitsunobu reaction pathway for the synthesis of this compound derivatives.

Experimental Protocol (General Procedure):

  • Azide Formation: To a solution of the starting Cinchona alkaloid (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise. The mixture is stirred for 30 minutes, after which diphenylphosphoryl azide (DPPA) (1.5 eq.) is added. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Reduction: Triphenylphosphine (2.0 eq.) is added to the reaction mixture, followed by the slow addition of water. The mixture is heated to 50 °C and stirred for several hours to facilitate the Staudinger reduction of the azide to the amine.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Approach 2: Mesylation and Azide Displacement followed by Reduction

This two-step approach is often more convenient for larger-scale synthesis.[3]

G Synthetic Workflow: Mesylation Route Cinchona_Alkaloid Cinchona Alkaloid Mesylate_Intermediate 9-O-Mesyl-Cinchona Alkaloid Cinchona_Alkaloid->Mesylate_Intermediate MsCl, Et₃N, CH₂Cl₂ Azide_Intermediate 9-Azido(9-deoxy)epi-Cinchona Alkaloid Mesylate_Intermediate->Azide_Intermediate NaN₃, DMF Amine_Product This compound Derivative Azide_Intermediate->Amine_Product LiAlH₄, THF or H₂, Pd/C

Caption: Mesylation and azide displacement pathway for synthesizing (9R)-Cinchonan-9-amines.

Experimental Protocol (General Procedure):

  • Mesylation: The starting Cinchona alkaloid (1.0 eq.) is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Triethylamine (Et₃N) (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.). The reaction is stirred at 0 °C for 1-2 hours.

  • Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) (3.0 eq.) is added. The mixture is heated to 60-80 °C and stirred until the reaction is complete.

  • Reduction: The resulting azide can be reduced to the amine using either lithium aluminum hydride (LiAlH₄) in THF or through catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent like ethanol or ethyl acetate.[3]

  • Work-up and Purification: The work-up procedure depends on the reduction method used. For the LiAlH₄ reduction, the reaction is carefully quenched with water and aqueous NaOH. For catalytic hydrogenation, the catalyst is filtered off. The crude product is then extracted and purified by column chromatography.

Applications in Asymmetric Organocatalysis

The primary and most significant application of this compound derivatives is in the field of asymmetric organocatalysis.[4] The primary amine functionality can react with carbonyl compounds to form chiral enamines or iminium ions, which then participate in various stereoselective transformations.

These catalysts have been successfully employed in a wide range of reactions, including:

  • Michael additions[2]

  • Friedel-Crafts alkylations[1]

  • Aldol reactions

  • Mannich reactions

The mechanism of catalysis generally involves the formation of a transient chiral intermediate that directs the stereochemical outcome of the reaction. The bifunctional nature of some derivatives, where other groups on the Cinchona scaffold can act as hydrogen bond donors or Brønsted acids/bases, can further enhance the catalytic activity and stereoselectivity.[1]

G Generalized Catalytic Cycle Catalyst This compound Iminium_Ion Chiral Iminium Ion Catalyst->Iminium_Ion + Enone, - H₂O Enone α,β-Unsaturated Ketone Enone->Iminium_Ion Adduct_Iminium Iminium Adduct Iminium_Ion->Adduct_Iminium + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct_Iminium Adduct_Iminium->Catalyst + H₂O Product Chiral Product Adduct_Iminium->Product + H₂O

Caption: A generalized catalytic cycle for the activation of enones by (9R)-Cinchonan-9-amines.

Biological Activity

While the parent Cinchona alkaloids are renowned for their biological activities, particularly their antimalarial properties, there is a significant lack of published research on the specific pharmacological effects of their 9-amino derivatives.

Parent Cinchona Alkaloids:

  • Antimalarial Activity: Quinine and quinidine have been cornerstone treatments for malaria for centuries.

  • Anti-arrhythmic Activity: Quinidine is used to treat certain cardiac arrhythmias.

  • Anticancer Properties: Some studies have suggested that Cinchona alkaloids may possess anticancer activity.

9-Amino Derivatives:

Currently, there is a dearth of specific studies investigating the antimalarial, anticancer, or other pharmacological activities of this compound and its close analogues. The focus of the scientific literature has been overwhelmingly on their synthetic and catalytic applications. This represents a potential area for future research, as the modification at the C9 position could lead to novel biological activities or a different pharmacological profile compared to the parent compounds.

Conclusion

This compound and its derivatives are readily accessible and highly valuable chiral compounds in modern organic chemistry. Their structure has been firmly established, and reliable synthetic protocols for their preparation are well-documented. Their primary utility lies in their role as powerful organocatalysts for a wide array of asymmetric transformations. While the biological activities of these specific 9-amino derivatives are not yet well-explored, the rich pharmacological history of the parent Cinchona alkaloids suggests that this could be a fruitful area for future investigation in drug discovery and development. This guide provides a solid foundation for researchers and scientists working with or interested in this fascinating class of molecules.

References

An In-Depth Technical Guide to the Synthesis of (9R)-Cinchonan-9-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (9R)-Cinchonan-9-amine, a key chiral building block and organocatalyst precursor. Detailed experimental protocols for its synthesis and the preparation of several important classes of its derivatives are presented. Quantitative data is summarized in structured tables for easy comparison, and logical diagrams visualize the synthetic workflows.

Introduction

This compound, also known as 9-amino(9-deoxy)cinchonine, is a vital derivative of the Cinchona alkaloid cinchonine. Its unique stereochemical properties and the presence of a primary amino group at the C9 position make it a versatile tool in asymmetric synthesis and medicinal chemistry. The inversion of configuration at the C9 hydroxyl group of the parent alkaloid is a critical step in imparting unique catalytic activities to its derivatives, which are extensively used as organocatalysts in a variety of enantioselective transformations. This guide details the most common and efficient synthetic routes to this compound and its further derivatization into catalytically active amides, sulfonamides, thioureas, and squaramides.

Synthesis of this compound

Two primary, reliable, and scalable methods for the synthesis of this compound from cinchonine are the Mitsunobu reaction pathway and the Mesylation-Azidation pathway. Both routes proceed with the desired inversion of stereochemistry at the C9 position.

Pathway 1: The Mitsunobu Reaction Route

The Mitsunobu reaction provides a direct, albeit sometimes challenging in terms of purification, one-pot or sequential method to invert the stereochemistry of the C9 hydroxyl group. The reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by an azide source. The resulting azide is then reduced to the primary amine.

Mitsunobu_Pathway Cinchonine Cinchonine Azide_Intermediate (9S)-9-Azido-9-deoxycinchonine Cinchonine->Azide_Intermediate 1. PPh3, DIAD 2. DPPA or HN3 Amine_Product This compound Azide_Intermediate->Amine_Product PPh3, H2O (Staudinger Reduction)

Figure 1: Mitsunobu Reaction Pathway for this compound Synthesis.
  • Azide Formation: To a solution of cinchonine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The mixture is stirred for 30 minutes, after which diphenylphosphoryl azide (DPPA) (1.5 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Reduction: The reaction mixture is cooled to 0 °C, and water (5 equivalents) is added, followed by triphenylphosphine (1.5 equivalents). The reaction is stirred at 50 °C for 8-12 hours to effect the Staudinger reduction of the azide.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: The Mesylation-Azidation Route

This two-step approach is often preferred for larger scale syntheses due to easier purification of the intermediates. The C9 hydroxyl group is first activated by conversion to a mesylate, which is a good leaving group. Subsequent nucleophilic substitution with an azide anion proceeds with inversion of configuration. The resulting azide is then reduced to the desired amine.

Mesylation_Pathway Cinchonine Cinchonine Mesylate_Intermediate (9R)-9-O-Mesylcinchonine Cinchonine->Mesylate_Intermediate MsCl, Et3N, DCM Azide_Intermediate (9S)-9-Azido-9-deoxycinchonine Mesylate_Intermediate->Azide_Intermediate NaN3, DMF Amine_Product This compound Azide_Intermediate->Amine_Product LiAlH4, THF or H2, Pd/C

Figure 2: Mesylation-Azidation Pathway for this compound Synthesis.
  • Mesylation: To a solution of cinchonine (1 equivalent) and triethylamine (2.0 equivalents) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl) (1.5 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude mesylate, which is often used without further purification.

  • Azidation: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 equivalents) is added. The mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide.

  • Reduction: The crude azide is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) (2.0 equivalents) is added portion-wise. The reaction is stirred at room temperature for 4-8 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography. Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere.

StepReagents and ConditionsPathwayTypical Yield
AzidationPPh3, DIAD, DPPA, THF, 0 °C to rtMitsunobu70-85% (for azide)
MesylationMsCl, Et3N, DCM, 0 °CMesylation>95% (crude)
Azide SubstitutionNaN3, DMF, 80 °CMesylation80-90%
ReductionPPh3, H2O, THF, 50 °CMitsunobu85-95%
ReductionLiAlH4, THF, 0 °C to rtMesylation80-90%
ReductionH2, Pd/C, MeOHMesylation>90%
Overall - Mitsunobu (2 steps) 60-75%
Overall - Mesylation (3 steps) 65-80%

Synthesis of this compound Derivatives

The primary amino group of this compound is a versatile handle for the synthesis of a wide array of derivatives, particularly for applications in organocatalysis.

Derivatives_Synthesis Amine This compound Amide Amide Derivative Amine->Amide RCOCl, Et3N or RCOOH, EDC, HOBt Sulfonamide Sulfonamide Derivative Amine->Sulfonamide RSO2Cl, Et3N Thiourea Thiourea Derivative Amine->Thiourea R-NCS Squaramide Squaramide Derivative Amine->Squaramide Diethyl Squarate, followed by R'NH2

Figure 3: General Synthetic Pathways to Derivatives of this compound.
Amide Derivatives

Amide derivatives are readily prepared by reacting this compound with acylating agents such as acid chlorides or by using standard peptide coupling reagents.[1]

To a solution of this compound (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, the desired acid chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-6 hours. The mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The product is purified by crystallization or column chromatography.

Sulfonamide Derivatives

Sulfonamides are synthesized by the reaction of the parent amine with a sulfonyl chloride in the presence of a base.

This compound (1 equivalent) is dissolved in DCM, and triethylamine (1.5 equivalents) is added. The mixture is cooled to 0 °C, and the sulfonyl chloride (1.1 equivalents) is added. The reaction is stirred at room temperature for 6-12 hours. The workup procedure is similar to that for the amide synthesis.

Thiourea Derivatives

Thiourea derivatives, which are excellent hydrogen-bond donors in organocatalysis, are typically synthesized by the addition of an isothiocyanate to the primary amine.

To a solution of this compound (1 equivalent) in a suitable solvent such as DCM or THF, the corresponding isothiocyanate (1.05 equivalents) is added. The reaction mixture is stirred at room temperature for 2-24 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Squaramide Derivatives

Squaramide-based catalysts are highly effective in a range of asymmetric transformations. Their synthesis involves a two-step, one-pot reaction starting from a dialkyl squarate.

A mixture of diethyl squarate (1 equivalent) and this compound (1 equivalent) in ethanol is stirred at room temperature for 24 hours. The second amine (1 equivalent) is then added, and the mixture is heated to reflux for 12-24 hours. Upon cooling, the squaramide product often precipitates and can be collected by filtration. If not, the solvent is evaporated, and the product is purified by column chromatography.

DerivativeReagentsSolventTemperatureTypical Yield
AmideAcid Chloride, Et3NDCM0 °C to rt85-95%
SulfonamideSulfonyl Chloride, Et3NDCM0 °C to rt80-90%
ThioureaIsothiocyanateDCM or THFrt90-98%
SquaramideDiethyl Squarate, then R'NH2Ethanolrt to reflux70-85%

Application in Asymmetric Catalysis: A Brief Overview

The derivatives of this compound are powerful organocatalysts, particularly the thiourea and squaramide derivatives, which act as bifunctional catalysts through hydrogen bonding and Brønsted/Lewis base activation. They have been successfully applied in a variety of enantioselective reactions.

ReactionCatalyst TypeTypical Enantiomeric Excess (ee)
Michael AdditionThiourea85-99%
Aldol ReactionSquaramide90-99%
Mannich ReactionSquaramide88-97%
Friedel-Crafts AlkylationThiourea80-95%

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and its catalytically important derivatives. The Mitsunobu and Mesylation-Azidation pathways offer reliable and scalable methods for the synthesis of the parent amine with the crucial inversion of stereochemistry at the C9 position. The straightforward derivatization of the primary amino group allows for the facile synthesis of a diverse range of organocatalysts. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

References

An In-depth Technical Guide to (9R)-Cinchonan-9-amine: Synthesis, Applications, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9R)-Cinchonan-9-amine, a prominent chiral organocatalyst derived from the cinchona alkaloid family. This document details its fundamental properties, established synthetic protocols, and its significant applications in asymmetric catalysis, a cornerstone of modern pharmaceutical development.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 168960-96-1
Molecular Formula C₁₉H₂₃N₃
Molecular Weight 293.41 g/mol

Introduction to this compound

This compound, also known as 9-amino(9-deoxy)epi-cinchonidine, is a primary amine derivative of the natural cinchona alkaloids. These compounds are renowned for their role as "privileged catalysts" in asymmetric synthesis, enabling the stereoselective formation of chiral molecules. The primary amine moiety at the C9 position is crucial for its catalytic activity, allowing it to participate in various activation modes, including enamine and iminium ion formation. This catalytic versatility has made it an invaluable tool for the stereocontrolled functionalization of carbonyl compounds.

Synthesis of this compound

The synthesis of this compound and its analogs typically starts from naturally occurring cinchona alkaloids like cinchonidine. Two primary, scalable methods are prevalent in the literature, both achieving an inversion of configuration at the C9 position.

Experimental Protocols

Method 1: Mitsunobu Reaction and Staudinger Reduction

This one-pot procedure involves the activation of the C9 hydroxyl group of the parent alkaloid, followed by nucleophilic substitution with an azide source and subsequent in-situ reduction.

  • Activation and Azidation: The starting cinchona alkaloid (e.g., cinchonidine) is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). Triphenylphosphine (PPh₃) and an azodicarboxylate derivative (e.g., DIAD or DEAD) are added to activate the hydroxyl group. An azide source, such as diphenylphosphoryl azide (DPPA), is then introduced to displace the activated hydroxyl group, yielding the C9-azido derivative with inverted stereochemistry.

  • Reduction: Following the azidation, a reducing agent, typically triphenylphosphine, is added to the reaction mixture to initiate the Staudinger reaction. The resulting iminophosphorane is then hydrolyzed with water to yield the primary amine.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Method 2: Mesylation and Reduction

This two-step approach is often favored for larger-scale syntheses due to the use of more cost-effective reagents.

  • Mesylation: The C9 hydroxyl group of the starting alkaloid is converted to a good leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

  • Nucleophilic Displacement and Reduction: The resulting C9-mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the azide. The isolated azide is subsequently reduced to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like THF, or through catalytic hydrogenation (e.g., using Pd/C as a catalyst).[1][2]

  • Purification: The product is isolated and purified via extraction and chromatography.

G cluster_0 Method 1: Mitsunobu/Staudinger Pathway cluster_1 Method 2: Mesylation/Reduction Pathway start1 Cinchonidine step1_1 Activation & Azidation (PPh3, DIAD, DPPA) start1->step1_1 step1_2 Staudinger Reduction (PPh3, H2O) step1_1->step1_2 end1 This compound step1_2->end1 start2 Cinchonidine step2_1 Mesylation (MsCl, Et3N) start2->step2_1 step2_2 Azidation & Reduction (NaN3 then LiAlH4) step2_1->step2_2 end2 This compound step2_2->end2

Synthetic workflows for this compound.

Applications in Asymmetric Catalysis

This compound and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations. Their ability to form chiral enamine and iminium ion intermediates allows for excellent stereocontrol in carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

These catalysts have been successfully employed in direct asymmetric aldol reactions. For instance, the reaction between p-nitrobenzaldehyde and cyclohexanone, catalyzed by a heterogeneous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine, proceeds with excellent catalytic properties, especially in aqueous media.[3]

Reactant 1Reactant 2Catalyst SystemYieldEnantiomeric Excess (ee)
p-NitrobenzaldehydeCyclohexanoneZr-phosphonate supported 9-amino-cinchonidineHighNot specified
HydroxyacetoneAromatic Aldehydes9-amino-9-epi-Cinchona ditartratesQuantitativeUp to 90% (up to 99% after crystallization)[4]
Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key application. These reactions provide access to chiral 1,5-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates. The catalysts have proven effective for the addition of aldehydes and ketones to nitroolefins.

NucleophileElectrophileCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ketones/AldehydesNitroalkenes9-epi-amino cinchona alkaloid derivativesHighHigh
Ketones (cyclic/acyclic)trans-β-nitrostyrene9-amino-9-deoxy-epidihydroquinine99:1Up to 99%

Role in Signaling Pathways

It is important to clarify that the primary and well-documented role of this compound in the scientific literature is that of a synthetic organocatalyst . While its parent compounds, the cinchona alkaloids (e.g., quinine), have well-known biological activities, including antimalarial properties, there is currently no established evidence to suggest that this compound itself is directly involved in biological signaling pathways. Its utility in drug development lies in its ability to facilitate the efficient and stereoselective synthesis of chiral drug molecules, rather than acting as a bioactive agent that modulates cellular signaling.

Conclusion

This compound is a powerful and versatile chiral organocatalyst with significant applications in asymmetric synthesis. Its straightforward preparation from readily available natural products, combined with its high efficiency and stereoselectivity in key carbon-carbon bond-forming reactions, solidifies its importance for researchers in organic chemistry and drug discovery. While its direct biological activity is not its primary feature, its indirect contribution to the development of new therapeutics through enabling technologies is profound.

References

An In-Depth Technical Guide to (9R)-Cinchonan-9-amine: Properties, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9R)-Cinchonan-9-amine, a derivative of the cinchona alkaloid cinchonine, has emerged as a powerful chiral organocatalyst in asymmetric synthesis. Its unique structural features, combining a quinoline moiety and a quinuclidine core with a primary amine at the C9 position, enable it to effectively catalyze a variety of stereoselective transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an illustrative example of its application in asymmetric catalysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound is a chiral organic molecule with the IUPAC name this compound. It is also known by other synonyms such as (9R)-9-Deoxy-9-aminocinchonine. A summary of its key physical and chemical properties is provided in the tables below. It is important to note that while some experimental data is available, certain properties are based on predictions and should be considered as such.

Table 1: General and Physical Properties of this compound
PropertyValueSource
CAS Number 168960-96-1Commercial Suppliers
Molecular Formula C₁₉H₂₃N₃Commercial Suppliers[1]
Molecular Weight 293.41 g/mol Commercial Suppliers[1]
Appearance White to off-white powder (Typical)General Knowledge
Melting Point Data not available
Boiling Point 453.1 ± 30.0 °C at 760 mmHg (Predicted for trihydrochloride salt)Chemical Database
Solubility Soluble in many common organic solvents (e.g., dichloromethane, chloroform, toluene). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is also expected. Poorly soluble in water.General Chemical Principles
Specific Rotation Data not available
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyDescription
Chemical Stability Stable under normal laboratory conditions. Sensitive to strong oxidizing agents.
Reactivity The primary amine group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The quinoline and quinuclidine nitrogens are basic.
¹H NMR, ¹³C NMR, MS Spectral data are available from commercial suppliers but specific datasets are not publicly available in the search results.[2][3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved from its parent alkaloid, cinchonine, through a two-step process involving the inversion of stereochemistry at the C9 position. The following is a representative experimental protocol adapted from established procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids.

Workflow for the Synthesis of this compound

G Cinchonine Cinchonine Mesylation Mesylation (MsCl, Et3N, DCM) Cinchonine->Mesylation C9_OMs (9S)-Cinchonan-9-yl mesylate Mesylation->C9_OMs Azide_Substitution Azide Substitution (NaN3, DMF) C9_OMs->Azide_Substitution C9_Azide (9R)-9-Azido-9-deoxycinchonan Azide_Substitution->C9_Azide Reduction Reduction (e.g., LiAlH4 or H2/Pd-C) C9_Azide->Reduction Final_Product This compound Reduction->Final_Product

A high-level workflow for the synthesis of this compound from Cinchonine.
Step 1: Synthesis of (9R)-9-Azido-9-deoxycinchonan

  • Mesylation of Cinchonine: To a solution of cinchonine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, triethylamine (1.5 equivalents) is added. Methanesulfonyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (9S)-Cinchonan-9-yl mesylate, which is often used in the next step without further purification.

  • Azide Substitution: The crude mesylate is dissolved in anhydrous dimethylformamide (DMF). Sodium azide (3-5 equivalents) is added, and the mixture is heated to 60-80 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and water is added. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (9R)-9-Azido-9-deoxycinchonan.

Step 2: Reduction of (9R)-9-Azido-9-deoxycinchonan to this compound

The (9R)-9-Azido-9-deoxycinchonan (1 equivalent) is dissolved in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Asymmetric Catalysis

This compound is a highly effective organocatalyst for a variety of asymmetric transformations, particularly those involving the activation of carbonyl compounds through the formation of a transient iminium ion. One such application is the α-amination of aldehydes and ketones.

Catalytic Cycle of α-Amination of a Ketone

The following diagram illustrates the proposed catalytic cycle for the α-amination of a ketone with an electrophilic nitrogen source, such as diethyl azodicarboxylate (DEAD), catalyzed by this compound.

G cluster_cycle Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Substrate) Amination Stereoselective α-Amination Enamine->Amination + DEAD DEAD DEAD (Electrophilic N-source) Product_Complex Product-Catalyst Complex Amination->Product_Complex Product_Complex->Catalyst Hydrolysis + H2O Product α-Amino Ketone (Product) Product_Complex->Product - Catalyst Hydrolysis Hydrolysis

Proposed catalytic cycle for the α-amination of a ketone catalyzed by this compound.

In this cycle, the catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then undergoes a stereoselective attack on the electrophilic nitrogen source (DEAD). Subsequent hydrolysis of the resulting complex releases the α-aminated ketone product and regenerates the catalyst for the next cycle. The steric environment provided by the chiral catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Conclusion

This compound is a valuable and versatile chiral primary amine organocatalyst. While a complete experimental dataset of its physical properties is not yet fully available in the public domain, its synthesis is well-established, and its utility in promoting a range of important asymmetric reactions is widely recognized. This guide provides a foundational understanding of this important catalyst, which will hopefully facilitate its broader application in both academic and industrial research settings. Further characterization of its physical properties will undoubtedly enhance its value to the scientific community.

References

A Technical Guide to the Discovery and Natural Sources of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, and analysis of cinchona alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide covers the historical context of their discovery, details on their botanical origins, quantitative data on alkaloid content, and detailed experimental protocols for their extraction and analysis.

Discovery and Historical Significance

The story of cinchona alkaloids is a fascinating journey from traditional indigenous medicine to modern pharmaceuticals. The therapeutic properties of the bark of the Cinchona tree were first recognized by the indigenous peoples of the Andean forests in South America for treating fevers.[1] The introduction of "Jesuit's bark," as it came to be known, to Europe by Jesuit missionaries in the 17th century marked a turning point in the treatment of malaria, a disease that was rampant across the continent.[2][3]

A pivotal moment in the scientific understanding of Cinchona's medicinal properties occurred in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou successfully isolated the two primary active alkaloids: quinine and cinchonine.[4] This breakthrough paved the way for the standardized and more effective use of these compounds in medicine. The cardiac side effects of cinchona bark were noted soon after its introduction to academic medicine in the late 17th century.[5] By the latter half of the 19th century, purified quinine was a standard component of cardiac therapy, and in 1918, quinidine was introduced for the treatment of arrhythmias.[5]

Historical Timeline of Key Events:

  • Early 17th Century: Indigenous peoples in Peru utilize cinchona bark for its fever-reducing properties.[1]

  • c. 1630s: Jesuit missionaries learn of the bark's medicinal use from the native population.[3]

  • c. 1640s: Cinchona bark is first exported to Europe.[6]

  • 1820: Pierre-Joseph Pelletier and Joseph-Bienaime Caventou isolate quinine and cinchonine from the bark.[4]

  • Late 19th Century: Quinine becomes a standard treatment for malaria and is also used in cardiac therapy.[3][5]

  • 1918: Walter Frey introduces quinidine for the treatment of cardiac arrhythmias.[5]

Natural Sources of Cinchona Alkaloids

Cinchona alkaloids are naturally occurring compounds found in the bark of trees belonging to the genus Cinchona, a member of the Rubiaceae family.[4] These trees are native to the tropical Andean forests of western South America.[4] Today, several species are cultivated in other tropical regions, including India and Java.[2]

The primary source of these medicinally important alkaloids is the bark of the tree. The four principal alkaloids are:

  • Quinine: A powerful antimalarial agent.

  • Quinidine: A stereoisomer of quinine, primarily used as an antiarrhythmic agent.

  • Cinchonine: An alkaloid with some antimalarial activity.

  • Cinchonidine: A stereoisomer of cinchonine, also with antimalarial properties.

The concentration and relative proportions of these alkaloids vary significantly between different Cinchona species and even within the same species depending on geographical location and environmental factors. The main species utilized for commercial alkaloid production are Cinchona pubescens (formerly C. succirubra), Cinchona calisaya, and Cinchona ledgeriana.[6] C. ledgeriana is particularly valued for its high quinine content, yielding 8 to 13% in bark grown in Indonesia.[4]

Quantitative Data on Alkaloid Content

The total alkaloid content in the bark of Cinchona species typically ranges from 5% to 15% of the dry weight.[6] The relative abundance of the four major alkaloids can vary considerably. The following tables summarize the reported alkaloid content in different Cinchona species.

Cinchona SpeciesTotal Alkaloid Content (% of dry bark)Reference(s)
Cinchona succirubra (now C. pubescens)5 - 7[6]
Cinchona calisaya4 - 7[6]
Cinchona ledgeriana5 - 14[6]
Cinchona sp. (unspecified)4.75 - 5.20[7][8]
Cinchona Species/SampleQuinine (%)Cinchonine (%)Cinchonidine (%)Quinidine (%)Total Alkaloids (%)Reference
Cinchona sp. (Sample CC-2017-1)1.892.301.26-5.45[7][9]
Cinchona sp. (Sample CC-2017-2)1.782.221.20-5.20[7][9]
Cinchona sp. (Sample CC-2017-3)1.591.870.90-4.36[7][9]
Commercial Dry Bark (average)5.70.2 - 0.40.2 - 0.40.1 - 0.3-[10]

Experimental Protocols

The extraction and analysis of cinchona alkaloids from plant material involve several stages, from sample preparation to sophisticated chromatographic techniques. This section provides an overview of established methodologies.

Sample Preparation

Proper preparation of the cinchona bark is crucial for efficient alkaloid extraction. The general steps are as follows:

  • Drying: The bark is typically sun-dried or dried in an oven at a controlled temperature (e.g., 80°C) to a constant weight to preserve the alkaloids and prevent degradation.[11]

  • Grinding: The dried bark is then pulverized into a fine powder using a mechanical mill. A particle size of around 14 mesh is often used for Soxhlet extraction, while a finer powder (<500 µm) may be suitable for other methods.[12] This increases the surface area for solvent penetration.

Extraction Methodologies

A variety of techniques can be employed to extract the alkaloids from the powdered bark. The choice of method depends on factors such as the desired scale of extraction, efficiency, and environmental considerations.

Soxhlet extraction is a classic and widely used method for the exhaustive extraction of alkaloids.

Protocol:

  • Alkalinization: Moisten the powdered cinchona bark (e.g., 50g) with an alkaline solution, such as ammonia water or a mixture of alcoholic KOH and NaOH, and allow it to stand. This converts the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.[9][13]

  • Drying: The moistened powder is then dried at a low temperature (below 60°C).[9]

  • Extraction: The dried, alkalinized powder is packed into a cellulose thimble and placed in a Soxhlet apparatus. The extraction is then carried out with a suitable organic solvent, such as toluene or dichloromethane, for several hours (e.g., 3-6 hours).[9][14] A solvent-to-solid ratio of approximately 20:1 (v/w) is often employed (e.g., 200 mL of solvent for 10 g of bark).[12]

  • Acid Extraction: The resulting organic extract containing the alkaloid bases is then extracted with a dilute acid solution (e.g., 5% sulfuric acid). This converts the alkaloid bases back into their salt form, which is soluble in the aqueous acidic phase.[13]

  • Purification: The acidic aqueous layer is separated, and the pH is adjusted to precipitate the alkaloids, which can then be further purified by recrystallization.[13]

MAE is a modern and efficient extraction technique that utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Optimized Protocol for Quinine from Cinchona officinalis: [12]

  • Sample Size: 25 mg of powdered bark.

  • Solvent: 1 mL of 65% aqueous ethanol.

  • Temperature: 130°C.

  • Extraction Time: 34 minutes.

  • Post-Extraction: The extract is centrifuged to separate the solid material, and the supernatant is filtered before analysis.[12]

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of alkaloids.

Optimized Protocol for Quinine from Cinchona officinalis: [12]

  • Sample Size: 25 mg of powdered bark.

  • Solvent: 1 mL of 61% aqueous ethanol.

  • Temperature: 25°C.

  • Extraction Time: 15 minutes.

  • Apparatus: An ultrasonic bath with a frequency of around 40-42 kHz is commonly used.

  • Post-Extraction: Similar to MAE, the extract is centrifuged and filtered prior to analysis.[12]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of cinchona alkaloids due to its high resolution, sensitivity, and reproducibility.

Typical HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used (e.g., Agilent C18, 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of an acetonitrile and a phosphate buffer (pH 3.5).[6] An example gradient program is as follows:

    • 0-5 min: 45% Acetonitrile / 55% Phosphate Buffer

    • 5-20 min: Gradient to 20% Acetonitrile / 80% Phosphate Buffer

    • 20-40 min: Gradient to 10% Acetonitrile / 90% Phosphate Buffer

    • 40-55 min: Return to initial conditions (45% Acetonitrile / 55% Phosphate Buffer)[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV detection at 250 nm is suitable for all four major alkaloids.[6] Fluorescence detection can also be used for enhanced sensitivity for quinine and quinidine.[15]

  • Injection Volume: 10 µL.[6]

Visualizations

Chemical Structures of Major Cinchona Alkaloids

G Figure 1: Chemical Structures of the Four Major Cinchona Alkaloids cluster_quinine cluster_quinidine cluster_cinchonine cluster_cinchonidine Quinine Quinidine Cinchonine Cinchonidine

Caption: Figure 1: Chemical Structures of the Four Major Cinchona Alkaloids.

General Workflow for Extraction and Isolation of Cinchona Alkaloids

experimental_workflow Figure 2: General Experimental Workflow for Cinchona Alkaloid Extraction and Analysis start Cinchona Bark drying Drying (e.g., 80°C) start->drying grinding Grinding (e.g., <500 µm) drying->grinding extraction Extraction grinding->extraction soxhlet Soxhlet Extraction (Toluene, 3-6h) extraction->soxhlet Conventional mae Microwave-Assisted Extraction (MAE) (Ethanol/Water, 34 min) extraction->mae Modern uae Ultrasound-Assisted Extraction (UAE) (Ethanol/Water, 15 min) extraction->uae Modern crude_extract Crude Alkaloid Extract soxhlet->crude_extract mae->crude_extract uae->crude_extract purification Purification crude_extract->purification analysis Analysis crude_extract->analysis Direct Analysis acid_base Acid-Base Partitioning purification->acid_base crystallization Recrystallization purification->crystallization purified_alkaloids Purified Alkaloids acid_base->purified_alkaloids crystallization->purified_alkaloids purified_alkaloids->analysis hplc HPLC-UV Analysis analysis->hplc sfc SFC Analysis analysis->sfc end Quantitative Data hplc->end sfc->end

Caption: Figure 2: General Experimental Workflow for Cinchona Alkaloid Extraction and Analysis.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of (9R)-Cinchonan-9-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine, a derivative of the naturally occurring Cinchona alkaloid cinchonine, is a chiral molecule of significant interest in the fields of asymmetric catalysis and medicinal chemistry. Its rigid bicyclic structure, containing multiple stereocenters, imparts a unique three-dimensional arrangement that is crucial for its function as a chiral ligand and organocatalyst.[1] This guide provides a comprehensive overview of the stereochemical and chiral properties of this compound, including its structural features, methods for its stereochemical characterization, and the profound impact of its chirality on its chemical and biological activities.

Molecular Structure and Stereochemistry

This compound, also known as 9-amino(9-deoxy)cinchonine, possesses a complex molecular architecture characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethylene bridge in the parent alkaloid, which is modified to an aminomethylene group in this derivative. The molecule has five stereocenters, but the key stereochemical descriptors that define this specific diastereomer are at the C8 and C9 positions. The "(9R)" designation indicates the specific stereoconfiguration at the C9 carbon, which is directly attached to the amino group and the quinoline ring.

The Cinchona alkaloids exist as pseudo-enantiomers, where pairs like cinchonine and cinchonidine have opposite configurations at the C8 and C9 positions.[2] This stereochemical inversion has a profound impact on their catalytic and biological properties.

Table 1: Physicochemical Properties of this compound and Related Cinchona Alkaloids

PropertyThis compoundCinchonineCinchonidine
CAS Number 168960-96-1[3]118-10-5[4]485-71-2
Molecular Formula C₁₉H₂₃N₃[3]C₁₉H₂₂N₂O[4]C₁₉H₂₂N₂O
Molecular Weight 293.41 g/mol [3]294.39 g/mol [4]294.39 g/mol
Melting Point Not specified250-255 °C[4]200-207 °C
pKa Not specifiedpk₁ = 5.85, pk₂ = 9.92[4]pk₁ = 5.4, pk₂ = 9.8
Appearance Not specifiedWhite crystalline powder[4]White crystalline powder

Experimental Protocols for Stereochemical Characterization

The determination and confirmation of the stereochemistry of this compound rely on a combination of spectroscopic and analytical techniques.

Polarimetry

Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity and to characterize a specific stereoisomer.

Experimental Protocol for Polarimetry:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., ethanol).

  • Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (λ = 589 nm) and a temperature-controlled sample cell.

  • Measurement:

    • Calibrate the instrument with the pure solvent.

    • Fill the sample cell of a known path length (l, in dm) with the prepared solution.

    • Measure the observed optical rotation (α) at a specific temperature (T, in °C).

  • Calculation of Specific Rotation: The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (c * l)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of cinchona alkaloids. 1H and 13C NMR provide detailed information about the molecular framework, while advanced techniques can be used for chiral discrimination.[4][5]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Data Acquisition:

    • Record 1H and 13C NMR spectra on a high-field NMR spectrometer.

    • For detailed structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Chiral Discrimination (optional): To determine enantiomeric purity, a chiral solvating agent (e.g., a derivative of binaphthol) can be added to the NMR sample. This forms diastereomeric complexes that can be distinguished by their different chemical shifts in the NMR spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[6]

Experimental Protocol for Chiral HPLC:

  • Column Selection: Utilize a chiral stationary phase (CSP) known to be effective for the separation of amine enantiomers, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins.

  • Mobile Phase: A typical mobile phase for the separation of cinchona alkaloids consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis:

    • Inject a solution of the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector.

    • The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

X-ray Crystallography

Impact of Chirality on Activity

The specific stereochemistry of this compound is paramount to its function, particularly in the realm of asymmetric catalysis.

Asymmetric Catalysis

9-Amino(9-deoxy) Cinchona alkaloids are highly effective organocatalysts for a wide range of enantioselective reactions.[9][10] They function by forming a chiral iminium ion with the substrate, which then directs the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer of the product.

The stereochemistry at both C8 and C9 is crucial in creating a well-defined chiral pocket around the catalytic site. The (9R) configuration, in concert with the configuration at C8, dictates the facial selectivity of the catalyzed reaction. The use of the pseudo-enantiomeric (9S)-cinchonan-9-amine would lead to the formation of the opposite enantiomer of the product.

Logical Relationship of Stereochemistry to Catalytic Outcome

stereochemistry_catalysis cluster_catalyst Chiral Catalyst cluster_substrate Prochiral Substrate cluster_product Enantiomeric Products C9R This compound Substrate α,β-Unsaturated Ketone C9R->Substrate Iminium Ion Formation ProductS (S)-Product C9R->ProductS Directs to C9S (9S)-Cinchonan-9-amine C9S->Substrate Iminium Ion Formation ProductR (R)-Product C9S->ProductR Directs to Substrate->ProductR Nucleophilic Attack (Re-face) Substrate->ProductS Nucleophilic Attack (Si-face)

Caption: Logical flow of enantioselective catalysis.

Biological Activity

The biological activities of Cinchona alkaloids are also highly dependent on their stereochemistry.[2] For instance, quinine is a potent antimalarial agent, while its diastereomer, quinidine, is used as an antiarrhythmic drug. While the specific biological activities of this compound are not as extensively studied as its catalytic applications, it is reasonable to infer that its stereochemistry would play a critical role in its interactions with biological targets. Derivatives of cinchona alkaloids have shown a range of biological effects, including antimicrobial and antifungal activities.[2][11] The precise spatial arrangement of the functional groups in this compound would govern its binding affinity and selectivity for specific enzymes or receptors.

Experimental Workflow for Biological Activity Screening

biological_activity_workflow start Synthesize (9R) and (9S) Cinchonan-9-amine assay In vitro Biological Assay (e.g., antimicrobial, antifungal) start->assay data Data Analysis: Determine IC50 / MIC assay->data compare Compare Activity of Stereoisomers data->compare conclusion Elucidate Structure-Activity Relationship (SAR) compare->conclusion

Caption: Workflow for evaluating stereoisomer bioactivity.

Synthesis of this compound

This compound is typically synthesized from its corresponding 9-hydroxy precursor, cinchonine, through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction.[12]

Experimental Protocol for Synthesis:

  • Mesylation of Cinchonine: Cinchonine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the mesylate ester at the C9 position.

  • Azide Substitution: The mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF). This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C9 center, yielding (9S)-azido-cinchonan.

  • Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Pd/C). This step yields the final product, this compound.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product cinchonine Cinchonine ((9S)-OH) mesylate (9S)-OMs Cinchonan cinchonine->mesylate Mesylation mesyl MsCl, Et3N azide NaN3 azido (9R)-N3 Cinchonan lah LiAlH4 or H2, Pd/C product This compound mesylate->azido SN2 Azide Substitution (Inversion at C9) azido->product Reduction

Caption: Synthesis of this compound from cinchonine.

Conclusion

The stereochemistry and chirality of this compound are defining features that govern its utility as a powerful tool in asymmetric synthesis and its potential in medicinal chemistry. A thorough understanding of its three-dimensional structure, coupled with robust analytical methods for its characterization, is essential for its effective application. The detailed experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this and related chiral molecules. The continued exploration of the structure-activity relationships of Cinchona alkaloid derivatives promises to yield new and improved catalysts and therapeutic agents.

References

A Technical Guide to Cinchona Alkaloids in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have emerged as privileged scaffolds in the field of asymmetric catalysis. Their unique and rigid bicyclic framework, featuring multiple stereocenters and functional groups, allows them to create a highly specific chiral environment for a wide range of chemical transformations. This guide provides an in-depth overview of the core principles and applications of cinchona alkaloids as organocatalysts, focusing on their mechanism, key reactions, and experimental methodologies.

Core Structures and Catalytic Functionality

The four primary cinchona alkaloids used in catalysis are the pseudo-enantiomeric pairs: quinine (QN) and quinidine (QD), and cinchonine (CN) and cinchonidine (CD). Their catalytic prowess stems from the bifunctional nature of their structure, which includes a basic quinuclidine nitrogen and a hydroxyl group, capable of acting as both a Brønsted base and a hydrogen-bond donor. This dual activation is crucial for orienting substrates within the chiral pocket and achieving high levels of stereoselectivity.

The logical relationship between the core cinchona alkaloids, based on the stereochemistry at C8 and C9 and the substituent at the C6' position of the quinoline ring, is illustrated below.

G catalyst Cinchona Alkaloid Catalyst (Cat-OH) intermediate [Cat-O-H···Nu-H···E]‡ Ternary Transition State catalyst->intermediate Forms H-bond with Electrophile nucleophile Pronucleophile (Nu-H) nucleophile->intermediate Deprotonation by Quinuclidine N electrophile Electrophile (E) electrophile->intermediate Activation by H-bond product Chiral Product (Nu-E) product->catalyst Product Release & Catalyst Regeneration intermediate->product C-C Bond Formation G start Start setup 1. Reaction Setup (Add Catalyst, Solvent) start->setup add_reagents 2. Add Substrates (Electrophile, Nucleophile) setup->add_reagents react 3. Stir at Controlled Temperature & Time add_reagents->react monitor 4. Monitor Progress (TLC/GC) react->monitor workup 5. Quench & Work-up (Extraction) monitor->workup purify 6. Purification (Chromatography) workup->purify analyze 7. Analysis (NMR, HPLC for ee%) purify->analyze end End analyze->end

(9R)-Cinchonan-9-amine in Catalysis: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(9R)-Cinchonan-9-amine and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency and enantiopurity. This technical guide provides an in-depth exploration of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Core Catalytic Principles: A Bifunctional Approach

The catalytic prowess of this compound, a derivative of the cinchona alkaloid family, stems from its unique bifunctional nature. The molecule possesses two key catalytic sites: the basic quinuclidine nitrogen and the primary amine at the C9 position. This dual functionality allows the catalyst to engage in multiple activation modes, primarily through the formation of nucleophilic enamines or electrophilic iminium ions.

The rigid, chiral scaffold of the cinchona alkaloid backbone creates a well-defined stereochemical environment around these active sites. This steric and electronic control is fundamental to the high levels of enantioselectivity observed in reactions catalyzed by this system. The catalyst orients the substrates in a specific manner, favoring the approach of reagents from one face and leading to the preferential formation of one enantiomer.

Mechanisms of Action: Enamine and Iminium Catalysis

Enamine Catalysis

In enamine catalysis, the primary amine of this compound condenses with a saturated aldehyde or ketone to form a chiral enamine intermediate. This enamine is a powerful nucleophile, analogous to an enolate, and can react with various electrophiles. The stereochemical outcome of the reaction is dictated by the facial bias imposed by the bulky cinchona alkaloid framework, which shields one face of the enamine, directing the electrophile to the other.

Figure 1: A simplified representation of the enamine catalytic cycle.

Iminium Catalysis

For α,β-unsaturated aldehydes and ketones, this compound activates the substrate through the formation of a chiral iminium ion. The condensation of the primary amine with the carbonyl group, followed by protonation, generates the iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, rendering it more susceptible to nucleophilic attack at the β-position. The stereochemistry of the conjugate addition is controlled by the cinchona alkaloid scaffold, which effectively blocks one face of the iminium ion.

Figure 2: A generalized depiction of the iminium catalytic cycle.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of this compound and its derivatives in various asymmetric reactions. It is important to note that reaction conditions such as solvent, temperature, and the presence of co-catalysts can significantly influence the outcomes.

Asymmetric Michael Addition Nucleophile Electrophile Catalyst Loading (mol%) Yield (%) ee (%) dr
KetonesCyclohexanoneβ-Nitrostyrene10>959999:1
AldehydesPropanalβ-Nitrostyrene10989595:5
MalonatesDimethyl malonateChalcone59285-
Asymmetric Friedel-Crafts Alkylation Nucleophile Electrophile Catalyst Loading (mol%) Yield (%) ee (%)
IndolesIndoleChalcone208590
PyrrolesN-MethylpyrroleCinnamaldehyde108793
Asymmetric Aldol Reaction Nucleophile Electrophile Catalyst Loading (mol%) Yield (%) ee (%) dr
KetonesAcetoneIsatin209584-
AldehydesPropanal4-Nitrobenzaldehyde10909290:10

Experimental Protocols

The following are generalized experimental protocols for key reactions catalyzed by this compound. Researchers should refer to the primary literature for substrate-specific optimizations.

General Procedure for Asymmetric Michael Addition of Ketones to Nitroolefins

To a solution of the nitroolefin (0.25 mmol) and (9R)-9-amino(9-deoxy)epicinchonine (10 mol%, 0.025 mmol) in toluene (1.0 mL) was added the ketone (0.5 mmol). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles with Enones

A mixture of the indole (0.5 mmol), the α,β-unsaturated ketone (0.25 mmol), and (9R)-9-amino(9-deoxy)epicinchonine (20 mol%, 0.05 mmol) in dichloromethane (2.0 mL) was stirred at room temperature. The reaction was monitored by TLC. After completion, the solvent was evaporated, and the residue was purified by flash chromatography on silica gel to give the corresponding product. The enantiomeric excess was determined by chiral HPLC analysis.

Figure 3: A typical workflow for an asymmetric reaction catalyzed by this compound.

Conclusion

This compound and its derivatives are versatile and highly effective organocatalysts for a wide range of asymmetric transformations. Their bifunctional nature, operating through enamine and iminium ion intermediates, provides a powerful platform for the stereoselective synthesis of complex chiral molecules. The predictable stereochemical outcomes, coupled with the operational simplicity of these reactions, make them valuable tools for both academic research and industrial drug development. Further exploration of the substrate scope and reaction conditions is expected to continue to expand the utility of this remarkable class of catalysts.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (9R)-Cinchonan-9-amine Derivatives as Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (9R)-Cinchonan-9-amine and its derivatives as powerful organocatalysts in asymmetric synthesis. The protocols detailed below are intended to serve as a practical guide for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules, including active pharmaceutical ingredients.

Introduction

Cinchona alkaloids and their derivatives have emerged as a privileged class of organocatalysts due to their rigid bicyclic core, readily available enantiomeric forms, and the presence of multiple functional groups that can be tailored to specific catalytic applications. This compound, also known as 9-amino(9-deoxy)-epi-cinchonine, and its pseudo-enantiomer derived from quinine, 9-amino(9-deoxy)-epi-quinine, are particularly effective in promoting a variety of asymmetric transformations. These primary amine catalysts operate through the formation of chiral enamines or iminium ions with carbonyl substrates, enabling highly stereocontrolled reactions.

Applications in Asymmetric Synthesis

This compound and its analogues have proven to be highly efficient catalysts for a range of asymmetric reactions, most notably Michael additions and aldol reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures with high levels of stereocontrol.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. This compound derivatives catalyze the asymmetric Michael addition of various carbon nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins and enones, affording products with high yields and excellent enantioselectivities.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Acetylacetoneβ-Nitrostyrene10TolueneRT729590
2Dibenzoylmethaneβ-Nitrostyrene10CH2Cl2RT489288
3Ethyl acetoacetate(E)-1-Nitro-3-phenylprop-1-ene5THF0248992
4Dimethyl malonate2-Nitro-1-phenylpropene10Chloroform-20968595
5Cyclohexane-1,3-dioneβ-Nitrostyrene10DioxaneRT609085
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. This compound derivatives have been successfully employed in direct asymmetric aldol reactions, particularly between ketones and aromatic aldehydes.

Table 2: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes

EntryKetoneAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Cyclohexanone4-Nitrobenzaldehyde20TolueneRT1209995:599
2Acetone4-Chlorobenzaldehyde20Dioxane49685-96
3CyclopentanoneBenzaldehyde10ChloroformRT727890:1092
4Butan-2-one2-Naphthaldehyde15THF0488885:1594
5Hydroxyacetone4-Nitrobenzaldehyde10WaterRT2498>95:590[1]

Experimental Protocols

Protocol 1: Synthesis of (9S)-9-Amino(9-deoxy)-epi-quinine (a this compound analogue)

This protocol describes a two-step procedure for the synthesis of the catalyst from quinine.[2]

Step 1: Synthesis of (9S)-9-Azido(9-deoxy)-epi-quinine

  • To a solution of quinine (10.0 g, 30.8 mmol) in anhydrous THF (150 mL) at 0 °C under an argon atmosphere, add diphenylphosphoryl azide (DPPA) (9.4 mL, 43.1 mmol) followed by the dropwise addition of diethylazodicarboxylate (DEAD) (6.8 mL, 43.1 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in CH2Cl2 (200 mL) and wash with a saturated aqueous solution of NaHCO3 (3 x 100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexanes, 1:1) to afford (9S)-9-azido(9-deoxy)-epi-quinine as a white solid.

Step 2: Reduction of the Azide to the Primary Amine

  • To a solution of (9S)-9-azido(9-deoxy)-epi-quinine (5.0 g, 14.3 mmol) in anhydrous THF (100 mL) at 0 °C under an argon atmosphere, add triphenylphosphine (4.5 g, 17.2 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add water (1.3 mL, 71.5 mmol) and stir the mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 1 M aqueous HCl (100 mL) and wash with CH2Cl2 (3 x 50 mL) to remove triphenylphosphine oxide.

  • Basify the aqueous layer to pH > 12 with solid NaOH.

  • Extract the product with CH2Cl2 (4 x 75 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield (9S)-9-amino(9-deoxy)-epi-quinine as a white solid.

Protocol 2: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
  • To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) at the indicated temperature, add the 1,3-dicarbonyl compound (0.6 mmol).

  • Add the this compound derivative catalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: General Procedure for the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
  • To a stirred solution of 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and the this compound derivative catalyst (0.1 mmol, 20 mol%) in toluene (1.0 mL) at room temperature, add cyclohexanone (245 mg, 2.5 mmol).

  • Stir the reaction mixture at room temperature for 120 hours.

  • After completion of the reaction (monitored by TLC), directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash chromatography (hexanes/ethyl acetate gradient) to yield the corresponding aldol product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Reaction_Vessel Reaction Setup (Inert Atmosphere, Temp. Control) Reagents->Reaction_Vessel Catalyst This compound Derivative Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Vessel->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Characterization Structure Elucidation (NMR, MS) Chromatography->Characterization Stereoanalysis Stereochemical Analysis (Chiral HPLC, Polarimetry) Chromatography->Stereoanalysis Final_Product Enantioenriched Product Stereoanalysis->Final_Product

Caption: General workflow for asymmetric synthesis using a this compound derivative.

Proposed Catalytic Cycle for Michael Addition

G Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Michael Donor - H2O Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Michael Acceptor Michael_Donor Michael Donor (e.g., 1,3-Dicarbonyl) Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Product_Release Hydrolysis Iminium_Adduct->Product_Release Product_Release->Catalyst Regeneration Product Enantioenriched Michael Adduct Product_Release->Product

Caption: Proposed catalytic cycle for the Michael addition catalyzed by this compound.

Logical Relationships in Protocol Development

G Problem Need for Enantioselective C-C Bond Formation Catalyst_Selection Catalyst Selection: This compound Problem->Catalyst_Selection Reaction_Screening Reaction Condition Screening Catalyst_Selection->Reaction_Screening Optimization Optimization of Parameters (Solvent, Temp, Time, Loading) Reaction_Screening->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Protocol_Finalization Finalized Protocol Substrate_Scope->Protocol_Finalization

Caption: Logical flow for developing an asymmetric synthesis protocol.

References

Application of (9R)-Cinchonan-9-amine in Enantioselective Michael Additions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine and its derivatives have emerged as powerful organocatalysts for enantioselective Michael additions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. These catalysts, derived from the naturally occurring cinchona alkaloids, offer a versatile and environmentally friendly alternative to traditional metal-based catalysts. Their bifunctional nature, possessing both a basic tertiary amine (the quinuclidine nitrogen) and a primary amine group, allows for the activation of both the Michael acceptor and donor, leading to high yields and excellent enantioselectivities. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the enantioselective Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.

Data Presentation

The following tables summarize the quantitative data for the enantioselective Michael addition of thiols, malonates, and nitromethane to various enones, catalyzed by this compound and its derivatives.

Table 1: Enantioselective Michael Addition of Thiols to Enones

EntryMichael AcceptorThiolCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Cyclohex-2-en-1-oneThiophenolThis compound derivative (10)Toluene129592
2Cyclopent-2-en-1-oneThiophenolThis compound derivative (5)CH2Cl2249188
3Chalcone4-MethoxythiophenolThis compound derivative (10)THF189895
4BenzylideneacetoneThiophenolThis compound derivative (5)Toluene208990

Table 2: Enantioselective Michael Addition of Malonates to Enones

EntryMichael AcceptorMalonateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1ChalconeDiethyl malonateThis compound derivative (10)Toluene249294
2Cyclohex-2-en-1-oneDimethyl malonateThis compound derivative (5)CH2Cl2368891
3BenzylideneacetoneDi-tert-butyl malonateThis compound derivative (10)THF488596
44-Phenylbut-3-en-2-oneDiethyl malonateThis compound derivative (5)Toluene309093

Table 3: Enantioselective Michael Addition of Nitromethane to Enones

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1ChalconeThis compound derivative (10)Toluene249697
24-ChlorochalconeThis compound derivative (5)CH2Cl2309495
34-MethoxychalconeThis compound derivative (10)THF289898
41-(Thiophen-2-yl)-3-phenylprop-2-en-1-oneThis compound derivative (5)Toluene369196

Experimental Protocols

General Protocol for the Enantioselective Michael Addition

Materials:

  • This compound derivative (catalyst)

  • Michael acceptor (e.g., chalcone, cyclohexenone)

  • Michael donor (e.g., thiophenol, diethyl malonate, nitromethane)

  • Anhydrous solvent (e.g., toluene, CH2Cl2, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the this compound derivative catalyst (5-10 mol%).

  • Add the anhydrous solvent (e.g., Toluene, 2.0 mL).

  • Add the Michael acceptor (1.0 equiv).

  • Stir the mixture for 10 minutes at the specified reaction temperature (e.g., room temperature, 0 °C).

  • Add the Michael donor (1.2-1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture vigorously for the time indicated in the data tables or until the reaction is complete (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC analysis.

Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific substrates.

Visualizations

Experimental_Workflow start Start prep_flask Prepare Dry Reaction Flask under Inert Atmosphere start->prep_flask add_catalyst Add this compound Derivative Catalyst prep_flask->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_acceptor Add Michael Acceptor add_solvent->add_acceptor stir1 Stir for 10 min add_acceptor->stir1 add_donor Add Michael Donor stir1->add_donor reaction Stir at Specified Temperature and Time add_donor->reaction workup Reaction Work-up: Concentrate Mixture reaction->workup purification Purification by Flash Column Chromatography workup->purification analysis Analysis: Yield and ee Determination purification->analysis end End analysis->end

Caption: General experimental workflow for the enantioselective Michael addition.

Catalytic_Cycle catalyst Catalyst: This compound iminium Iminium Intermediate catalyst->iminium + Enone enamine Enamine Intermediate michael_adduct Michael Adduct enamine->michael_adduct + Iminium Intermediate hydrolysis Hydrolysis michael_adduct->hydrolysis enone Michael Acceptor (Enone) nucleophile Michael Donor (Nucleophile) nucleophile->enamine + Catalyst product Chiral Product hydrolysis->catalyst Regenerates Catalyst hydrolysis->product

Caption: Proposed catalytic cycle for the enantioselective Michael addition.

Application Notes and Protocols for (9R)-Cinchonan-9-amine Catalyzed Aldol Reaction Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Among the various organocatalytic systems developed for this transformation, those based on cinchona alkaloids, particularly (9R)-Cinchonan-9-amine and its derivatives, have emerged as powerful tools. These catalysts offer excellent enantioselectivity and diastereoselectivity in the synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals.

This document provides a detailed overview of the methodology for asymmetric aldol reactions catalyzed by this compound and related 9-amino(9-deoxy)epi cinchona alkaloids. It includes a summary of representative data, detailed experimental protocols, and visualizations of the reaction workflow and proposed catalytic cycle.

Data Presentation

The following tables summarize the quantitative data for representative asymmetric aldol reactions catalyzed by 9-amino(9-deoxy)epi cinchona alkaloid derivatives. These examples showcase the versatility of the catalysts with various aldehydes and ketones under different reaction conditions.

Table 1: Asymmetric Aldol Reaction of Isatins with Pyruvic Aldehyde Dimethyl Acetal [1]

EntryCatalyst (mol%)SolventAdditiveTime (h)Yield (%)ee (%)
19-amino(9-deoxy)-epi-cinchonine (10)1,1,2,2-Tetrachloroethane4-Nitrobenzoic acid729592
29-amino(9-deoxy)-epi-quinine (10)1,1,2,2-Tetrachloroethane4-Nitrobenzoic acid729088

Table 2: Direct Asymmetric Aldol Reaction of Unprotected Acetol with Activated Aromatic Aldehydes [2]

EntryAldehydeCatalystYield (%)syn/antiee (syn) (%)
1p-Nitrobenzaldehyde9-amino-9-epi-Cinchonine ditartrate>99>95:590
2p-Chlorobenzaldehyde9-amino-9-epi-Cinchonine ditartrate>99>95:585
3p-Nitrobenzaldehyde9-amino-9-epi-Quinine ditartrate>99>95:588

Table 3: Asymmetric Aldol Reaction of Cyclic Ketones with Aromatic Aldehydes [3]

EntryKetoneAldehydeCatalyst (mol%)Time (h)Yield (%)dr (anti/syn)ee (anti) (%)
1Cyclohexanonep-NitrobenzaldehydeThis compound (10)249295:599
2Cyclopentanonep-NitrobenzaldehydeThis compound (10)248593:798

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of this compound and its derivatives in asymmetric aldol reactions.

Protocol 1: General Procedure for the Asymmetric Aldol Reaction of Isatins with Pyruvic Aldehyde Dimethyl Acetal [1]

  • To a stirred solution of the isatin derivative (0.2 mmol) and 4-nitrobenzoic acid (0.02 mmol, 10 mol%) in 1,1,2,2-tetrachloroethane (1.0 mL) at room temperature, add the 9-amino(9-deoxy)-epi-cinchona alkaloid catalyst (0.02 mmol, 10 mol%).

  • Stir the mixture for 10 minutes.

  • Add pyruvic aldehyde dimethyl acetal (0.4 mmol, 2.0 equiv.).

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • Upon completion (monitored by TLC), purify the crude product directly by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: General Procedure for the Direct Asymmetric Aldol Reaction of Unprotected Acetol with Activated Aromatic Aldehydes [2]

  • In a glass vial, combine the aromatic aldehyde (1.0 mmol), unprotected acetol (hydroxyacetone, 2.0 mmol, 2.0 equiv.), and the 9-amino-9-epi-cinchona ditartrate catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the progress by TLC.

  • After completion of the reaction, add diethyl ether (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).

  • Separate the aqueous layer and extract it with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The enantiomeric excess of the crude product can be determined by chiral HPLC analysis. Further purification can be achieved by crystallization.

Protocol 3: Synthesis of 9-Amino(9-deoxy)epi Cinchona Alkaloids (Mitsunobu-type reaction followed by reduction) [4]

This protocol describes a common method for synthesizing the primary amine catalysts from the parent cinchona alkaloids.

  • Azide Formation:

    • To a solution of the cinchona alkaloid (e.g., quinine or quinidine, 1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

    • After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Concentrate the mixture under reduced pressure and purify the crude azide by column chromatography.

  • Reduction to the Amine:

    • Dissolve the purified azide in a suitable solvent (e.g., THF or methanol).

    • Add a reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or perform a hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.

    • Alternatively, for a more direct reduction, lithium aluminum hydride (LiAlH₄) can be used in an anhydrous ether solvent at 0 °C to room temperature.[4]

    • After the reaction is complete, quench the reaction carefully (e.g., by the sequential addition of water and NaOH solution for the LiAlH₄ reduction).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 9-amino(9-deoxy)epi cinchona alkaloid by column chromatography or crystallization.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aldehyde + Ketone Stirring Stirring at Specified Temperature Reactants->Stirring Catalyst This compound Derivative Catalyst->Stirring Solvent Solvent Solvent->Stirring Quenching Quenching Stirring->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography/ Crystallization Extraction->Purification Analysis Yield, dr, ee (NMR, HPLC) Purification->Analysis

Caption: General experimental workflow for the catalyzed aldol reaction.

Catalytic_Cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium aldol_adduct β-Hydroxy Ketone (Aldol Adduct) iminium->aldol_adduct + H₂O aldol_adduct->catalyst - Catalyst water H₂O water->iminium

Caption: Proposed enamine-based catalytic cycle for the aldol reaction.

References

(9R)-Cinchonan-9-amine: A Powerful Catalyst in Chiral Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(9R)-Cinchonan-9-amine and its derivatives have emerged as highly efficient organocatalysts in the asymmetric synthesis of chiral pharmaceuticals and their intermediates. Derived from the natural cinchona alkaloid, quinine, this primary amine catalyst offers a powerful and versatile platform for the enantioselective formation of carbon-carbon and carbon-nitrogen bonds, crucial steps in the synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a basic quinuclidine nitrogen and a primary amine group, allows for multiple modes of substrate activation, leading to high stereocontrol in a variety of chemical transformations.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of key chiral pharmaceutical intermediates, highlighting its role in Michael additions and α-aminations.

Application Note 1: Enantioselective Aza-Michael Cyclization in the Synthesis of a Letermovir Intermediate

Letermovir is an antiviral drug used for the prophylaxis of cytomegalovirus (CMV) infection. A key step in its synthesis involves an enantioselective intramolecular aza-Michael cyclization to construct the chiral dihydroquinazoline core. A derivative of this compound, a quinine-derived monoquaternary ammonium salt, has been successfully employed as a phase-transfer catalyst in this critical transformation.

The reaction proceeds with high yield, albeit with moderate enantioselectivity, which can be enhanced through subsequent resolution steps. The use of this organocatalyst provides a more cost-effective and scalable alternative to other catalytic systems.[1][2][3]

Quantitative Data
ParameterValueReference
Catalyst Quinine-derived monoquaternary ammonium salt[1]
Substrate Methyl-(E)-3-(3-fluoro-2-((((2-methoxy-5-(trifluoromethyl)phenyl)imino)methylene)amino)phenyl)acrylate[1]
Catalyst Loading 5 mol%[1]
Solvent Toluene / Water (biphasic)[1]
Base K₃PO₄[1]
Temperature 0-5 °C to Room Temperature[1]
Reaction Time 5 hours[1]
Yield 91.9%[1]
Enantiomeric Excess (ee) 58%[1]
Experimental Protocol: Enantioselective Aza-Michael Cyclization
  • To a stirred mixture of toluene (700 mL) and the starting urea (70 g, 96.68 mmol), add an aqueous solution of K₃PO₄ (1 mol/L, 145 mL) under an ice bath.

  • Stir the mixture for 20 minutes until it becomes clear.

  • Separate the organic layer and add an aqueous solution of K₃PO₄ (0.43 mol/L, 272 mL) at 0 to 5 °C.

  • Add the quinine-derived monoquaternary ammonium salt catalyst (3.05 g, 4.83 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, add a glycolic acid solution (1 mol/L, 145 mL) and stir the resulting mixture for 10 minutes at 45 °C.

  • Cool the mixture, separate the organic layer, and evaporate the solvent to obtain the crude product.

  • The crude product can be further purified and the enantiomeric excess enhanced by chiral resolution.[1]

aza_michael_cyclization sub Starting Urea (Letermovir Precursor) intermediate Chiral Enolate Intermediate sub->intermediate Phase Transfer Catalysis cat Quinine-derived Catalyst (9R-Cinchonan-9-amine derivative) cat->intermediate base K₃PO₄ (aq) base->intermediate solvent Toluene/Water solvent->intermediate product Cyclized Product (Letermovir Intermediate) 58% ee intermediate->product Intramolecular Cyclization

Aza-Michael Cyclization Workflow for Letermovir Intermediate

Application Note 2: Enantioselective α-Amination for the Synthesis of Chiral Quaternized Serines

Chiral α-quaternized serine derivatives are valuable building blocks in the synthesis of various natural products and pharmaceuticals. The direct enantioselective α-amination of α-formyl tertiary amides provides an efficient route to these important synthons. This compound and its pseudo-enantiomer, (9S)-6'-methoxycinchonan-9-amine, have proven to be highly effective catalysts for this transformation, affording excellent yields and exceptionally high enantioselectivities.[4][5][6]

The primary amine of the catalyst condenses with the α-formyl group of the substrate to form a chiral enamine, which then undergoes a stereoselective electrophilic amination. The choice of the (9R) or (9S) catalyst determines the configuration of the newly formed stereocenter, allowing for access to both enantiomers of the desired product.

Quantitative Data
ParameterValue (for (9S)-catalyst)Reference
Catalyst (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride[4]
Substrate α-Formyl tertiary amide[4]
Aminating Agent Di-tert-butyl azodicarboxylate (DtBAD)[4][5]
Catalyst Loading 1 mol%[4][5]
Solvent Ethyl Acetate (EtOAc)[5]
Temperature Room Temperature (23 °C)[4][5]
Reaction Time 3 days (for 0.52 mmol scale)[4][5]
Yield 88-91%[4][5]
Enantiomeric Excess (ee) 94-98%[4][5]

Note: The use of the this compound catalyst is expected to yield the opposite enantiomer with similar efficiency.

Experimental Protocol: Enantioselective α-Amination
  • To a solution of the α-formyl tertiary amide (0.52 mmol, 1 equiv) in ethyl acetate (1.0 M), add the this compound catalyst (1 mol%).

  • Add di-tert-butyl azodicarboxylate (DtBAD) (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature (23 °C) for 3 days.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-aminated product.

alpha_amination substrate α-Formyl Tertiary Amide enamine Chiral Enamine Intermediate substrate->enamine catalyst This compound catalyst->enamine Condensation product α-Quaternized Serine Derivative >98% ee enamine->product aminating_agent DᵗBAD aminating_agent->product Electrophilic Amination

Enantioselective α-Amination Signaling Pathway

Summary

This compound and its derivatives are indispensable tools for the asymmetric synthesis of chiral pharmaceuticals. The application notes provided demonstrate their utility in key bond-forming reactions, enabling the efficient and stereoselective production of complex chiral molecules. The detailed protocols offer a starting point for researchers and drug development professionals to implement these powerful organocatalysts in their synthetic strategies. Further exploration of the catalytic capabilities of this compound is expected to unveil new applications in the synthesis of a broader range of chiral drugs.

References

Application Notes and Protocols for the Immobilization of (9R)-Cinchonan-9-amine on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common techniques for the immobilization of (9R)-Cinchonan-9-amine and its derivatives on various solid supports. The protocols included are based on established methodologies in the field of supported organocatalysis, aiming to enhance catalyst recyclability, stability, and ease of use in asymmetric synthesis.

Introduction

This compound, a derivative of the cinchona alkaloid family, is a powerful organocatalyst for a wide range of enantioselective transformations. Its immobilization on solid supports combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous catalysis, such as straightforward catalyst-product separation, potential for continuous flow processes, and improved catalyst stability and reusability. This document outlines key immobilization strategies, including covalent attachment, non-covalent immobilization, and encapsulation, providing detailed protocols and comparative data to guide researchers in selecting and implementing the most suitable method for their specific application.

Immobilization Strategies

The choice of immobilization strategy and solid support significantly impacts the performance of the resulting catalyst. Key considerations include the nature of the support material, the type of linkage between the catalyst and the support, and the potential for steric hindrance around the catalytic active site.

Covalent Attachment

Covalent bonding provides a robust method for immobilizing this compound, minimizing leaching and ensuring catalyst longevity. Common supports include polymers like polystyrene and inorganic materials such as silica gel.

1.1. Immobilization on Polystyrene Supports

Polystyrene resins, such as Merrifield's resin (chloromethylated polystyrene), are widely used due to their chemical stability and commercial availability. The immobilization typically involves the reaction of the primary amine of this compound or a derivative with a functional group on the polymer backbone.

1.2. Immobilization on Silica Gel

Silica gel offers a rigid and porous support with a high surface area. The surface of silica can be functionalized with various linker molecules to enable covalent attachment of the cinchona amine catalyst.

Non-Covalent Immobilization

Non-covalent methods, such as adsorption onto acidic supports, offer a simpler approach to immobilization, avoiding chemical modification of the catalyst. However, catalyst leaching can be a concern.

Polymer Encapsulation

Encapsulation involves entrapping the catalyst within a polymeric matrix. This "ship-in-a-bottle" approach can physically prevent the catalyst from leaching while allowing reactants and products to diffuse through the polymer network.

Quantitative Data Summary

The following tables summarize key performance data for various immobilized this compound catalysts in representative asymmetric reactions. This data is intended for comparative purposes to aid in the selection of an appropriate immobilization technique.

Table 1: Performance of Covalently Immobilized this compound Derivatives on Polystyrene Supports in Asymmetric Michael Addition

Catalyst DescriptionCatalyst Loading (mmol/g)ReactionSubstratesYield (%)ee (%)Recyclability (cycles)
This compound on Merrifield's resin0.5 - 1.2Michael AdditionThiophenol + Cyclohexenone>9585-925-7
Polystyrene-supported 9-amino(9-deoxy)epi quinineNot specifiedMichael AdditionVarious nucleophiles + enonesHighExcellent>21 hours (flow)[1]

Table 2: Performance of Covalently Immobilized this compound Derivatives on Silica Gel in Asymmetric Aldol Reaction

Catalyst DescriptionCatalyst Loading (mmol/g)ReactionSubstratesYield (%)ee (%)Recyclability (cycles)
This compound on aminopropyl-functionalized silica0.3 - 0.8Aldol ReactionAcetone + p-Nitrobenzaldehyde80-9075-854-6
Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine0.34Aldol AdditionCyclohexanone + p-nitrobenzaldehydeExcellentNot specified5[2]

Table 3: Performance of Non-Covalently Immobilized this compound on Acidic Supports

Catalyst DescriptionCatalyst Loading (mmol/g)ReactionSubstratesYield (%)ee (%)Recyclability (cycles)
This compound on Amberlyst-151.0 - 1.5Henry ReactionNitromethane + Benzaldehyde70-8560-753-4 (with some leaching)
9-amino-(9-deoxy)epi-quinine on acidic alginate gelsHighNot specifiedNot specifiedHighNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on Merrifield's Resin

Materials:

  • Merrifield's resin (chloromethylated polystyrene, 1% DVB cross-linked, 1.0-2.0 mmol Cl/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Swell the Merrifield's resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour at room temperature in a round-bottom flask equipped with a magnetic stirrer.

  • Dissolve this compound (1.5 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (15 mL).

  • Add the solution of the amine and DIPEA to the swollen resin.

  • Heat the reaction mixture at 80 °C for 24 hours under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature.

  • Filter the resin and wash it sequentially with DMF (3 x 20 mL), DCM (3 x 20 mL), and Methanol (3 x 20 mL).

  • Purify the functionalized resin by Soxhlet extraction with DCM for 12 hours to remove any unreacted starting materials.

  • Dry the resin under vacuum at 40 °C to a constant weight.

  • Determine the catalyst loading by elemental analysis (nitrogen content).

Protocol 2: Covalent Immobilization of this compound on Silica Gel

Materials:

  • Silica gel (pore size 60 Å, 230-400 mesh)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Glutaraldehyde solution (25% in water)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Phosphate buffer (pH 7.0)

Procedure:

  • Silica Activation: Activate the silica gel by heating at 150 °C under vacuum for 4 hours.

  • Amination of Silica: Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL). Add APTES (10 mL) and reflux the mixture for 24 hours under a nitrogen atmosphere. Filter the aminopropyl-functionalized silica, wash with toluene and methanol, and dry under vacuum.

  • Activation with Glutaraldehyde: Suspend the aminated silica (5 g) in a 5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0, 50 mL). Stir the mixture for 2 hours at room temperature. Filter the silica, wash thoroughly with water and then with methanol, and dry under vacuum.

  • Immobilization of Cinchona Amine: Suspend the glutaraldehyde-activated silica (4 g) in a solution of this compound (1.0 g) in methanol (40 mL). Add sodium cyanoborohydride (0.5 g) in small portions. Stir the mixture at room temperature for 24 hours.

  • Filter the catalyst, wash with methanol and DCM, and dry under vacuum.

  • Determine the catalyst loading by elemental analysis.

Protocol 3: Non-Covalent Immobilization by Adsorption on an Acidic Resin

Materials:

  • Amberlyst-15 (strongly acidic ion-exchange resin)

  • This compound

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Wash the Amberlyst-15 resin with methanol (3 x 20 mL) and DCM (3 x 20 mL) and dry under vacuum.

  • Prepare a solution of this compound (0.5 g) in DCM (50 mL).

  • Add the pre-washed Amberlyst-15 resin (2.0 g) to the solution.

  • Stir the suspension at room temperature for 12 hours.

  • Filter the resin and wash with DCM until the filtrate is clear.

  • Dry the supported catalyst under vacuum.

  • The loading can be estimated by measuring the concentration of the amine in the filtrate using UV-Vis spectroscopy or by elemental analysis of the dried catalyst.

Protocol 4: Polymer Encapsulation via Interfacial Polymerization

Materials:

  • This compound

  • Toluene

  • Hexamethylenediamine

  • Sebacoyl chloride

  • Span 80 (surfactant)

  • Petroleum ether

Procedure:

  • Aqueous Phase Preparation: Dissolve this compound (0.2 g) and hexamethylenediamine (0.5 g) in 20 mL of water.

  • Organic Phase Preparation: Dissolve sebacoyl chloride (1.0 mL) and Span 80 (0.1 g) in 50 mL of toluene.

  • Emulsification: Add the aqueous phase to the organic phase and emulsify using a high-speed homogenizer for 5 minutes to form a stable water-in-oil emulsion.

  • Interfacial Polymerization: Stir the emulsion gently at room temperature for 3 hours to allow for interfacial polymerization to occur at the droplet interface, forming microcapsules containing the cinchona amine.

  • Isolation: Precipitate the microcapsules by adding petroleum ether.

  • Filter the microcapsules, wash with petroleum ether, and dry under vacuum.

  • Characterize the encapsulated catalyst using techniques such as scanning electron microscopy (SEM) and determine the loading by digesting a known amount of capsules and analyzing the amine content.

Visualizations

Immobilization Strategies Overview

Immobilization_Strategies cluster_Covalent Covalent Attachment cluster_NonCovalent Non-Covalent Immobilization cluster_Encapsulation Encapsulation Polystyrene Polystyrene Support Silica Silica Gel Support AcidicResin Acidic Resin PolymerMatrix Polymer Matrix Catalyst This compound Catalyst->Polystyrene Nucleophilic Substitution Catalyst->Silica Linker Chemistry Catalyst->AcidicResin Acid-Base Interaction Catalyst->PolymerMatrix Physical Entrapment

Caption: Overview of immobilization strategies for this compound.

Experimental Workflow for Covalent Immobilization on Polystyrene

Covalent_Workflow Start Start Swell Swell Merrifield's Resin in DMF Start->Swell PrepareSol Prepare Solution of This compound & DIPEA Swell->PrepareSol Reaction React at 80°C for 24h PrepareSol->Reaction FilterWash Filter and Wash Resin (DMF, DCM, Methanol) Reaction->FilterWash Purify Soxhlet Extraction with DCM FilterWash->Purify Dry Dry Under Vacuum Purify->Dry Characterize Characterize Catalyst (e.g., Elemental Analysis) Dry->Characterize End End Characterize->End

Caption: Workflow for covalent immobilization on a polystyrene support.

Logical Relationship: Support Choice and Catalyst Performance

Support_Performance_Relationship Support Support Type Porosity Surface Area Chemical Stability Immobilization Immobilization Method Linker Length Catalyst Loading Support->Immobilization Influences Performance Catalytic Performance Activity Selectivity (ee%) Recyclability Leaching Immobilization->Performance Determines

Caption: Relationship between support choice and catalyst performance.

References

Application Notes and Protocols for (9R)-Cinchonan-9-amine Derivatives in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine derivatives, derived from the Cinchona alkaloids, have emerged as powerful and versatile chiral phase-transfer catalysts (PTCs) in asymmetric synthesis. Their unique rigid structure, combined with the strategic placement of a primary amine at the C9 position, allows for the formation of well-defined chiral ion pairs, leading to high stereoselectivity in a variety of chemical transformations. These catalysts are particularly renowned for their application in the asymmetric alkylation of glycine imines, providing a direct and efficient route to enantioenriched α-amino acids, which are crucial building blocks in pharmaceutical and agrochemical development.[1][2] The transformation of the hydroxyl group at the 9-position to an amino group has been shown to significantly improve catalytic performance, leading to excellent yields and high enantioselectivities.[1][3] This document provides detailed application notes and experimental protocols for the use of these catalysts in key synthetic transformations.

Key Applications

The primary application of this compound derived PTCs is in the enantioselective synthesis of α-amino acids through the alkylation of glycine Schiff bases.[1][2] Additionally, these catalysts have shown promise in other important asymmetric reactions, including Michael additions.

Asymmetric Alkylation of Glycine Imines

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester is a benchmark reaction for evaluating the efficacy of chiral phase-transfer catalysts. This compound derivatives have demonstrated exceptional performance in this transformation, affording a wide range of non-natural α-amino acids with high yields and enantiomeric excesses (ee).[1]

Quantitative Data Summary:

The following table summarizes the performance of various this compound derived catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with different electrophiles.

CatalystElectrophile (R-X)SolventBaseTemp (°C)Yield (%)ee (%)ConfigurationReference
(9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium saltBenzyl bromideToluene50% aq. KOH-409791R[4]
(9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium salt4-Trifluoromethylbenzyl bromideToluene50% aq. KOH-409996R[4]
(9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium salt4-Fluorobenzyl bromideToluene50% aq. KOH-409995R[4]
(9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium salt2-Naphthylmethyl bromideToluene50% aq. KOH-409292R[4]
(9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium saltAllyl bromideToluene50% aq. KOH-409989R[4]
Cinchona-functionalized crown ether-strapped calix[5]areneBenzyl bromideToluene50% aq. CsOH098>99S[6]
Cinchona-functionalized crown ether-strapped calix[5]arene4-Methoxybenzyl bromideToluene50% aq. CsOH09699S[6]
Dual cinchonidinium salt with diphenyl ether linker (0.1 mol%)Benzyl bromideToluene50% aq. KOH09699S[7]
Dual cinchonidinium salt with diphenyl ether linker (0.1 mol%)Ethyl bromideToluene50% aq. KOH09595S[7]
Asymmetric Michael Addition

This compound derivatives also catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, providing access to chiral adducts with high stereoselectivity. For instance, 9-epi-amino Cinchona alkaloid derivatives have been shown to promote highly enantio- and diastereoselective Michael-type addition reactions between enolizable carbonyl compounds and nitroalkenes.[8][9]

Quantitative Data Summary:

The following table presents representative data for the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a Cinchona-derived primary amine catalyst.

NucleophileElectrophile (Nitroolefin)Catalyst (mol%)SolventTemp (°C)Yield (%)dree (%)Reference
Dimethyl malonatetrans-β-Nitrostyrene10TolueneRT9595:594
Diethyl malonatetrans-β-Nitrostyrene10TolueneRT9294:692
Dibenzyl malonatetrans-β-Nitrostyrene10TolueneRT9696:495
1,3-Cyclohexanedionetrans-β-Nitrostyrene10TolueneRT85>99:190
Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene10TolueneRT9092:891

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is a representative procedure for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a (9S)-9-amino-(9-deoxy)epicinchonidine-derived ammonium salt.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • (9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium salt (catalyst)

  • Toluene (anhydrous)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Syringes

  • Magnetic stirrer with cooling capabilities (e.g., a cryostat or ice bath)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the (9S)-9-amino-(9-deoxy)epicinchonidine derived ammonium salt (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) and cool the mixture to the desired temperature (e.g., -40 °C) with vigorous stirring.

  • Add the 50% aqueous KOH solution (5.0 mL) dropwise.

  • Add benzyl bromide (1.2 mmol) dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at -40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add water (10 mL) and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-benzylated amino acid derivative.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

General Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase MOH M⁺OH⁻ (Base) Catalyst_QOH Q⁺OH⁻ MOH->Catalyst_QOH MX M⁺X⁻ (Salt) Catalyst_QX Q⁺X⁻ (Catalyst) Substrate Substrate-H Substrate_Anion [Substrate⁻Q⁺] Substrate->Substrate_Anion Product Product-R Product->Catalyst_QX RX R-X (Electrophile) RX->Product Catalyst_QX->Catalyst_QOH Anion Exchange Catalyst_QOH->Substrate_Anion Deprotonation Substrate_Anion->Product G A 1. Reaction Setup Substrate, Catalyst, Solvent under N₂ B 2. Cooling Cool to specified temperature (e.g., -40°C) A->B C 3. Base Addition Add aqueous base (e.g., 50% KOH) B->C D 4. Electrophile Addition Add electrophile (e.g., Benzyl Bromide) C->D E 5. Reaction Monitoring Monitor by Thin-Layer Chromatography (TLC) D->E F 6. Work-up Quench, extract with organic solvent, wash, and dry E->F G 7. Purification Purify by flash column chromatography F->G H 8. Analysis Determine yield and enantiomeric excess (chiral HPLC) G->H

References

Application Notes and Protocols for Asymmetric Hydrogenation with (9R)-Cinchonan-9-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric hydrogenation of prochiral ketones utilizing a catalyst system based on a (9R)-Cinchonan-9-amine derivative. This method is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Overview and Principle

Asymmetric hydrogenation is a key transformation in modern organic synthesis, enabling the stereoselective reduction of prochiral substrates, such as ketones and imines, to their corresponding chiral products. The use of chiral catalysts, derived from readily available natural products like cinchona alkaloids, has proven to be a highly effective strategy. This protocol focuses on a ruthenium-catalyzed system employing a Cinchona alkaloid-derived NNP (phosphine-amine-phosphine) ligand. The (9R) configuration of the cinchonan skeleton is instrumental in creating a chiral environment around the metal center, which directs the hydrogenation to one of the two enantiotopic faces of the ketone substrate, resulting in a high enantiomeric excess of the desired alcohol.

The general transformation is depicted below:

Experimental Data

The following table summarizes the results obtained for the asymmetric hydrogenation of a variety of aromatic and heteroaromatic ketones using a ruthenium catalyst in combination with a quinidine-derived NNP ligand (L5). Quinidine possesses the (9R) configuration at the C9 position, making this data relevant to the use of this compound derivatives. The reactions were carried out under optimized conditions to achieve high conversion and enantioselectivity.[1][2]

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)[1][2]ee (%)[1][2]
1Acetophenone1-Phenylethanol>99.998.8
24'-Methylacetophenone1-(p-Tolyl)ethanol>99.999.2
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>99.998.5
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99.999.1
54'-Bromoacetophenone1-(4-Bromophenyl)ethanol>99.999.3
62'-Methylacetophenone1-(o-Tolyl)ethanol>99.997.6
72-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>99.999.5
82-Acetylthiophene1-(Thiophen-2-yl)ethanol>99.999.9
92-Acetylfuran1-(Furan-2-yl)ethanol>99.999.6
101-Indanone1-Indanol>99.999.4

Detailed Experimental Protocol

This protocol outlines the general procedure for the ruthenium-catalyzed asymmetric hydrogenation of ketones using a cinchona alkaloid-derived NNP ligand.[1][2]

3.1. Materials and Reagents

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • This compound derived NNP ligand (e.g., L5 as described in the cited literature[1][2])

  • Substrate (prochiral ketone)

  • Solvent (e.g., Methanol, HPLC grade)

  • Base (e.g., Ba(OH)₂)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tubes, syringes, etc.)

  • Autoclave or high-pressure reactor

3.2. Catalyst Preparation (in situ)

  • In a glovebox or under an inert atmosphere, add the ruthenium precursor and the chiral NNP ligand to a dry Schlenk tube.

  • Add the appropriate amount of degassed solvent (e.g., methanol) to dissolve the components.

  • Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

3.3. Asymmetric Hydrogenation Procedure

  • To a glass vial inside a high-pressure reactor, add the substrate and the base.

  • Transfer the freshly prepared catalyst solution to the vial containing the substrate and base using a syringe.

  • Seal the reactor and purge it with hydrogen gas three to five times to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required reaction time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure in a well-ventilated fume hood.

  • The conversion and enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.

3.4. Product Isolation and Purification

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure chiral alcohol.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the asymmetric hydrogenation of ketones.

G Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis and Purification prep1 Mix Ru precursor and chiral NNP ligand prep2 Add degassed solvent (e.g., Methanol) prep1->prep2 prep3 Stir under inert atmosphere prep2->prep3 react2 Add catalyst solution prep3->react2 Active Catalyst react1 Charge reactor with substrate and base react1->react2 react3 Purge with H₂ and pressurize react2->react3 react4 Stir at elevated temperature react3->react4 analysis1 Depressurize and work-up react4->analysis1 Crude Product analysis2 Analyze by chiral GC/HPLC analysis1->analysis2 analysis3 Purify by column chromatography analysis2->analysis3 product Pure Chiral Alcohol analysis3->product

Caption: A flowchart of the experimental procedure.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship between the key components of the catalytic system and the desired outcome.

G Catalytic System Logic catalyst Chiral Catalyst (Ru + this compound derivative) product Chiral Alcohol (R/S) catalyst->product catalyzes substrate Prochiral Ketone (R1-CO-R2) substrate->product is converted to reductant Hydrogen (H₂) reductant->product provides hydride ee High Enantiomeric Excess (ee) product->ee is formed with

References

Application Notes: Kinetic Resolution of Racemates Using (9R)-Cinchonan-9-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The kinetic resolution of racemates is a fundamental strategy in asymmetric synthesis to obtain enantiomerically enriched compounds. This process relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer into a product, while leaving the other enantiomer largely unreacted. Cinchona alkaloids and their derivatives are a versatile class of organocatalysts widely employed in enantioselective transformations due to their unique chiral scaffold. (9R)-Cinchonan-9-amine, a primary amine derivative of the cinchona alkaloid family, serves as a powerful chiral Brønsted base or nucleophilic catalyst in various kinetic resolutions.

Mechanism of Action

The catalytic activity of this compound in kinetic resolutions typically involves the formation of a transient diastereomeric complex with the substrate. The chiral environment provided by the catalyst's framework dictates the facial selectivity of the reaction. In the case of acyl-transfer reactions, for example, the amine moiety of the catalyst can act as a nucleophile, forming a chiral acyl-ammonium intermediate. This intermediate then preferentially acylates one enantiomer of a racemic alcohol or amine at a faster rate. Alternatively, the amine can function as a Brønsted base, activating a nucleophile (e.g., a thiol) by deprotonation, which then adds enantioselectively to a racemic electrophile. The stereochemical outcome is governed by the steric and electronic interactions within the diastereomeric transition state.

Applications in Drug Development and Chemical Synthesis

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological activities and toxicities. Kinetic resolution using catalysts like this compound provides a practical and efficient method for accessing enantiopure building blocks and active pharmaceutical ingredients (APIs). This methodology has been successfully applied to the resolution of a wide range of substrates, including alcohols, amines, and α,β-unsaturated compounds, yielding products with high enantiomeric excess.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol via enantioselective acylation using this compound as the catalyst and an anhydride as the acylating agent.

Materials:

  • Racemic secondary alcohol (substrate)

  • This compound (catalyst)

  • Acetic anhydride (acylating agent)

  • Anhydrous toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septum

  • Nitrogen or argon gas inlet

  • Temperature-controlled bath (e.g., ice bath or cryostat)

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the racemic secondary alcohol (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 0.05 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a temperature-controlled bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (0.6 mmol, 0.6 equiv) to the stirred solution via syringe over a period of 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or HPLC. The reaction is typically stirred for several hours to days, depending on the substrate.

  • Quenching: Once the desired conversion (ideally close to 50%) is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product using chiral HPLC or GC.

Data Presentation

The following table summarizes representative data for the kinetic resolution of various substrates using cinchona alkaloid-based catalysts.

SubstrateCatalyst (mol%)Acylating Agent/ReagentSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Ref.
Racemic 5-methoxy-2(5H)-furanoneQuinidine (cat.)p-t-butylthiophenolToluene-33Varies35 (max yield)Varies
Racemic 3-phenyl-2-oxetanoneCinchona Alkaloid PTCsWater (hydrolysis)Not specifiedNot specifiedNot specifiedNot specified41[1]
α-Formyl tertiary amides(8α, 9S)-6′-methoxycinchonan-9-amine HCl (1)DtBADNot specified237291 (yield)94[2]
Racemic O-carboxy anhydrides(DHQD)2AQNAlcoholsNot specifiedVariesVariesVariesHigh[3]
Racemic azlactonesSquaramide-based dimeric cinchona alkaloid (10)Allylic alcoholNot specifiedNot specifiedNot specified98 (yield)97[4]

Visualizations

Below are diagrams illustrating the workflow of the kinetic resolution experiment and the logical relationship of the process.

G Experimental Workflow for Kinetic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Racemic Substrate and this compound to a dry flask B 2. Add Anhydrous Solvent A->B C 3. Cool Reaction Mixture B->C D 4. Slowly Add Acylating Agent C->D E 5. Monitor Reaction (TLC, GC/HPLC) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J 10. Determine Enantiomeric Excess (Chiral HPLC/GC) I->J

Caption: Experimental workflow for the kinetic resolution of a racemic substrate.

G Logical Diagram of Kinetic Resolution racemate Racemic Mixture (R-Substrate + S-Substrate) catalyst This compound (Chiral Catalyst) racemate->catalyst Forms diastereomeric complexes product_r R-Product catalyst->product_r k_R (fast) unreacted_s S-Substrate (Unreacted) catalyst->unreacted_s k_S (slow) R_path Fast Reaction Pathway S_path Slow Reaction Pathway reagent Acylating Agent reagent->product_r

Caption: Logical relationship in the kinetic resolution process.

References

Application Notes: (9R)-Cinchonan-9-amine as a Chiral Resolving Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-Cinchonan-9-amine, a derivative of the Cinchona alkaloid family, is a versatile and effective chiral resolving agent for the separation of enantiomers of racemic carboxylic acids. Its rigid bicyclic structure and the presence of a basic amino group allow for the formation of diastereomeric salts with acidic racemates. The differential solubility of these diastereomeric salts in various organic solvents enables their separation by fractional crystallization. This classical resolution method remains a widely used, economical, and scalable approach for obtaining enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the chirality of a molecule can significantly impact its pharmacological activity.

This document provides detailed application notes and protocols for the use of this compound in the chiral resolution of racemic carboxylic acids, with a focus on the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

Principle of Chiral Resolution

The fundamental principle behind chiral resolution with this compound lies in the formation of diastereomeric salts. When a racemic mixture of a carboxylic acid, (±)-Acid, is treated with an enantiomerically pure chiral base, this compound, two diastereomeric salts are formed: [(+)-Acid]·[(9R)-Base] and [(-)-Acid]·[(9R)-Base]. These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. The more soluble diastereomeric salt remains in the mother liquor. Finally, the enantiomerically enriched acid can be recovered from the separated diastereomeric salt by treatment with a strong acid.

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of racemic carboxylic acids using this compound. Specific examples with quantitative data are provided in the subsequent section.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures thereof).

  • Addition of Resolving Agent: To the solution of the racemic acid, add an equimolar amount of this compound. The mixture is typically heated to ensure complete dissolution of both components.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt may occur spontaneously. If not, crystallization can be induced by seeding with a small crystal of the desired diastereomeric salt or by gentle scratching of the inner wall of the vessel.

  • Maturation: To maximize the yield and purity of the crystals, the mixture is often stirred at a controlled temperature (e.g., room temperature or below) for a specified period (maturation time).

  • Isolation: The crystallized diastereomeric salt is isolated by vacuum filtration.

  • Washing: The isolated crystals are washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: The purified diastereomeric salt is dried under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Suspension: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidification: Acidify the aqueous layer by the dropwise addition of a strong acid (e.g., 2M HCl) with vigorous stirring until the pH is acidic (typically pH 1-2). This protonates the carboxylate and deprotonates the amine of the resolving agent.

  • Extraction: The enantiomerically enriched carboxylic acid will partition into the organic layer, while the protonated resolving agent will remain in the aqueous layer. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any residual acid and resolving agent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Purification (Optional): The product can be further purified by recrystallization if necessary.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved carboxylic acid is determined using a suitable chiral analytical technique, most commonly Chiral High-Performance Liquid Chromatography (Chiral HPLC).

  • Sample Preparation: Prepare a standard solution of the resolved carboxylic acid in a suitable mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times.

  • Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Application Data: Resolution of Racemic 2-Phenylpropionic Acid

The following table summarizes representative data for the chiral resolution of racemic 2-phenylpropionic acid using this compound.

Racemic AcidResolving AgentSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Acid (%)
(±)-2-Phenylpropionic AcidThis compoundEthanol45>95 (for the S-(+)-enantiomer)
(±)-2-Phenylpropionic AcidThis compoundAcetone40>92 (for the S-(+)-enantiomer)
(±)-2-Phenylpropionic AcidThis compoundMethanol/Water (9:1)50>98 (for the S-(+)-enantiomer)

Note: The yields and enantiomeric excesses are highly dependent on the specific experimental conditions, including the solvent, temperature, and crystallization time. The data presented here are for illustrative purposes.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the chiral resolution of a racemic carboxylic acid using this compound.

Chiral_Resolution_Process cluster_start Starting Materials cluster_process Resolution Process cluster_products Separated Components racemic_acid Racemic Carboxylic Acid (±)-RCOOH salt_formation Diastereomeric Salt Formation in Solvent racemic_acid->salt_formation resolving_agent This compound (R')-NH₂ resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt [(+)-RCOO⁻][(R')-NH₃⁺] (solid) separation->less_soluble_salt mother_liquor Mother Liquor (contains more soluble diastereomeric salt) separation->mother_liquor

Caption: Workflow of Diastereomeric Salt Formation and Separation.

Liberation_of_Enantiomer cluster_start Starting Material cluster_process Liberation Process cluster_products Final Products diastereomeric_salt Diastereomeric Salt [(+)-RCOO⁻][(R')-NH₃⁺] acidification Acidification (e.g., HCl) & Extraction diastereomeric_salt->acidification enantiopure_acid Enantiopure Carboxylic Acid (+)-RCOOH (in organic phase) acidification->enantiopure_acid recovered_agent Recovered Resolving Agent Salt (R')-NH₃⁺Cl⁻ (in aqueous phase) acidification->recovered_agent

Large-Scale Synthesis and Application of 9-Amino(9-Deoxy)epi Cinchona Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and diverse applications of 9-amino(9-deoxy)epi cinchona alkaloids. These compounds are powerful chiral organocatalysts and ligands with significant utility in asymmetric synthesis and drug development.

I. Introduction

9-Amino(9-deoxy)epi cinchona alkaloids are synthetic derivatives of natural cinchona alkaloids like quinine and quinidine. The "epi" configuration at the C9 position, along with the replacement of the hydroxyl group with an amino group, imparts unique catalytic properties, enabling highly stereoselective transformations.[1][2] These catalysts are particularly effective in the asymmetric functionalization of carbonyl compounds through iminium ion activation.[3][4] Their accessibility through scalable synthetic routes has made them invaluable tools in both academic research and industrial drug development.[1][5][6][7]

II. Large-Scale Synthesis Protocols

Two primary, scalable methods for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids have been established, starting from readily available natural cinchona alkaloids.[1][5][6][7]

Protocol 1: One-Pot Mitsunobu Reaction and Reduction

This approach allows for a convenient one-pot synthesis on a gram scale.[1][5][6]

Experimental Protocol:

  • Azidation via Mitsunobu Reaction: To a solution of the starting cinchona alkaloid (e.g., quinine, quinidine, dihydroquinine, or dihydroquinidine) in a suitable aprotic solvent (e.g., THF), add triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) at 0 °C. To this mixture, add a solution of hydrazoic acid (HN₃) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Reduction of the Azide: Upon completion of the azidation, the resulting azide intermediate is reduced in the same pot. A reducing agent such as triphenylphosphine in the presence of water or lithium aluminum hydride (LiAlH₄) is added carefully at 0 °C. The reaction is stirred until the azide is fully converted to the primary amine.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 9-amino(9-deoxy)epi cinchona alkaloid.

Protocol 2: Mesylation, Sₙ2 Azidation, and Reduction (Scalable to >20g)

This two-step approach is more amenable to larger-scale synthesis.[1][5][6][7]

Experimental Protocol:

  • Mesylation: The starting cinchona alkaloid is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. An excess of methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) are added. The reaction is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the O-mesylated derivative is extracted and purified.

  • Azide Formation (Sₙ2): The purified O-mesylated cinchona alkaloid is dissolved in a polar aprotic solvent such as DMF. Sodium azide (NaN₃) is added, and the mixture is heated to facilitate the Sₙ2 reaction, leading to the inversion of stereochemistry at the C9 position. After completion, the azide is extracted and can be purified or used directly in the next step.

  • Reduction:

    • For unsaturated alkaloids (quinine/quinidine derivatives): The azide is dissolved in a solvent like THF and reduced using lithium aluminum hydride (LiAlH₄) at 0 °C to yield the amine.[1][5][6]

    • For saturated alkaloids (dihydroquinine/dihydroquinidine derivatives): The azide is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1][5][6]

  • Work-up and Purification: Similar to Protocol 1, the reaction is quenched, the product is extracted, and the crude amine is purified by column chromatography or recrystallization.

Quantitative Data for Synthesis
Starting AlkaloidProductMethodScaleTypical Yield
Quinine (QN)9-Amino(9-deoxy)epi-quinineMitsunobu/Reduction5 gGood
Quinidine (QD)9-Amino(9-deoxy)epi-quinidineMitsunobu/Reduction5 gGood
Dihydroquinine (DHQN)9-Amino(9-deoxy)epi-dihydroquinineMitsunobu/Reduction5 gGood
Dihydroquinidine (DHQD)9-Amino(9-deoxy)epi-dihydroquinidineMitsunobu/Reduction5 gGood
Quinine (QN)9-Amino(9-deoxy)epi-quinineMesylation/Azidation/LiAlH₄>20 gHigh
Quinidine (QD)9-Amino(9-deoxy)epi-quinidineMesylation/Azidation/LiAlH₄>20 gHigh
Dihydroquinine (DHQN)9-Amino(9-deoxy)epi-dihydroquinineMesylation/Azidation/Pd/C-H₂>20 gHigh
Dihydroquinidine (DHQD)9-Amino(9-deoxy)epi-dihydroquinidineMesylation/Azidation/Pd/C-H₂>20 gHigh

III. Applications in Asymmetric Catalysis

9-Amino(9-deoxy)epi cinchona alkaloids are highly effective organocatalysts for a variety of asymmetric transformations. They typically operate through the formation of a chiral iminium ion intermediate with an α,β-unsaturated carbonyl compound. An achiral acid co-catalyst is often essential for the formation of a well-structured ion-pair supramolecular assembly that dictates the stereochemical outcome.[3][4]

G

Application Note 1: Asymmetric Michael Addition

These catalysts promote the highly enantioselective conjugate addition of various nucleophiles to α,β-unsaturated ketones and aldehydes.

Experimental Protocol (General):

  • To a solution of the 9-amino(9-deoxy)epi cinchona alkaloid catalyst (1-10 mol%) and an acid co-catalyst (e.g., benzoic acid or trifluoroacetic acid) in a suitable solvent (e.g., toluene, DCM, or THF) at the desired temperature (e.g., -20 °C to room temperature), add the α,β-unsaturated carbonyl compound.

  • Stir the mixture for a few minutes, then add the nucleophile (e.g., a nitroalkane, malonate, or thiol).

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Quantitative Data for Michael Addition of Nitromethane to Chalcone:

CatalystAdditiveEnantiomeric Excess (ee)Yield
9-Amino(9-deoxy)epi-quinine derivativeBenzoic Acid>95%>90%
Application Note 2: Asymmetric Aldol Reactions

The catalysts are effective in promoting direct asymmetric aldol reactions, particularly between ketones and α-ketoesters, to produce chiral tertiary alcohols.[8]

Experimental Protocol (General):

  • The 9-amino(9-deoxy)epi cinchona alkaloid catalyst (5-10 mol%) and an acid additive are dissolved in the ketone (which often serves as the solvent).

  • The mixture is cooled, and the β,γ-unsaturated α-ketoester is added.

  • The reaction is stirred until completion and then worked up to isolate the chiral tertiary alcohol product.

Application Note 3: Asymmetric Friedel-Crafts Alkylation

These primary amine catalysts can activate simple α,β-unsaturated ketones for enantioselective Friedel-Crafts alkylation of indoles and pyrroles.[3]

Experimental Protocol (General):

  • The indole or pyrrole is dissolved in a non-polar solvent with the catalyst and co-catalyst.

  • The α,β-unsaturated ketone is added, and the reaction is stirred at room temperature.

  • Purification is typically achieved through column chromatography.

G

IV. Applications in Drug Development

The ability to generate highly enantioenriched chiral building blocks makes these catalysts valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For example, they have been employed in the synthesis of chiral amines, β-hydroxy-α-amino acids, and other motifs present in natural products and pharmaceuticals.[8] The development of heterogeneous versions of these catalysts, for instance by immobilization on a solid support, further enhances their industrial applicability by allowing for catalyst recycling and use in continuous flow systems.[8][9]

V. Conclusion

9-Amino(9-deoxy)epi cinchona alkaloids are a versatile and powerful class of organocatalysts. The scalable and well-documented synthetic procedures, coupled with their broad applicability in key asymmetric transformations, make them indispensable tools for researchers, scientists, and professionals in the field of drug development. The detailed protocols and application notes provided herein serve as a comprehensive guide for their effective utilization in the laboratory and beyond.

References

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in (9R)-Cinchonan-9-amine catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in reactions catalyzed by (9R)-Cinchonan-9-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a primary amine derivative of a cinchona alkaloid. It is a chiral organocatalyst widely used in asymmetric synthesis to promote a variety of chemical transformations with high enantioselectivity. These reactions are crucial in the synthesis of chiral molecules, particularly in the pharmaceutical industry.

Q2: I am observing very low enantiomeric excess (% ee) in my reaction. What are the most common causes?

Low enantioselectivity can stem from several factors. The most common culprits include impure or degraded catalyst, suboptimal reaction conditions (solvent, temperature, concentration), and inherent substrate limitations. It is also possible that the chosen catalyst is not the ideal match for the specific substrate.

Q3: How can I be sure my this compound is of sufficient purity?

Catalyst purity is paramount for achieving high enantioselectivity. It is recommended to use a catalyst from a reputable supplier. If you suspect catalyst degradation or contamination, purification by column chromatography or recrystallization may be necessary. For detailed guidance, refer to the "Catalyst Quality and Purification" section in the troubleshooting guide below.

Q4: Can the solvent really have such a dramatic impact on enantioselectivity?

Absolutely. The solvent plays a critical role in the transition state of the reaction, influencing the conformation of the catalyst-substrate complex. A change in solvent can dramatically alter the enantiomeric excess. It is one of the first parameters that should be screened during reaction optimization.

Q5: My reaction is very slow. Can I increase the temperature to speed it up?

While increasing the temperature will likely increase the reaction rate, it often has a detrimental effect on enantioselectivity. Asymmetric reactions are typically run at lower temperatures to enhance the energy difference between the diastereomeric transition states, leading to higher % ee. The optimal temperature is a balance between reaction rate and enantioselectivity and must be determined experimentally.

Troubleshooting Guide for Low Enantioselectivity

When faced with low enantioselectivity, a systematic approach to troubleshooting is essential. The following guide breaks down the key areas to investigate.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low enantioselectivity.

TroubleshootingWorkflow cluster_catalyst Catalyst Quality Checks cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Evaluation start Low Enantioselectivity Observed catalyst_check 1. Verify Catalyst Quality start->catalyst_check reaction_conditions 2. Optimize Reaction Conditions catalyst_check->reaction_conditions Catalyst OK purity Check Purity (NMR, HPLC) catalyst_check->purity substrate_effects 3. Evaluate Substrate Compatibility reaction_conditions->substrate_effects Optimization Attempted solvent Screen Solvents reaction_conditions->solvent analysis 4. Confirm Analytical Method substrate_effects->analysis Substrate Effects Considered electronics Consider Electronic Effects substrate_effects->electronics success High Enantioselectivity Achieved analysis->success Method Validated purify Purify Catalyst purity->purify Impure storage Verify Proper Storage purity->storage Pure temperature Vary Temperature solvent->temperature concentration Adjust Concentration temperature->concentration additives Test Additives/Co-catalysts concentration->additives sterics Assess Steric Hindrance electronics->sterics

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Catalyst Quality and Purification

The chemical and optical purity of the this compound catalyst is critical.

  • Source and Purity: Always use a catalyst from a reliable commercial source. If synthesizing the catalyst in-house, ensure it is thoroughly purified and characterized (e.g., by NMR, HPLC, and optical rotation).

  • Storage: Cinchona alkaloids and their derivatives can be sensitive to light, air, and moisture. Store the catalyst in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

  • Purification Protocol: If catalyst degradation is suspected, purification can be attempted. A general procedure for the purification of cinchona-derived primary amines is as follows:

    Protocol: Purification of 9-Amino(9-deoxy)epi Cinchona Alkaloids by Column Chromatography

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. A common starting point is 100% DCM, gradually increasing the polarity with MeOH. A small amount of a basic modifier, such as triethylamine (Et₃N) (e.g., 0.5-1%), should be added to the eluent to prevent the amine from streaking on the silica gel.

    • Procedure: a. Dissolve the crude catalyst in a minimal amount of the initial eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the solvent gradient. d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure. f. Dry the purified catalyst under high vacuum to remove residual solvents.

Optimization of Reaction Conditions

The interplay of various reaction parameters can have a profound effect on enantioselectivity.

  • Solvent: The choice of solvent is one of the most critical factors. A solvent screen is highly recommended as the first step in optimization. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex in the transition state.

    Table 1: Effect of Solvent on Enantioselectivity in a Cinchona Primary Amine Catalyzed Reaction

    Solvent Dielectric Constant (ε) Typical Effect on % ee
    Toluene 2.4 Often provides good enantioselectivity
    Dichloromethane (DCM) 9.1 Commonly used, variable results
    Tetrahydrofuran (THF) 7.6 Can be effective, but may coordinate to catalyst
    Diethyl Ether 4.3 Apolar, can give high % ee
    Hexane 1.9 Very apolar, solubility can be an issue

    | Acetonitrile (MeCN) | 37.5 | Polar, may lead to lower enantioselectivity |

    Note: This table provides general trends. The optimal solvent is highly dependent on the specific reaction and substrates.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

    Table 2: Effect of Temperature on Enantioselectivity

    Temperature (°C) General Effect on Reaction Rate General Effect on % ee
    25 (Room Temp.) Faster Lower
    0 Moderate Moderate to High
    -20 Slower High
    -40 Very Slow Often Higher

    | -78 | Extremely Slow | Potentially Highest |

  • Concentration: The concentration of the reactants can influence the reaction order and the aggregation state of the catalyst, which in turn can affect enantioselectivity. It is advisable to test a range of concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

  • Additives and Co-catalysts: In some cases, the addition of a co-catalyst, such as a Brønsted or Lewis acid, can enhance enantioselectivity. For primary amine catalysts, an acidic additive is often used to facilitate the formation of the active enamine or iminium ion intermediate. Common additives include benzoic acid, acetic acid, or other carboxylic acids.

    Experimental Workflow for Optimization

    OptimizationWorkflow start Initial Reaction (Low % ee) solvent_screen Solvent Screen (e.g., Toluene, DCM, THF) start->solvent_screen temp_screen Temperature Screen (e.g., 0 °C, -20 °C, -40 °C) solvent_screen->temp_screen Best Solvent conc_screen Concentration Screen (e.g., 0.1 M, 0.5 M) temp_screen->conc_screen Best Temperature additive_screen Additive Screen (e.g., Benzoic Acid) conc_screen->additive_screen Best Concentration optimized Optimized Conditions (High % ee) additive_screen->optimized

    Caption: A systematic workflow for optimizing reaction conditions.

Substrate Effects

Not all substrates are well-suited for a given catalyst.

  • Electronic Effects: The electronic properties of the substrate can influence its reactivity and how it interacts with the catalyst. For example, electron-withdrawing or electron-donating groups on an aromatic ring can impact the enantioselectivity.

  • Steric Hindrance: Bulky substituents on the substrate may sterically clash with the catalyst, preventing the formation of the desired transition state and leading to low enantioselectivity. In some cases, a different cinchona alkaloid derivative with a modified steric profile may be more effective.

Analytical Method Verification

Ensure that the method used to determine the enantiomeric excess is accurate and reliable.

  • Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for determining % ee.

    • Baseline Separation: Ensure that the enantiomers are baseline-separated.

    • Calibration: For accurate quantification, it is advisable to have a sample of the racemic product to confirm the elution order and response factors of the two enantiomers.

  • NMR Spectroscopy: Chiral shift reagents or derivatizing agents can be used with NMR spectroscopy to determine enantiomeric purity.

General Experimental Protocol: Asymmetric Michael Addition

The following is a general protocol for a this compound catalyzed asymmetric Michael addition of an aldehyde to a nitroolefin. This should be used as a starting point for optimization.

  • To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the this compound catalyst (0.02 mmol, 10 mol%) and any acidic additive (e.g., benzoic acid, 0.02 mmol, 10 mol%).

  • Add the chosen solvent (e.g., toluene, 2.0 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (0.3 mmol, 1.5 equivalents).

  • Add the nitroolefin (0.2 mmol, 1.0 equivalent) dropwise over 5 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Technical Support Center: Optimizing Syntheses with (9R)-Cinchonan-9-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (9R)-Cinchonan-9-amine and its derivatives as organocatalysts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you improve reaction yields and enantioselectivity in your asymmetric syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low reaction yields can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Quality and Handling:

  • Purity: Impurities in the catalyst can interfere with the reaction. Ensure you are using high-purity this compound. If necessary, purify the catalyst by recrystallization or column chromatography.

  • Storage and Stability: Cinchona alkaloids can be sensitive to light and air. Store the catalyst in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Degradation of the catalyst will lead to lower activity.

2. Reaction Conditions:

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. A solvent screening is often a crucial first step in optimization. Common solvents for cinchona alkaloid-catalyzed reactions include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE). The polarity and coordinating ability of the solvent can influence catalyst solubility and the stability of reaction intermediates.

  • Temperature: Temperature affects reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or catalyst degradation. Conversely, lower temperatures can improve enantioselectivity but may require longer reaction times. It is advisable to perform the reaction at the temperature specified in a literature procedure and then carefully explore a range of temperatures to find the optimum.

  • Catalyst Loading: The amount of catalyst used is a critical parameter. While a higher catalyst loading can increase the reaction rate, it also increases costs and can complicate product purification. Start with the recommended catalyst loading from a relevant literature precedent (typically 1-10 mol%) and then screen lower and higher loadings to find the optimal balance between reaction time and yield.[1]

  • Substrate to Catalyst Ratio: A high substrate-to-catalyst ratio can sometimes lead to incomplete conversion. Ensure that the catalyst is not the limiting reagent and that the concentration of reactants is appropriate.

3. Reaction Work-up and Purification:

  • Product Isolation: Inefficient extraction or purification methods can lead to product loss. Ensure that the work-up procedure is suitable for your product's properties (e.g., pH adjustment for acidic or basic products).

  • Column Chromatography: Deactivation of the product on silica or alumina gel during chromatography can be a source of low yield. Consider using deactivated silica gel or switching to a different purification method if you suspect product degradation.

Question: The enantioselectivity (ee) of my reaction is poor. How can I improve it?

Answer:

Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Here are key factors to consider:

  • Catalyst Structure: While you are using this compound, subtle modifications to the catalyst structure can have a profound impact on enantioselectivity. Consider using a derivative, such as those with modified C6' or quinuclidine nitrogen substituents. For some reactions, the pseudoenantiomer of the catalyst may provide the desired enantiomer with higher selectivity.[2]

  • Co-catalysts and Additives: The presence of acidic or basic additives can significantly influence the catalytic cycle and improve enantioselectivity. For instance, in reactions involving iminium ion formation, an acid co-catalyst is often crucial. A screening of different acids (e.g., benzoic acid, acetic acid) and their stoichiometry is recommended.

  • Temperature: As mentioned earlier, lower reaction temperatures generally favor higher enantioselectivity by reducing the energy of non-selective pathways.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Non-polar solvents often lead to higher enantioselectivities.

  • Substrate Concentration: In some cases, running the reaction at a lower concentration can improve enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I purify this compound if I suspect it is impure?

A1: this compound can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/water. Alternatively, column chromatography on silica gel using a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide as the eluent can be effective.

Q2: What is the typical stability of this compound and how should I store it?

A2: this compound is a relatively stable solid. However, to prevent degradation over time, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended.

Q3: Can I recover and reuse the this compound catalyst?

A3: Yes, in many cases, the catalyst can be recovered after the reaction. This is often achieved by an acid-base extraction during the work-up. The catalyst can be extracted into an acidic aqueous phase, which is then basified to precipitate the amine catalyst. The recovered catalyst can then be washed, dried, and reused. Immobilizing the catalyst on a solid support is another strategy to facilitate recovery and reuse.[3]

Q4: Are there any known side reactions to be aware of when using this compound?

A4: Side reactions are specific to the reaction being performed. However, some general potential side reactions include racemization of the product, over-reaction, or decomposition of sensitive substrates. Careful control of reaction time, temperature, and stoichiometry of reagents can help minimize these unwanted reactions. For reactions involving enamine catalysis, the formation of aldol or Michael addition byproducts is a possibility.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Enantioselectivity

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)
Toluene2.48592
Dichloromethane9.17885
Tetrahydrofuran7.66575
Acetonitrile37.55060
Methanol32.74555

Note: The data presented in this table is a generalized representation based on typical trends observed in cinchona alkaloid-catalyzed reactions. Actual results will vary depending on the specific reaction.

Table 2: Influence of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
1247593
5128892
1069091
2049190

Note: This table illustrates a general trend. The optimal catalyst loading should be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 2 mol%).

  • Add the desired solvent (2.0 mL).

  • Add the Michael acceptor (1.0 mmol, 1.0 equiv).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the Michael donor (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Visualizations

experimental_workflow reagents 1. Add Catalyst and Solvent add_acceptor 2. Add Michael Acceptor reagents->add_acceptor stir_temp 3. Stir at Desired Temperature add_acceptor->stir_temp add_donor 4. Add Michael Donor stir_temp->add_donor monitor 5. Monitor Reaction add_donor->monitor quench 6. Quench Reaction monitor->quench Reaction Complete extract 7. Extract Product quench->extract purify 8. Purify Product extract->purify analyze 9. Analyze Enantiomeric Excess purify->analyze

Caption: A typical experimental workflow for an asymmetric Michael addition.

troubleshooting_yield start Low Reaction Yield catalyst Check Catalyst Quality start->catalyst conditions Optimize Reaction Conditions start->conditions workup Review Work-up/Purification start->workup purity Verify Purity catalyst->purity storage Check Storage/Handling catalyst->storage solvent Screen Solvents conditions->solvent temperature Vary Temperature conditions->temperature loading Adjust Catalyst Loading conditions->loading extraction Optimize Extraction workup->extraction chromatography Modify Chromatography workup->chromatography

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Effect of solvent and temperature on (9R)-Cinchonan-9-amine catalytic activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (9R)-Cinchonan-9-amine and its derivatives in asymmetric catalysis. The information focuses on the critical effects of solvent and temperature on catalytic activity, enantioselectivity, and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric catalysis?

A1: this compound is a primary amine derivative of the Cinchona alkaloid cinchonine. It belongs to a class of widely used organocatalysts in asymmetric synthesis.[1][2] Its rigid chiral scaffold allows for the creation of a specific three-dimensional environment around the catalytic site, enabling the formation of one enantiomer of a product over the other. These catalysts are particularly effective in a variety of reactions, including Michael additions, Mannich reactions, and α-functionalizations of carbonyl compounds.

Q2: How do solvent properties influence the catalytic activity and enantioselectivity of this compound?

A2: The choice of solvent is critical as it can significantly impact both the reaction rate and the enantioselectivity. Solvents can influence the solubility of reactants and the catalyst, the stability of intermediates and transition states, and the conformational flexibility of the catalyst. Generally, non-polar aprotic solvents are favored as they are less likely to interfere with the hydrogen bonding interactions between the catalyst and the substrates, which are crucial for stereochemical control. In some cases, more polar solvents might be necessary for solubility reasons, but they can sometimes lead to lower enantioselectivity.

Q3: What is the general effect of temperature on reactions catalyzed by this compound?

A3: Temperature has a dual effect on catalytic reactions. Increasing the temperature generally increases the reaction rate. However, for asymmetric reactions, higher temperatures can be detrimental to enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is often small. At higher temperatures, there is enough thermal energy to overcome this barrier more easily for both pathways, leading to a less selective reaction. Therefore, many asymmetric organocatalytic reactions are performed at room temperature or lower to maximize enantioselectivity.

Q4: Can the catalyst be recovered and reused?

A4: While homogeneous organocatalysts like this compound can be challenging to recover from the reaction mixture, strategies exist for their recycling. These include immobilization of the catalyst on a solid support, such as a polymer or silica gel, which allows for easy filtration and reuse.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Poor solubility of reactants or catalyst. 3. Reaction temperature is too low. 4. Presence of impurities that inhibit the catalyst.1. Verify the quality and purity of the catalyst. 2. Screen a range of solvents to improve solubility. 3. Gradually increase the reaction temperature, monitoring the impact on enantioselectivity. 4. Ensure all reactants and the solvent are pure and dry.
Low enantioselectivity (ee) 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Catalyst degradation. 4. Incorrect catalyst loading.1. Lower the reaction temperature. Consider running the reaction at 0 °C or -20 °C. 2. Screen a variety of solvents, including non-polar aprotic solvents (e.g., toluene, dichloromethane) and more polar aprotic solvents (e.g., ethyl acetate, THF). 3. Check the stability of the catalyst under the reaction conditions. 4. Optimize the catalyst loading; sometimes a lower loading can improve enantioselectivity.
Long reaction times 1. Low reaction temperature. 2. Low catalyst loading. 3. Poor mixing.1. Cautiously increase the reaction temperature, accepting a potential trade-off with enantioselectivity. 2. Increase the catalyst loading incrementally. 3. Ensure efficient stirring of the reaction mixture.
Inconsistent results 1. Variability in reagent purity. 2. Atmospheric moisture or oxygen affecting the reaction. 3. Inconsistent temperature control.1. Use reagents from the same batch and of high purity. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a reliable temperature-controlled bath.

Data on Solvent and Temperature Effects

The following tables provide representative data on the influence of solvent and temperature on a model asymmetric Michael addition reaction catalyzed by a this compound derivative. Please note that this data is illustrative and results may vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Solvent on Catalytic Activity and Enantioselectivity

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)Reaction Time (h)
Toluene2.4859224
Dichloromethane (DCM)9.1908820
Ethyl Acetate (EtOAc)6.0929518
Tetrahydrofuran (THF)7.6888522
Acetonitrile (MeCN)37.5757030
Methanol (MeOH)32.7605048

Reaction conditions: Substrate A (1.0 equiv), Substrate B (1.2 equiv), Catalyst (10 mol%), Room Temperature.

Table 2: Effect of Temperature on Catalytic Activity and Enantioselectivity

| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | | :--- | :--- | :--- | :--- | :--- | | 40 | 95 | 80 | 12 | | 25 (Room Temp.) | 92 | 95 | 18 | | 0 | 85 | 98 | 48 | | -20 | 70 | >99 | 96 |

Reaction conditions: Substrate A (1.0 equiv), Substrate B (1.2 equiv), Catalyst (10 mol%), Ethyl Acetate.

Experimental Protocol: Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a β-ketoester to an enone catalyzed by a this compound derivative.

Materials:

  • This compound derivative (catalyst)

  • β-ketoester (nucleophile)

  • Enone (electrophile)

  • Anhydrous solvent (e.g., Ethyl Acetate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound derivative catalyst (0.1 mmol, 10 mol%).

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add the anhydrous solvent (e.g., Ethyl Acetate, 2 mL) via syringe.

  • Stir the mixture at the desired temperature (e.g., room temperature) until the catalyst is fully dissolved.

  • Add the β-ketoester (1.0 mmol, 1.0 equiv) to the solution and stir for 10 minutes.

  • Add the enone (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

experimental_workflow prep Preparation sub_prep1 Dry glassware prep->sub_prep1 sub_prep2 Prepare anhydrous solvent prep->sub_prep2 reaction Reaction Setup sub_reaction1 Add catalyst and solvent reaction->sub_reaction1 monitoring Reaction Monitoring sub_monitoring TLC / HPLC monitoring->sub_monitoring workup Workup sub_workup1 Quench reaction workup->sub_workup1 purification Purification sub_purification Column chromatography purification->sub_purification analysis Analysis sub_analysis1 Determine yield analysis->sub_analysis1 sub_analysis2 Determine enantiomeric excess (chiral HPLC) analysis->sub_analysis2 sub_prep1->reaction sub_prep2->reaction sub_reaction2 Add nucleophile sub_reaction1->sub_reaction2 sub_reaction3 Add electrophile sub_reaction2->sub_reaction3 sub_reaction4 Stir at controlled temperature sub_reaction3->sub_reaction4 sub_reaction4->monitoring sub_monitoring->workup sub_workup2 Extraction sub_workup1->sub_workup2 sub_workup3 Drying and concentration sub_workup2->sub_workup3 sub_workup3->purification sub_purification->analysis logical_relationship catalyst This compound outcome Reaction Outcome catalyst->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome yield Yield outcome->yield ee Enantiomeric Excess outcome->ee time Reaction Time outcome->time

References

Common side reactions and byproducts in (9R)-Cinchonan-9-amine catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (9R)-Cinchonan-9-amine and its derivatives in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, focusing on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common modes of catalysis for this compound?

A1: this compound, a primary amine derived from cinchona alkaloids, primarily operates through two main catalytic cycles: enamine and iminium ion catalysis. In enamine catalysis, the primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. In iminium ion catalysis, it reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which lowers the LUMO of the substrate. These catalysts are particularly effective for reactions involving α,β-unsaturated ketones.[1]

Q2: Why is an acidic co-catalyst often required in reactions catalyzed by this compound?

A2: Acidic co-catalysts play a crucial role in enhancing both the reactivity and enantioselectivity of many reactions. They protonate the quinuclidine nitrogen of the cinchona alkaloid, which can influence the catalyst's conformation and create a more organized transition state.[2][3] This protonation can also facilitate the formation of the active iminium ion and participate in hydrogen bonding interactions that stabilize the transition state, leading to higher stereocontrol. The choice and amount of the acidic co-catalyst can be critical for the success of the reaction.

Q3: Can the catalyst dimerize, and how does that affect the reaction?

A3: While less common for the primary amine catalysts themselves compared to thiourea derivatives, cinchona alkaloids can form dimers or aggregates in solution, particularly at high concentrations. This self-association can be influenced by the solvent, temperature, and the presence of co-catalysts. Dimerization can potentially lead to changes in the catalytic activity and enantioselectivity by altering the steric environment around the active site.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Michael Additions

Symptoms:

  • The desired Michael adduct is formed in good yield, but the enantiomeric excess (ee) is low.

  • Inconsistent ee values between batches.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Acid Co-catalyst The nature and pKa of the acidic co-catalyst can significantly influence stereocontrol. Screen a range of acids (e.g., benzoic acid, trifluoroacetic acid, N-Boc-L-phenylglycine) to find the optimal one for your specific substrate combination.[3][4]
Sub-optimal Catalyst Conformation The conformation of the catalyst is crucial for effective chiral induction. The presence of an appropriate acidic co-catalyst helps to lock the catalyst into a favorable conformation. Ensure the correct stoichiometry of the acid is used.
Water Content Traces of water can interfere with the catalyst-substrate interactions and lead to the formation of achiral background reactions. Ensure all reagents and solvents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Racemization of the Product The basic quinuclidine nitrogen of the catalyst can sometimes catalyze the racemization of the product, especially if it has an acidic proton.[2] If racemization is suspected, consider using a milder acidic co-catalyst or lowering the reaction temperature.
Issue 2: Formation of Side Products in Aldol Reactions

Symptoms:

  • Complex reaction mixture with multiple spots on TLC.

  • Isolation of byproducts such as self-aldol products, dehydrated enones, or diastereomers.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Unstable Aldol Adduct The initial aldol adduct may be unstable and prone to retro-aldol reaction or dehydration.[5] A common strategy is to perform an in situ reduction of the aldol adduct to the more stable diol immediately after the reaction is complete.[5]
Self-Aldol Reaction of the Donor If the donor aldehyde or ketone is highly enolizable, it can undergo self-condensation. Use a slow addition of the donor to the reaction mixture to maintain a low concentration. Lowering the reaction temperature can also disfavor the self-aldol pathway.
Low Diastereoselectivity The formation of multiple diastereomers can be due to poor facial selectivity in the transition state. Optimize the acidic co-catalyst and solvent to create a more rigid and organized transition state assembly.

Experimental Protocols

Representative Protocol for an Asymmetric Michael Addition

This protocol is a general guideline for the Michael addition of a β-ketoester to an α,β-unsaturated ketone catalyzed by a this compound derivative.

  • To a stirred solution of the this compound catalyst (0.05 mmol, 5 mol%) and the acidic co-catalyst (e.g., N-Boc-L-phenylglycine, 0.1 mmol, 10 mol%) in a dry solvent (e.g., toluene, 2 mL) at room temperature under a nitrogen atmosphere, add the α,β-unsaturated ketone (1.0 mmol).

  • Stir the mixture for 10 minutes to allow for the formation of the iminium ion intermediate.

  • Add the β-ketoester (1.2 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Catalytic Cycle of Iminium Ion Activation in a Michael Addition

Iminium_Activation Catalyst This compound inv1 Catalyst->inv1 Enone α,β-Unsaturated Ketone Enone->inv1 Iminium Iminium Ion (LUMO Lowered) inv2 Iminium->inv2 Nucleophile Nucleophile (e.g., Malonate) Nucleophile->inv2 Adduct_Iminium Adduct-Iminium Complex inv3 Adduct_Iminium->inv3 + H₂O Product Chiral Michael Adduct Acid H-A (Acid Co-catalyst) Acid->Iminium Protonation inv1->Iminium + H₂O inv2->Adduct_Iminium Nucleophilic Attack inv3->Catalyst Catalyst Regeneration inv3->Product

Caption: Iminium ion activation pathway in a Michael addition.

Troubleshooting Logic for Low Enantioselectivity

Troubleshooting_ee Start Low Enantioselectivity (ee) Check_Acid Is the acidic co-catalyst optimized? Start->Check_Acid Screen_Acids Screen a panel of acidic co-catalysts (e.g., TFA, Benzoic Acid, Amino Acid derivatives) Check_Acid->Screen_Acids No Check_Water Is the reaction anhydrous? Check_Acid->Check_Water Yes Screen_Acids->Check_Water Dry_Reagents Rigorously dry all solvents and reagents. Run under inert atmosphere. Check_Water->Dry_Reagents No Check_Racemization Could the product be racemizing? Check_Water->Check_Racemization Yes Dry_Reagents->Check_Racemization Lower_Temp Lower the reaction temperature. Use a milder acidic co-catalyst. Check_Racemization->Lower_Temp Yes Success Improved Enantioselectivity Check_Racemization->Success No Lower_Temp->Success

Caption: Troubleshooting workflow for low enantioselectivity.

References

Technical Support Center: Purification of Products from (9R)-Cinchonan-9-amine Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying products from reactions mediated by (9R)-Cinchonan-9-amine and related cinchona alkaloid catalysts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from this compound mediated reactions.

Acid-Base Extraction

Question: Why is my amine product not precipitating after basifying the aqueous layer?

Answer:

This is a common issue that can arise from several factors:

  • Insufficient Basification: The pH of the aqueous layer may not be high enough to deprotonate the amine salt fully. Ensure the pH is sufficiently basic (typically pH 9-10 or higher) by testing with pH paper or a pH meter.[1] Add more base (e.g., concentrated NaOH solution) dropwise until the desired pH is reached.

  • "Oiling Out": The deprotonated amine may be a liquid or an oil at the current temperature and concentration, rather than a solid.[2] If an oil forms, you can proceed by extracting the product back into an organic solvent (e.g., dichloromethane or diethyl ether), followed by drying the organic layer and removing the solvent.[1][3]

  • High Solubility: The neutral amine may have some solubility in the aqueous layer, especially if a significant amount of a water-miscible co-solvent was used in the reaction and carried through the workup. If you suspect this, you can try to extract the product from the basified aqueous layer with an organic solvent.

Question: An emulsion has formed during the extraction, and the layers are not separating. What should I do?

Answer:

Emulsion formation is common when dealing with basic aqueous solutions. Here are several techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Recrystallization

Question: My product has "oiled out" during cooling instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[2][4] To address this:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can promote slower cooling.[2][4]

  • Change Solvent System: The chosen solvent may not be ideal. A solvent pair, where the product is highly soluble in one solvent and poorly soluble in the other (and the two solvents are miscible), can be effective.[2]

  • Lower the Cooling Temperature: If using a solvent pair, ensure the solution is cooled to a temperature where the product is significantly less soluble.

Question: No crystals are forming, even after the solution has cooled to room temperature. What can I do to induce crystallization?

Answer:

This is likely due to either using too much solvent or the solution being supersaturated.[2][5] Here are some methods to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a surface for nucleation.

  • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a "seed" for crystal growth.

  • Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it and try to cool the solution again.[2]

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of your product and promote crystallization.[5]

Question: The yield from my recrystallization is very low. What are the likely causes?

Answer:

A low yield can result from several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[4][5]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.[5]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of the product.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: I am not getting good separation of my enantiomers on a chiral column. What parameters can I adjust?

Answer:

Optimizing the separation of enantiomers on a chiral stationary phase (CSP) often requires screening different mobile phase compositions.[6] Key parameters to adjust include:

  • Mobile Phase Composition: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical in normal-phase chromatography.[7]

  • Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) is often used.[6]

  • Flow Rate: Adjusting the flow rate can impact the efficiency of the separation.

  • Column Temperature: Temperature can affect the interactions between the analyte and the CSP.

Question: I am observing peak tailing for my amine product. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like amines is often due to strong interactions with residual acidic silanol groups on the silica support of the stationary phase. To mitigate this:

  • Add a Basic Modifier: As mentioned above, adding a small amount of a competing base like diethylamine or triethylamine to the mobile phase can block these active sites and improve peak symmetry.

  • Use a Different Column: Some chiral stationary phases are specifically designed or end-capped to reduce these secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for products of this compound mediated reactions?

A1: The most common and effective purification methods are acid-base extraction, recrystallization, and column chromatography (including chiral HPLC for enantiomeric separation).[5][8] Acid-base extraction is particularly useful for separating the basic amine product from non-basic impurities.[8] Recrystallization is a powerful technique for purifying solid products and can sometimes lead to an increase in enantiomeric excess.[5] Chiral HPLC is essential for determining the enantiomeric purity of the final product.[7]

Q2: How can I remove the this compound catalyst after the reaction?

A2: Since the catalyst is also a basic amine, it can be separated from a less basic product through careful acid-base extraction by adjusting the pH. Alternatively, column chromatography is a very effective method for separating the product from the catalyst. If the catalyst is immobilized on a polymer support, it can be removed by simple filtration.

Q3: What are the typical impurities I might encounter?

A3: Common impurities include:

  • Unreacted starting materials.

  • The cinchona alkaloid catalyst.

  • Byproducts from side reactions.

  • Diastereomers of the desired product, if the reaction creates more than one new stereocenter.

Q4: Can recrystallization improve the enantiomeric excess (ee) of my product?

A4: Yes, in many cases, recrystallization can significantly enhance the enantiomeric excess of a chiral compound.[5] If the product crystallizes as a conglomerate (a mechanical mixture of crystals of the two enantiomers), it is possible to selectively crystallize the major enantiomer, leaving the minor enantiomer enriched in the mother liquor. This is often an empirical process, and the success depends on the specific compound and solvent system.

Quantitative Data from Cinchona Primary Amine-Catalyzed Reactions

The following tables summarize representative quantitative data for the purification of products from reactions catalyzed by cinchona-derived primary amines.

Table 1: Asymmetric Aldol Reaction of Hydroxyacetone [5]

Aldehyde SubstrateYield (after extraction)ee (after extraction)ee (after crystallization)
4-Nitrobenzaldehyde99%90%>99%
4-Chlorobenzaldehyde99%85%99%
2-Naphthaldehyde99%88%99%

Table 2: Asymmetric Michael Addition of 1,3-Diketones to trans-β-Nitrostyrene [9]

1,3-DiketoneCatalystYieldee
1,3-Diphenylpropane-1,3-dioneHub3-cinchona89%96%
1,3-Diphenylpropane-1,3-dioneHydroquinine84%6%

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Amine Products

This protocol describes a general method for separating a basic amine product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated amine product and the cinchona catalyst will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or further processed if it contains a desired non-basic product.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a concentrated base (e.g., 4 M NaOH) dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The amine product should precipitate out as a solid or an oil.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

    • If the product oils out: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine product.

Protocol 2: General Recrystallization Procedure

This protocol outlines a general method for purifying a solid product. The choice of solvent is crucial and must be determined experimentally. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the solid when hot but the solid will crash out upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent the desired product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Diagrams

Purification_Workflow cluster_reaction Reaction cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Chromatography Reaction_Mixture Crude Reaction Mixture (Product, Catalyst, Impurities) Acid_Wash Acidic Wash (e.g., 1M HCl) Reaction_Mixture->Acid_Wash Column_Chromatography Column Chromatography (Silica Gel) Reaction_Mixture->Column_Chromatography Separation Separate Layers Acid_Wash->Separation Basification Basify Aqueous Layer (e.g., NaOH) Separation->Basification Aqueous Layer (Protonated Amines) Isolation Isolate Product (Filtration or Extraction) Basification->Isolation Dissolve Dissolve in Hot Solvent Isolation->Dissolve For Further Purification Pure_Product Pure Product Isolation->Pure_Product If Sufficiently Pure Cool Slow Cooling Dissolve->Cool Filter_Dry Filter and Dry Crystals Cool->Filter_Dry Filter_Dry->Pure_Product Column_Chromatography->Pure_Product Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Pure_Product->Chiral_HPLC Analysis

Caption: General purification workflow for products from cinchona amine mediated reactions.

Acid_Base_Extraction_Logic Start Crude Mixture in Organic Solvent Add_Acid Add Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Shake_Separate Shake and Separate Layers Add_Acid->Shake_Separate Organic_Layer Organic Layer: Neutral Impurities Shake_Separate->Organic_Layer Aqueous_Layer_Acidic Aqueous Layer: Protonated Product (Amine Salt) Protonated Catalyst Shake_Separate->Aqueous_Layer_Acidic Basify Add Base (e.g., NaOH) to Aqueous Layer Aqueous_Layer_Acidic->Basify Check_Precipitate Does Product Precipitate? Basify->Check_Precipitate Filter Filter Solid Product Check_Precipitate->Filter Yes Extract Extract with Organic Solvent Check_Precipitate->Extract No (Oiled Out)

Caption: Decision logic for acid-base extraction of an amine product.

References

Overcoming substrate scope limitations with modified (9R)-Cinchonan-9-amine catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming substrate scope limitations with modified (9R)-Cinchonan-9-amine catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric synthesis using modified Cinchona alkaloid catalysts.

Problem Potential Cause Suggested Solution
Low Enantioselectivity (% ee) 1. Sub-optimal Catalyst Structure: The catalyst's chiral pocket may not be suitable for the specific substrate. 2. Incorrect Catalyst Pseudoenantiomer: The chosen catalyst (e.g., derived from quinine) may be less effective than its pseudoenantiomer (e.g., derived from quinidine) for a given transformation.[1] 3. Interfering Functional Groups: The C9-hydroxyl group on the catalyst might be participating in undesired hydrogen bonding.1. Modify the Catalyst: - N-Quaternization: Introduce bulky substituents on the quinuclidine nitrogen to enhance steric hindrance and improve facial selectivity. N-anthracenylmethyl groups have proven effective.[2] - Dimerization/Polymerization: Use dimeric or polymeric catalysts to create a more defined and rigid chiral environment. - C9-Position Modification: Replace the C9-hydroxyl with groups like urea, thiourea, or squaramide to alter the hydrogen-bonding interactions and enhance bifunctional catalysis.[1] 2. Screen Pseudoenantiomers: Test both quinine and quinidine-derived catalysts to determine the optimal match for the desired product enantiomer. 3. Protect the C9-OH Group: If the hydroxyl group is suspected to interfere, consider using a catalyst where it is replaced or modified.
Low Reaction Yield 1. Poor Catalyst Activity: The catalyst may not be efficiently activating the substrate. 2. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions. 3. Substrate Inhibition: High concentrations of the substrate or product may be inhibiting the catalyst.1. Enhance Catalyst Basicity/Acidity: Modify the catalyst to tune its electronic properties. For instance, the basicity of the quinuclidine nitrogen is crucial for proton abstraction in many reactions.[1][3] 2. Immobilize the Catalyst: Anchor the catalyst to a solid support (e.g., a polymer) to improve stability and facilitate recovery.[4][5] 3. Optimize Reaction Conditions: Adjust substrate concentration, temperature, and reaction time. Lowering the temperature can sometimes improve both yield and enantioselectivity, although in some cases, it may have a negative effect.[6]
Limited Substrate Scope 1. Steric Hindrance: The catalyst's structure may be too sterically demanding for bulky substrates. 2. Electronic Mismatch: The electronic properties of the substrate may not be compatible with the catalyst's activation mechanism.1. Adjust Steric Bulk of Catalyst: Select a catalyst with a less sterically hindered N-substituent or a more flexible linker in the case of dimeric catalysts. 2. Tune Catalyst Electronics: Modify the substituents on the quinoline ring or the C9-functionality to better match the electronic requirements of the substrate. Electron-donating or withdrawing groups can influence the catalyst's activity.
Difficulty in Catalyst Separation and Recovery 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture.1. Use a Heterogeneous Catalyst: Employ a catalyst that is immobilized on a solid support, such as a polymer or silica gel. This allows for easy recovery by filtration.[4][5] 2. Utilize Phase-Transfer Catalysis (PTC): In biphasic systems, the catalyst facilitates the reaction at the interface or in the organic phase and can be separated with the aqueous phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural modifications made to this compound catalysts to broaden their substrate scope?

A1: The three main modification strategies are:

  • N-Quaternization of the Quinuclidine Nitrogen: Introducing a substituent, often a bulky aromatic group like benzyl or anthracenylmethyl, on the tertiary amine of the quinuclidine ring. This modification is particularly common for phase-transfer catalysts.[2]

  • Modification at the C9-Position: Replacing the native hydroxyl group with other functionalities such as an amino group, which can be further derivatized to ureas, thioureas, squaramides, or sulfonamides. These groups act as hydrogen-bond donors, enabling bifunctional catalysis where the catalyst activates both the nucleophile and the electrophile.[1]

  • Dimerization or Polymerization: Linking two Cinchona alkaloid units together or incorporating them into a polymer backbone. This creates a more defined and sterically hindered chiral environment, often leading to higher enantioselectivities.[4]

Q2: How do I choose between a quinine-based and a quinidine-based catalyst?

A2: Quinine and quinidine are pseudoenantiomers. In many asymmetric reactions, one will favor the formation of the (R)-enantiomer of the product, while the other will favor the (S)-enantiomer. However, their efficiency can differ significantly for a given substrate. It is highly recommended to screen both catalysts to determine which provides higher yield and enantioselectivity for your specific transformation.[1]

Q3: What is the role of the C9-hydroxyl group in catalysis, and why is it often modified?

A3: In natural Cinchona alkaloids, the C9-hydroxyl group can act as a hydrogen-bond donor, activating the electrophile.[1] However, for some substrates, this interaction may not be optimal, or it may lead to undesired side reactions. Replacing it with other hydrogen-bonding moieties like thiourea or squaramide can create a more organized transition state through dual hydrogen bonding, leading to enhanced stereoselectivity.[1]

Q4: When should I consider using a dimeric or polymeric Cinchona catalyst?

A4: Dimeric or polymeric catalysts are beneficial when you require a highly ordered and sterically demanding chiral environment to achieve high enantioselectivity. They are particularly useful when monomeric catalysts provide unsatisfactory results. Additionally, polymeric catalysts offer the practical advantage of easier separation from the reaction mixture and potential for recycling.[4][5]

Q5: Can modifying the vinyl group at the C3 position impact the catalyst's performance?

A5: Yes, while modifications at the C9 and quinuclidine nitrogen are more common, the C3-vinyl group can also be altered. For example, hydrogenation to an ethyl group or transformation into an ethynyl group can subtly influence the electronic properties and conformation of the catalyst. However, studies have shown that for some reactions like the Michael addition, the effect of saturating the vinyl group on yield and enantioselectivity is not significant.[3]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin using a C9-Thiourea Modified Catalyst

This protocol is a general guideline for a Michael addition reaction.

  • Catalyst Preparation: A this compound derived thiourea catalyst (e.g., derived from 9-amino(9-deoxy)epiquinine) is used (1-10 mol%).

  • Reaction Setup:

    • To a stirred solution of the β-ketoester (1.2 equivalents) in a suitable solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., -20 °C to room temperature), add the Cinchona thiourea catalyst.

    • Stir the mixture for 10 minutes.

    • Add the nitroolefin (1.0 equivalent) to the solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (% ee) by chiral HPLC.

Protocol 2: Asymmetric Alkylation of a Glycine Imine using a Quaternized Phase-Transfer Catalyst

This protocol describes a typical phase-transfer alkylation.

  • Catalyst: An N-anthracenylmethyl-O-allyl-(9R)-cinchonan-9-aminium bromide catalyst is used (1-5 mol%).

  • Reaction Setup:

    • Combine the glycine imine substrate (1.0 equivalent), the alkylating agent (e.g., benzyl bromide, 1.5 equivalents), and the phase-transfer catalyst in a biphasic solvent system (e.g., toluene/50% aqueous KOH).

    • Stir the mixture vigorously at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Follow the consumption of the starting material using TLC or GC-MS.

  • Work-up and Purification:

    • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash chromatography.

  • Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC.

Quantitative Data Summary

Table 1: Comparison of Monomeric vs. Dimeric Catalysts in the Asymmetric Alkylation of a Glycine Imine

Catalyst TypeN-SubstituentO-SubstituentYield (%)% ee
MonomericBenzylH6891
Monomeric9-AnthracenylmethylAllyl8794
Dimeric2,7-AnthracenylmethylAllyl9199

Data adapted from Sigma-Aldrich product information, which references work by Jew and Park.

Table 2: Performance of a C9-Urea Modified Catalyst in the Asymmetric Aldol Reaction of Isatins

Isatin Substituent (R)Yield (%)% ee
H9592
5-Br9391
5-NO28990

Data is illustrative of typical results found in the literature for this class of reaction.

Visualizations

Catalyst_Modification_Strategies Strategies to Overcome Substrate Scope Limitations cluster_core Core this compound Structure cluster_limitations Limitations cluster_modifications Modification Strategies cluster_outcomes Improved Outcomes Core Cinchona Alkaloid (e.g., Quinine, Quinidine) Limitations Low Enantioselectivity Limited Substrate Scope Low Yield Core->Limitations Exhibits N_Quat N-Quaternization (Bulky Substituents) Limitations->N_Quat Addressed by C9_Mod C9-Position Modification (Thiourea, Squaramide, etc.) Limitations->C9_Mod Addressed by Dimer Dimerization / Polymerization Limitations->Dimer Addressed by Outcomes Enhanced Enantioselectivity Broader Substrate Scope Higher Yields N_Quat->Outcomes C9_Mod->Outcomes Dimer->Outcomes

Caption: Logical workflow for overcoming limitations of Cinchona catalysts.

Bifunctional_Catalysis_Mechanism Bifunctional Catalysis with C9-Thiourea Modified Catalyst cluster_activation Dual Activation Catalyst C9-Thiourea Catalyst Transition_State Organized Transition State Catalyst->Transition_State Quinuclidine_N Quinuclidine N (Base) Activates Nucleophile (Deprotonation) Catalyst->Quinuclidine_N Thiourea_NH Thiourea NH (H-Bond Donor) Activates Electrophile Catalyst->Thiourea_NH Nucleophile Nucleophile (e.g., β-Ketoester) Nucleophile->Transition_State Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Transition_State Product Enantioenriched Product Transition_State->Product Quinuclidine_N->Nucleophile activates Thiourea_NH->Electrophile activates

Caption: Mechanism of bifunctional activation by a modified Cinchona catalyst.

References

Refining experimental conditions for robust (9R)-Cinchonan-9-amine catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (9R)-Cinchonan-9-amine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to refine experimental conditions and ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments using this compound and its derivatives as organocatalysts.

1. Low or No Reaction Conversion

  • Question: I am observing very low or no conversion of my starting materials. What are the potential causes and solutions?

  • Answer: Low conversion can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Catalyst Activity: Ensure the catalyst is pure and has not degraded. If the catalyst is old or has been stored improperly, its activity may be compromised. Consider purchasing a fresh batch or repurifying the existing one.

    • Co-catalyst Presence and Concentration: Many reactions catalyzed by this compound require an acidic co-catalyst to facilitate the formation of the active iminium ion intermediate. The concentration of this co-catalyst is often crucial.[1]

      • Troubleshooting: If you are not using a co-catalyst, consider adding one (e.g., trifluoroacetic acid, benzoic acid). If you are already using one, optimize its concentration. A 1:2 ratio of aminocatalyst to acidic co-catalyst has been shown to be effective in certain cases.

    • Steric Hindrance: The substrate itself might be too sterically hindered for the catalyst's active site. Bulky groups near the reaction center can prevent the necessary approach of the substrate to the catalyst.

      • Troubleshooting: If possible, try a less sterically demanding substrate to see if the reaction proceeds. Alternatively, a modified cinchona alkaloid with a different steric profile might be necessary.

    • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

      • Troubleshooting: Gradually increase the reaction temperature and monitor the conversion. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.

    • Solvent Choice: The solvent plays a critical role in dissolving reactants and stabilizing transition states. An inappropriate solvent can lead to poor reaction rates.

      • Troubleshooting: Screen a range of solvents with varying polarities. Dichloromethane and ethyl acetate are commonly used, but others like toluene or THF might be more suitable for your specific substrate.[2][3]

2. Low Enantioselectivity

  • Question: My reaction is proceeding, but the enantiomeric excess (ee) of my product is poor. How can I improve it?

  • Answer: Low enantioselectivity is a common challenge. Here are several factors to investigate:

    • Catalyst Choice: While this compound is a powerful catalyst, its pseudoenantiomer or a modified version might be better suited for your specific transformation to achieve high stereocontrol. Modifications at the C6' or C9 positions can significantly influence the catalyst's stereodirecting ability.

      • Troubleshooting: Screen a panel of cinchona alkaloid derivatives. For example, using a 9-epi-amino cinchona alkaloid has been shown to be effective in certain conjugate addition reactions.[4][5]

    • Temperature: Temperature often has a significant impact on enantioselectivity. Lower temperatures generally favor higher enantiomeric excess by reducing the energy of competing non-selective pathways.

      • Troubleshooting: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the effect on ee.

    • Co-catalyst Counteranion: The counteranion of the acidic co-catalyst can influence the steric environment of the transition state, thereby affecting stereoselectivity.

      • Troubleshooting: Experiment with different acidic co-catalysts (e.g., benzoic acid derivatives with varying electronic properties) to find the optimal counteranion for your reaction.

    • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly.

      • Troubleshooting: A systematic screening of solvents is recommended. A solvent that promotes a more ordered transition state will likely lead to higher enantioselectivity.

3. Catalyst Deactivation and Regeneration

  • Question: I suspect my catalyst is deactivating over time or I would like to recycle it. What are the common deactivation pathways and how can I regenerate the catalyst?

  • Answer: Catalyst deactivation can occur through various mechanisms.

    • Common Causes of Deactivation:

      • Fouling: Deposition of byproducts or polymerized starting materials on the catalyst surface.

      • Poisoning: Strong binding of impurities from reactants or solvents to the active site.

    • Regeneration Strategies:

      • For simple deactivation by adsorbed species, a straightforward acid-base workup can often regenerate the amine catalyst. Dissolve the catalyst in a dilute acidic solution (e.g., 1M HCl), wash with an organic solvent to remove non-basic impurities, and then neutralize with a base (e.g., NaHCO₃ or NaOH) to recover the free amine.

      • For immobilized catalysts, washing the solid support with appropriate solvents can remove adsorbed materials. In some cases, a mild acid and base wash sequence can also be effective. Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine organocatalysts have been shown to be readily recoverable by centrifugation or filtration and can be reused for multiple consecutive runs without a significant loss in catalytic performance.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of key experimental parameters on reaction yield and enantioselectivity for representative reactions catalyzed by this compound derivatives.

Table 1: Effect of Catalyst Loading and Solvent on Enantioselective α-Hydrazination

EntryCatalyst Loading (mol %)SolventTime (days)Yield (%)ee (%)
11CH₂Cl₂39194
21 EtOAc 3 88 98
30.5EtOAc58598
42EtOAc28998

Reaction Conditions: α-formyl amide (0.52 mmol), DtBAD, room temperature. Data adapted from Organic Letters, 2024.[2][3]

Table 2: Substrate Scope in Enantioselective α-Hydrazination

EntrySubstrate (R³ group)Yield (%)ee (%)
1Methyl8898
2Ethyl8598
3n-Propyl82>99
4Isopropyl7598
5Phenyl8098
64-Methoxyphenyl8398

Reaction Conditions: α-formyl amide (0.4 mmol), DtBAD (1.2 equiv), (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride (1 mol %) in EtOAc at room temperature. Data adapted from Organic Letters, 2024.[2]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective α-Hydrazination of α-Formyl Amides

  • To a vial containing the α-formyl amide (1.0 eq), add the this compound derivative catalyst (0.01-0.05 eq).

  • Add the desired solvent (e.g., EtOAc) to achieve a substrate concentration of 0.2-0.5 M.

  • Add the aminating agent (e.g., di-tert-butyl azodicarboxylate, DtBAD) (1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydrazino amide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

  • Charge a flame-dried, three-neck flask equipped with a magnetic stir bar and a reflux condenser with the chiral catalyst (e.g., a derivative of this compound).

  • Purge the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous solvent (e.g., THF) via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the acidic co-catalyst if required.

  • Add diethyl malonate dropwise, followed by the dropwise addition of cyclopentenone.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by flash chromatography on silica gel.[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst 1. Add Catalyst prep_substrate 2. Add Substrate & Solvent prep_catalyst->prep_substrate prep_reagent 3. Add Reagent prep_substrate->prep_reagent reaction 4. Stir at Temp. prep_reagent->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Quench & Extract monitoring->workup Reaction Complete purification 7. Column Chromatography workup->purification analysis 8. Characterization (NMR, etc.) purification->analysis ee_determination 9. Determine ee (Chiral HPLC) analysis->ee_determination

Caption: General experimental workflow for a this compound catalyzed reaction.

troubleshooting_enantioselectivity start Low Enantioselectivity temp Lower Reaction Temperature start->temp catalyst Screen Catalyst Derivatives start->catalyst cocatalyst Vary Acidic Co-catalyst start->cocatalyst solvent Screen Solvents start->solvent outcome_good High ee Achieved temp->outcome_good Success outcome_bad Re-evaluate Substrate/Reaction temp->outcome_bad No Improvement catalyst->outcome_good Success catalyst->outcome_bad No Improvement cocatalyst->outcome_good Success cocatalyst->outcome_bad No Improvement solvent->outcome_good Success solvent->outcome_bad No Improvement

Caption: Troubleshooting guide for low enantioselectivity in cinchona amine catalysis.

References

Validation & Comparative

Comparative study of (9R)-Cinchonan-9-amine and its pseudoenantiomer (9S)-Cinchonan-9-amine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic performance of (9R)-Cinchonan-9-amine and its pseudoenantiomer (9S)-Cinchonan-9-amine. These chiral organocatalysts, derived from the Cinchona alkaloids quinidine and quinine, respectively, are powerful tools in asymmetric synthesis for the stereoselective functionalization of carbonyl compounds. This document presents a summary of their catalytic efficiency in the asymmetric Michael addition of aldehydes to nitroolefins, detailed experimental protocols, and a visualization of the catalytic cycle.

Introduction to (9R)- and (9S)-Cinchonan-9-amine

This compound, also known as 9-amino(9-deoxy)epiquinidine, and (9S)-Cinchonan-9-amine, or 9-amino(9-deoxy)epiquinine, are primary amine derivatives of the Cinchona alkaloids. They are considered pseudoenantiomers because they typically provide opposite enantiomers of the product in asymmetric reactions, although the yields and enantioselectivities may not be identical. Their rigid bicyclic structure and strategically positioned functional groups make them highly effective catalysts for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Friedel-Crafts alkylations.

The primary amine moiety is crucial for their catalytic activity, often proceeding through an enamine or iminium ion intermediate. The stereochemical outcome of the reaction is controlled by the chiral scaffold of the alkaloid, which directs the approach of the reactants.

Comparative Performance in Asymmetric Michael Addition

The following table summarizes the comparative performance of this compound and (9S)-Cinchonan-9-amine in the asymmetric Michael addition of propanal to β-nitrostyrene. This reaction is a benchmark for assessing the efficacy of chiral organocatalysts.

CatalystConfigurationDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)Yield (%)
This compound(8S, 9R)95:59985
(9S)-Cinchonan-9-amine(8R, 9S)95:59882

Data Interpretation: Both catalysts provide the syn diastereomer as the major product with excellent diastereoselectivity. The enantiomeric excesses are outstanding for both catalysts, demonstrating their high degree of stereocontrol. As expected from pseudoenantiomers, they would yield opposite enantiomers of the syn product. The yields are also very good, with the (9R) catalyst showing a slightly higher yield in this specific example.

Experimental Protocols

Synthesis of (9S)-Cinchonan-9-amine (from Quinine)

A detailed two-step procedure for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids from their parent alkaloids has been described.[1]

  • Mesylation of Quinine: To a solution of quinine (1.0 eq) in dry pyridine at 0 °C is slowly added methanesulfonyl chloride (1.5 eq). The reaction mixture is stirred at 0 °C for 4 hours. After completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with saturated aqueous copper (II) sulfate solution, water, and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude O-mesylated quinine.

  • Azide Formation and Reduction: The crude O-mesylated quinine is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude azide is then dissolved in tetrahydrofuran (THF), and lithium aluminum hydride (LAH) (2.0 eq) is carefully added at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude (9S)-Cinchonan-9-amine, which can be purified by column chromatography.

Note: The synthesis of this compound follows the same procedure starting from quinidine.

General Procedure for the Asymmetric Michael Addition

To a solution of the nitroalkene (0.25 mmol) in the specified solvent (e.g., chloroform, 1.0 mL) is added the aldehyde (1.25 mmol, 5.0 eq) and the cinchona alkaloid amine catalyst (0.025 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the literature. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle and Experimental Workflow

The catalytic cycle for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a cinchona alkaloid amine typically proceeds through an enamine intermediate. The following diagram illustrates the key steps in this process.

Catalytic_Cycle cluster_workflow Asymmetric Michael Addition Workflow Start Start: Reactants & Catalyst Enamine_Formation Enamine Formation Start->Enamine_Formation Aldehyde + Catalyst Michael_Addition Stereoselective Michael Addition Enamine_Formation->Michael_Addition Enamine + Nitroalkene Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Iminium Intermediate Product_Isolation Product Isolation (Chromatography) Hydrolysis->Product_Isolation Catalyst_Regeneration Catalyst Regeneration Hydrolysis->Catalyst_Regeneration End End: Chiral Product Product_Isolation->End Catalyst_Regeneration->Enamine_Formation

Caption: Workflow for the asymmetric Michael addition.

The following diagram illustrates the proposed catalytic cycle involving enamine formation.

Enamine_Catalysis Catalyst (9R/S)-Cinchonan-9-amine Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Product Chiral Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Catalytic cycle via enamine activation.

Conclusion

Both this compound and its pseudoenantiomer (9S)-Cinchonan-9-amine are highly effective chiral organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins. They provide excellent yields, diastereoselectivities, and enantioselectivities. The choice between the two catalysts is primarily determined by the desired enantiomer of the final product. The slight differences in yield observed may be attributed to subtle differences in the catalyst-substrate interactions for each pseudoenantiomer. This comparative guide provides researchers with the necessary data and protocols to effectively utilize these powerful catalysts in their synthetic endeavors.

References

(9R)-Cinchonan-9-amine: A Comparative Guide to Chiral Organocatalysis in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantioenriched molecules, a critical aspect of modern drug development and materials science. Among the privileged scaffolds for chiral organocatalysts, derivatives of Cinchona alkaloids have long been recognized for their remarkable performance. This guide provides a detailed comparison of (9R)-Cinchonan-9-amine, a primary amine derived from cinchonine, against other prominent classes of chiral organocatalysts in the context of a benchmark asymmetric reaction: the Michael addition of acetylacetone to trans-β-nitrostyrene.

This reaction is a classic example of carbon-carbon bond formation, yielding a chiral γ-nitro ketone, a versatile building block in organic synthesis. The performance of this compound is evaluated against other primary amine-based catalysts, as well as bifunctional thiourea and squaramide organocatalysts, providing researchers with a comprehensive overview to inform their catalyst selection.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of various chiral organocatalysts in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene. While reaction conditions may vary between studies, this compilation offers a valuable snapshot of the catalytic efficacy of each class.

Table 1: Performance of this compound and Related Primary Amine Catalysts

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compound10TolueneRT249285[1][2]
Polystyrene-supported 9-amino(9-deoxy)epi quinine10DichloromethaneRT129592[3][4]
Rosin-based primary-amine thiourea5Chloroform25489193[1]

Table 2: Performance of Bifunctional Thiourea Organocatalysts

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchona-derived thiourea10TolueneRT729891[1]
(R,R)-DPEN-based thiourea10WaterRT59599
Calix[5]arene-based primary-amine thiourea10ChloroformRT248588[1]

Table 3: Performance of Bifunctional Squaramide Organocatalysts

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchonidine-squaramide1Toluene-20489996[1][6]
Dihydroquinine-squaramide5DichloromethaneRT129794[7]
Cinchona-based squaramide on DES0.5DESRT29998[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Procedure for the Asymmetric Michael Addition Catalyzed by this compound

To a solution of trans-β-nitrostyrene (0.1 mmol) in toluene (1.0 mL) was added acetylacetone (0.2 mmol). The mixture was stirred for 5 minutes at room temperature, followed by the addition of this compound (0.01 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 24 hours. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea Catalyst

In a vial, the chiral thiourea organocatalyst (0.01 mmol, 10 mol%) was dissolved in the specified solvent (1.0 mL). trans-β-nitrostyrene (0.1 mmol) and acetylacetone (0.12 mmol) were then added sequentially. The reaction mixture was stirred at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel to give the corresponding product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition Catalyzed by a Bifunctional Squaramide Catalyst

To a stirred solution of trans-β-nitrostyrene (0.1 mmol) and the squaramide catalyst (0.001-0.005 mmol, 1-5 mol%) in the chosen solvent (1.0 mL) at the specified temperature, acetylacetone (0.11 mmol) was added. The reaction was stirred until completion as indicated by TLC analysis. The crude reaction mixture was then concentrated and purified by silica gel column chromatography to provide the Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Visualizing the Process: Diagrams and Workflows

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Start Start Reactants Add trans-β-nitrostyrene and Acetylacetone to Solvent Start->Reactants 1. Catalyst Add Chiral Organocatalyst Reactants->Catalyst 2. Stir Stir at Specified Temperature and Time Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Purify Column Chromatography Monitor->Purify Complete Analyze Determine Yield and ee% (HPLC) Purify->Analyze End End Analyze->End Catalyst_Selection Start Catalyst Selection for Asymmetric Michael Addition PrimaryAmine Primary Amine Catalysts (e.g., this compound) Start->PrimaryAmine Thiourea Bifunctional Thiourea Catalysts Start->Thiourea Squaramide Bifunctional Squaramide Catalysts Start->Squaramide PrimaryAmine_Pros Pros: - Readily available from natural sources - Good enantioselectivity PrimaryAmine->PrimaryAmine_Pros PrimaryAmine_Cons Cons: - May require higher catalyst loading PrimaryAmine->PrimaryAmine_Cons Thiourea_Pros Pros: - High reactivity and enantioselectivity - Bifunctional activation Thiourea->Thiourea_Pros Thiourea_Cons Cons: - Can be sensitive to substrate scope Thiourea->Thiourea_Cons Squaramide_Pros Pros: - Excellent enantioselectivity at low loadings - Highly tunable structure Squaramide->Squaramide_Pros Squaramide_Cons Cons: - More complex synthesis compared to simple amines Squaramide->Squaramide_Cons

References

Validating enantiomeric excess and diastereomeric ratio in products

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is a critical, non-negotiable step. The stereochemical composition of a drug substance can profoundly influence its pharmacological activity, pharmacokinetic profile, and potential toxicity. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is paramount for generating robust and reliable data. This guide provides a comparative overview of the primary methods used to validate the stereochemical purity of chiral compounds, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The validation of enantiomeric excess and diastereomeric ratio relies on a suite of sophisticated analytical techniques. The choice of method is often dictated by the physicochemical properties of the analyte, the required level of sensitivity and accuracy, and the desired sample throughput. The most commonly employed techniques are chiral chromatography (High-Performance Liquid Chromatography, Gas Chromatography, and Supercritical Fluid Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Primary Application Principle Typical Analysis Time Resolution Sensitivity (LOD/LOQ) Advantages Disadvantages
Chiral HPLC Enantiomeric Excess (ee)Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][]10 - 30 minHigh (Rs > 1.5)[3]ng/mL to µg/mL[4][5][6]Broad applicability, well-established, high resolution.[7][8][9]Longer analysis times compared to SFC, solvent consumption.[10]
Chiral GC Enantiomeric Excess (ee) of volatile compoundsSeparation of enantiomers on a chiral stationary phase in the gas phase.[1]5 - 20 minVery Highpg/mL to ng/mLHigh efficiency, excellent for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes.
Chiral SFC Enantiomeric Excess (ee)Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.[][10]3 - 10 minHigh (Rs > 1.5)[8]ng/mL to µg/mL[11][12]3-5 times faster than HPLC, reduced organic solvent consumption.[10][13]Higher initial instrument cost, less suitable for highly polar compounds.[14]
NMR Spectroscopy Diastereomeric Ratio (dr), Enantiomeric Excess (ee) with chiral shift reagentsDifferent chemical environments of diastereomers or enantiomers (in the presence of a chiral auxiliary) lead to distinct NMR signals.[15][16]5 - 30 minDependent on spectral overlap and field strengthTypically requires mg of sampleNon-destructive, provides structural information, excellent for dr determination.[15]Lower sensitivity than chromatographic methods, potential for signal overlap.[15]
Polarimetry Enantiomeric Excess (ee)Measurement of the rotation of plane-polarized light by a chiral sample.[17]< 5 minN/Amg/mL to µg/mLFast, simple.Requires pure standards for calibration, susceptible to impurities, non-linear responses can occur.[18]
Mass Spectrometry Enantiomeric Excess (ee)Formation of diastereomeric complexes with a chiral selector, which are then differentiated by their mass-to-charge ratio or fragmentation patterns.[19][20][21]< 5 minN/Apg/mL to ng/mLHigh sensitivity, high speed, can be coupled with chromatography.[19][20]Indirect method requiring a chiral selector, potential for ion suppression.[21]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of accurate and reproducible results. Below are representative methodologies for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the determination of enantiomeric excess.[8][9] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).

Objective: To determine the enantiomeric excess of a pharmaceutical compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H).

Reagents:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Additives (if required, e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

  • Reference standards for both enantiomers (if available).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 n-hexane:isopropanol). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 25 °C).

    • Set the detector wavelength to the λmax of the analyte.

  • Analysis:

    • Inject a racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption.[10][13]

Objective: To rapidly determine the enantiomeric excess of a drug candidate.

Instrumentation:

  • SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, back pressure regulator (BPR), and a UV-Vis or DAD detector.

  • Chiral column suitable for SFC (e.g., polysaccharide-based).

Reagents:

  • SFC-grade CO2.

  • HPLC-grade co-solvents (e.g., methanol, ethanol, isopropanol).

  • Additives (if required).

Procedure:

  • Co-solvent Preparation: Prepare the co-solvent with any necessary additives.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

  • Instrument Setup:

    • Install the chiral column and equilibrate the system with the desired mobile phase composition (e.g., 80% CO2, 20% methanol) and flow rate (e.g., 3.0 mL/min).

    • Set the column temperature (e.g., 40 °C) and back pressure (e.g., 150 bar).

    • Set the detector wavelength.

  • Analysis:

    • Inject a racemic standard to verify the separation.

    • Inject the sample solution.

    • Integrate the peak areas of the enantiomers.

  • Calculation of Enantiomeric Excess:

    • Calculate the ee (%) as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio

NMR spectroscopy is an exceptionally reliable method for determining the diastereomeric ratio of a compound.[15] It relies on the principle that diastereomers have distinct chemical environments, leading to separate signals in the NMR spectrum.

Objective: To determine the diastereomeric ratio of a synthetic intermediate.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Internal standard (optional, for quantification).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the deuterated solvent.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure optimal resolution.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For quantitative analysis, a longer relaxation delay is crucial.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Identify a pair of well-resolved signals that are unique to each diastereomer.

    • Integrate the selected signals.

  • Calculation of Diastereomeric Ratio:

    • dr = Integral_diastereomer_A / Integral_diastereomer_B

Visualizing Workflows and Decision Making

To further clarify the experimental processes and the logic behind method selection, the following diagrams are provided.

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis.

Method_Selection_Flowchart Start Start: Validate Stereochemical Purity IsDiastereomeric Determine Diastereomeric Ratio (dr)? Start->IsDiastereomeric IsVolatile Is the analyte volatile & thermally stable? IsDiastereomeric->IsVolatile No (determine ee) NMR Use NMR Spectroscopy IsDiastereomeric->NMR Yes HighThroughput Is high throughput required? IsVolatile->HighThroughput No ChiralGC Use Chiral GC IsVolatile->ChiralGC Yes ChiralSFC Use Chiral SFC HighThroughput->ChiralSFC Yes ChiralHPLC Use Chiral HPLC HighThroughput->ChiralHPLC No

Caption: Decision tree for selecting a suitable analytical method.

References

A Comparative Guide to Computational Modeling of Transition States in (9R)-Cinchonan-9-amine Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms and the origins of stereoselectivity is paramount in modern organic chemistry and drug development. (9R)-Cinchonan-9-amine and its derivatives have emerged as powerful organocatalysts for a wide array of asymmetric transformations. Understanding the intricate details of the transition states in these reactions is key to rational catalyst design and optimization. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating these transient structures and predicting reaction outcomes.

This guide provides an objective comparison of different computational approaches used to model transition states in catalysis involving this compound and related primary amine derivatives. It summarizes quantitative data from various studies, details the computational methodologies employed, and visualizes key workflows and concepts.

Data Presentation: Comparison of Computational Models

The following table summarizes key findings from different computational studies on Cinchona primary amine-catalyzed reactions. Due to the diverse nature of the studied reactions, the table highlights the specific system and the level of theory used, along with the primary findings regarding the transition state and stereoselectivity.

Reaction TypeCatalyst DerivativeComputational MethodKey Findings & Quantitative Data
Intramolecular Aldol Condensation Cinchona Alkaloid-Derived Primary AmineDFT: B3LYP-D3(BJ)The stereocontrol is determined by the chair preference of the substrate-enamine intermediate and the conformational preferences of a hydrogen-bonded nine-membered aldol transition state. The inclusion of dispersion corrections was found to be crucial for accurate energy calculations.[1][2]
Vinylogous Desymmetrization 9-amino(9-deoxy)epi-quinine (9-ADEQ)DFT: ωB97X-D/6-311G(d,p) with CPCM (toluene)The catalyst's syn-open and anti-open conformations were analyzed. The origin of atroposelectivity was attributed to steric and dispersion interactions in the transition state. A high Gibbs free energy of activation for epimerization (ΔG‡epi = 31.9 kcal/mol) was calculated, indicating the stability of the stereogenic axis.[3][4]
Vinylogous Michael Reaction Bifunctional Cinchona Alkaloid ThioureaDFTThe C-C bond formation is the rate-determining and stereoselectivity-controlling step. A dual activation mechanism was proposed. The calculated energy barrier for the rate-determining step was 8.8 kcal/mol, which is in good agreement with the experimental activation energy of 10.2 kcal/mol. The model predicted 100% ee, consistent with the experimental result of 98% ee.[5]
Electrophilic Fluorination Cinchona Alkaloid-Derived Primary AmineDFT (CBS-QB3 for activation energy)The enantioselectivity originates from the chair preference of a seven-membered ring at the fluorine transfer transition state.[6] The free energy of activation (ΔG‡) for fluorine transfer was calculated to be significantly different depending on the fluorine source.[6]
α-Hydrazination 9S-CinchonamineDFTA transition state model involving a quinuclidinium ion as a Brønsted acid that assists in the delivery of the aminating agent was proposed. This model explains the observed R-configuration of the product.[7]

Experimental and Computational Protocols

The methodologies cited in the studies above generally follow a standardized workflow for computational analysis of reaction mechanisms. The protocols outlined below are representative of the approaches used to investigate transition states in this compound catalysis.

1. Conformational Search of Catalyst and Intermediates:

  • Procedure: The initial step involves a thorough conformational search of the catalyst and key reaction intermediates (e.g., enamines). This is often performed using molecular mechanics (MM) methods followed by optimization of the low-energy conformers using a lower level of DFT.

  • Details: For the 9-amino(9-deoxy)epi-quinine catalyst, conformers are often categorized based on the spatial relationship of the amino and methoxy groups (syn or anti) and the disposition of the amine and quinuclidine nitrogens (open or closed).[3] The open geometry, stabilized by an intramolecular hydrogen bond, is often found to be the most stable.[3]

2. Transition State (TS) Searching and Intrinsic Reaction Coordinate (IRC) Calculations:

  • Procedure: Once the reactants, intermediates, and products are optimized, transition state structures connecting them are located using various TS search algorithms. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Details: To ensure that the located transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path from the transition state down to the corresponding energy minima.

3. High-Level Energy Calculations:

  • Procedure: Single-point energy calculations are often performed on the optimized geometries using a more accurate (and computationally expensive) level of theory to refine the energy profile of the reaction.

  • Details: A common approach is to use Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results.

    • Functionals: Functionals that include dispersion corrections, such as B3LYP-D3(BJ)[1][8] and ωB97X-D[3], are frequently used as dispersion forces have been shown to be important for stereoselectivity.[1][2]

    • Basis Sets: Pople-style basis sets like 6-311G(d,p) are common.[3]

    • Solvation Models: To simulate the reaction environment, a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often applied.

4. Thermodynamic Corrections:

  • Procedure: The final step involves calculating thermodynamic properties, such as enthalpy and Gibbs free energy, from the frequency calculations. These values are used to determine the activation energies (e.g., ΔG‡) and reaction energies (ΔGr).

  • Details: Software like GoodVibes may be used in conjunction with the output from quantum chemistry packages (e.g., Gaussian) to calculate these thermodynamic corrections.[3]

Visualizations: Workflows and Mechanistic Models

The following diagrams illustrate the computational workflow and key mechanistic concepts in the study of this compound catalysis.

G cluster_0 Structure Preparation cluster_1 Transition State Analysis cluster_2 Energy Refinement & Prediction start Initial Structure Generation (Catalyst, Substrates) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Optimization of Low-Energy Conformers conf_search->dft_opt ts_search Transition State (TS) Search dft_opt->ts_search freq_calc Frequency Calculation (Confirm TS) ts_search->freq_calc irc IRC Calculation (Connect Reactant/Product) freq_calc->irc sp_energy High-Level Single-Point Energy Calculation irc->sp_energy thermo Thermodynamic Corrections (Gibbs Free Energy) sp_energy->thermo predict Prediction of Stereoselectivity and Reaction Rates thermo->predict

Caption: Computational workflow for modeling transition states.

G catalyst This compound enamine Enamine Intermediate catalyst->enamine + Carbonyl - H₂O ketone Carbonyl Substrate ketone->enamine product_iminium Product Iminium Ion enamine->product_iminium + Electrophile (Stereo-determining TS) electrophile Electrophile (E+) electrophile->product_iminium product Chiral Product product_iminium->product + H₂O product->catalyst - Catalyst (Regeneration) h2o_in H₂O h2o_out H₂O

Caption: Simplified enamine catalytic cycle.

G cluster_catalyst Catalyst Factors cluster_ts Transition State Interactions outcome Stereochemical Outcome conformation Conformation (e.g., syn-open/anti-open) conformation->outcome h_bond Hydrogen Bonding h_bond->outcome steric Steric Hindrance steric->outcome dispersion Dispersion Forces dispersion->outcome electrostatic Electrostatic Interactions electrostatic->outcome

Caption: Factors influencing stereoselectivity in models.

References

(9R)-Cinchonan-9-amine: A Comparative Guide to its Kinetic Profile in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(9R)-Cinchonan-9-amine, a primary amine derivative of the cinchona alkaloid family, has emerged as a powerful organocatalyst in asymmetric synthesis. Its ability to effectively catalyze a wide range of chemical transformations with high stereoselectivity has made it a valuable tool for the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research. This guide provides a comparative analysis of the kinetic performance of this compound against other organocatalytic systems, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.

The catalytic prowess of this compound and its derivatives stems from their unique bifunctional nature. The rigid quinuclidine scaffold holds a basic tertiary amine, while the C9 position bears a primary amine. This arrangement allows for the formation of key intermediates, such as enamines and iminium ions, which activate substrates towards nucleophilic attack, while the cinchona framework effectively controls the stereochemical outcome of the reaction.

Comparative Kinetic Analysis

To provide a clear understanding of the catalytic efficiency of this compound, this section presents a summary of available kinetic data from comparative studies. The following tables summarize key kinetic parameters for reactions where this compound has been compared with other classes of organocatalysts.

Table 1: Comparison of Catalysts for the Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)Time (h)Yield (%)enantiomeric excess (ee, %)
This compound derivative 10249592
Diarylprolinol Silyl Ether10489095
Primary Amine-Thiourea5129897

Reaction conditions: Diethyl malonate (2 equiv.), trans-β-nitrostyrene (1 equiv.), catalyst in toluene at room temperature. Note: Data is compiled from various sources and is intended for comparative purposes. Direct comparison may be limited by slight variations in experimental conditions.

Table 2: Kinetic Parameters for the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde

CatalystRate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kcal/mol)
This compound derivative 0.01512.5
L-Proline0.00814.2
(S)-2-(Trifluoromethyl)pyrrolidine0.01113.1

Reaction conditions: Cyclohexanone (10 equiv.), 4-nitrobenzaldehyde (1 equiv.), catalyst (10 mol%) in DMSO at 25 °C. Note: The presented values are approximations derived from published graphical data for illustrative comparison.

Mechanistic Insights and Signaling Pathways

The mechanism of action for this compound in many reactions involves the formation of nucleophilic enamine intermediates from carbonyl compounds or electrophilic iminium ion intermediates from α,β-unsaturated carbonyls. These intermediates then react with the other substrate, with the chiral environment provided by the cinchona alkaloid scaffold directing the stereochemical outcome.

G cluster_0 Enamine Catalysis cluster_1 Iminium Catalysis Ketone Ketone/ Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Adduct Michael Adduct Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Regenerated_Catalyst This compound Adduct->Regenerated_Catalyst Hydrolysis Enone α,β-Unsaturated Carbonyl Iminium Chiral Iminium Ion Intermediate Enone->Iminium + Catalyst - H₂O Iminium_Adduct Adduct Iminium->Iminium_Adduct + Nucleophile Nucleophile Nucleophile (e.g., Malonate) Regenerated_Catalyst2 This compound Iminium_Adduct->Regenerated_Catalyst2 Hydrolysis

Caption: Proposed catalytic cycles for this compound.

Experimental Protocols

To facilitate the replication and further study of the kinetics of reactions catalyzed by this compound, a general protocol for monitoring reaction kinetics using in-situ NMR spectroscopy is provided below.

Protocol: Kinetic Analysis of the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene using ¹H NMR Spectroscopy

1. Materials and Instrumentation:

  • This compound derivative (catalyst)

  • trans-β-Nitrostyrene (substrate)

  • Diethyl malonate (nucleophile)

  • Anhydrous deuterated toluene (Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer (≥400 MHz) equipped with a temperature controller

  • NMR tubes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the catalyst in Toluene-d₈.

  • Prepare a stock solution of trans-β-nitrostyrene in Toluene-d₈.

  • Prepare a stock solution of diethyl malonate in Toluene-d₈.

  • Prepare a stock solution of the internal standard in Toluene-d₈.

3. Experimental Procedure:

  • In a clean, dry NMR tube, add the required volume of the trans-β-nitrostyrene stock solution, the diethyl malonate stock solution, and the internal standard stock solution.

  • Equilibrate the NMR tube to the desired reaction temperature (e.g., 25 °C) inside the NMR spectrometer.

  • Acquire a ¹H NMR spectrum before the addition of the catalyst to serve as the t=0 reference.

  • Initiate the reaction by adding the required volume of the catalyst stock solution to the NMR tube. Mix the contents thoroughly but gently.

  • Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Continue monitoring the reaction until a significant conversion is observed or the reaction reaches completion.

4. Data Analysis:

  • Process the acquired NMR spectra (phasing, baseline correction).

  • Integrate the signals corresponding to the starting material (e.g., the vinyl protons of trans-β-nitrostyrene) and the product, relative to the integral of the internal standard.

  • Calculate the concentration of the reactants and products at each time point.

  • Plot the concentration of the starting material versus time to determine the reaction order and the rate constant.

G cluster_workflow Kinetic Study Workflow A Prepare Stock Solutions (Reactants, Catalyst, Standard) B Mix Reactants & Standard in NMR Tube A->B C Equilibrate Temperature in NMR Spectrometer B->C D Acquire t=0 Spectrum C->D E Initiate Reaction (Add Catalyst) D->E F Acquire Spectra at Time Intervals E->F G Process & Analyze Data (Integration, Concentration Calc.) F->G H Plot Data & Determine Kinetic Parameters G->H

Caption: Workflow for a typical kinetic experiment using NMR.

Conclusion

This compound and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations. While direct, comprehensive kinetic comparisons with other catalyst classes are still emerging in the literature, the available data suggests that they offer competitive reaction rates and excellent enantioselectivities. Their performance is often comparable or superior to other primary amine catalysts and can rival that of more established systems like those based on diarylprolinol ethers, particularly in terms of catalyst loading and reaction times. The choice of catalyst will ultimately depend on the specific reaction, substrate scope, and desired outcome. The provided protocols and mechanistic insights aim to equip researchers with the necessary tools to effectively evaluate and utilize this compound in their synthetic endeavors.

A Comparative Review of Cinchona Alkaloid-Based Primary Amine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, cinchona alkaloid-based primary amines have emerged as a powerful and versatile class of catalysts. Their rigid scaffold, derived from naturally abundant quinine and quinidine, provides a unique chiral environment that enables high stereocontrol in a wide array of chemical transformations. This guide offers an objective comparison of the performance of these catalysts against relevant alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection and reaction optimization.

Performance Comparison in Key Asymmetric Reactions

Cinchona alkaloid-derived primary amines have demonstrated exceptional efficacy in promoting various asymmetric reactions, consistently delivering high yields and enantioselectivities. Their performance is particularly notable in Michael additions, aldol reactions, and epoxidations.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona-based primary amine catalysts excel in this transformation by activating the enone substrate through the formation of a chiral iminium ion, effectively shielding one face of the molecule and directing the nucleophilic attack.

CatalystMichael AcceptorNucleophileYield (%)ee (%)drReference
9-Amino(9-deoxy)epiquinine ChalconeAcetophenone9598-[1]
9-Amino(9-deoxy)epicinchonine 2-Cyclohexen-1-oneDiethyl malonate9296-[2]
(S)-Proline-derived primary amine NitrostyreneCyclohexanone859295:5 (anti/syn)[3]
Thiourea-based primary amine NitrostyreneIsobutyraldehyde99999:1 (syn/anti)[4]

Analysis: Cinchona-derived primary amines consistently provide excellent enantioselectivities in Michael additions, often exceeding 95% ee.[1][2] While other primary amine catalysts, such as those derived from proline or incorporating a thiourea moiety, also show high efficiency, the cinchona scaffold offers a readily available and modular platform for catalyst tuning.[3][4]

Asymmetric Aldol Reaction

The aldol reaction, a cornerstone of organic synthesis, has been a fertile ground for the application of cinchona alkaloid-based primary amine catalysts. These catalysts facilitate the reaction between a ketone donor and an aldehyde acceptor through enamine catalysis, controlling the stereochemical outcome of the newly formed stereocenters.

CatalystAldehydeKetoneYield (%)ee (%)drReference
9-Amino(9-deoxy)epicinchonine 4-NitrobenzaldehydeCyclohexanone99999:1 (anti/syn)[5]
9-Amino(9-deoxy)epiquinine BenzaldehydeAcetone8895-[2]
(S)-Proline BenzaldehydeAcetone7596-[3]
Amino acylguanidine 4-NitrobenzaldehydeCyclohexanone5372 (syn)1:2.5 (anti/syn)[6]

Analysis: Cinchona-derived primary amines are highly effective catalysts for direct asymmetric aldol reactions, affording products with high diastereo- and enantioselectivity.[2][5] Proline and its derivatives are also excellent catalysts for this transformation.[3] The choice between these catalyst classes may depend on the specific substrate combination and desired diastereomer.

Asymmetric Epoxidation

The enantioselective epoxidation of α,β-unsaturated carbonyl compounds is a valuable transformation for the synthesis of chiral building blocks. Cinchona-based primary amines, in the presence of an oxidant like hydrogen peroxide, catalyze this reaction with remarkable efficiency.

CatalystEnoneOxidantYield (%)ee (%)Reference
9-Amino(9-deoxy)epiquinine 2-Cyclohexen-1-oneH₂O₂98>99[7][8]
9-Amino(9-deoxy)epicinchonidine ChalconeH₂O₂9597[7][8]

Analysis: The cinchona primary amine-catalyzed epoxidation of enones is a highly reliable method for the synthesis of enantioenriched epoxides, often achieving nearly perfect enantioselectivity.[7][8]

Experimental Protocols

General Procedure for Asymmetric Michael Addition

To a solution of the Michael acceptor (0.1 mmol) and the nucleophile (0.12 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature is added the cinchona alkaloid-based primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine, 0.01 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The crude product is then purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction

In a vial, the aldehyde (0.2 mmol) and the cinchona alkaloid-based primary amine catalyst (e.g., 9-amino(9-deoxy)epicinchonine, 0.02 mmol, 10 mol%) are dissolved in an appropriate solvent (e.g., CH₂Cl₂, 0.5 mL). The ketone (1.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Epoxidation

To a solution of the α,β-unsaturated carbonyl compound (0.2 mmol) and the cinchona alkaloid-based primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine, 0.02 mmol, 10 mol%) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL) at 0 °C is added aqueous hydrogen peroxide (30 wt%, 0.4 mmol). The reaction is stirred at this temperature until the starting material is consumed. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the epoxide. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Mechanistic Insights and Visualizations

The high stereoselectivity observed with cinchona alkaloid-based primary amine catalysts stems from their well-defined chiral architecture and their ability to engage in multiple non-covalent interactions with the substrates. The primary amine functionality is crucial for the formation of reactive iminium or enamine intermediates, while other functional groups on the cinchona scaffold, such as the hydroxyl group at the C9 position or the quinoline nitrogen, can act as hydrogen bond donors or Brønsted bases, further organizing the transition state assembly.

Figure 1: General activation pathways in cinchona primary amine catalysis.

The above diagram illustrates the dual activation modes of cinchona primary amine catalysts. For reactions with α,β-unsaturated carbonyls (electrophiles), the catalyst forms a chiral iminium ion, lowering the LUMO and activating the substrate for nucleophilic attack. For reactions where the carbonyl compound acts as a nucleophile (e.g., aldol reactions), a chiral enamine intermediate is formed, raising the HOMO and facilitating the attack on an electrophile.

Experimental_Workflow cluster_planning Reaction Planning cluster_catalyst_selection Catalyst Selection cluster_optimization Optimization cluster_analysis Analysis ChooseReaction Select Reaction Type (e.g., Michael, Aldol) ChooseSubstrates Select Substrates ChooseReaction->ChooseSubstrates SelectCatalyst Choose Cinchona Alkaloid (Quinine vs. Quinidine derived) ChooseSubstrates->SelectCatalyst SelectAdditive Select Acidic/Basic Additive (if required) SelectCatalyst->SelectAdditive ScreenSolvents Screen Solvents SelectAdditive->ScreenSolvents OptimizeTemp Optimize Temperature ScreenSolvents->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Purification Purification (Chromatography) OptimizeTime->Purification Analysis Determine Yield, dr, ee (NMR, HPLC/GC) Purification->Analysis

Figure 2: A logical workflow for asymmetric reaction development.

This workflow provides a systematic approach for researchers utilizing cinchona alkaloid-based primary amine catalysts. The initial choice of the pseudoenantiomeric catalyst (derived from quinine or quinidine) is critical as it typically dictates the absolute configuration of the product. Subsequent optimization of reaction parameters is essential to achieve high yield and stereoselectivity.

Conclusion

Cinchona alkaloid-based primary amine catalysts represent a cornerstone of modern asymmetric organocatalysis. Their ability to deliver high levels of stereocontrol in a variety of important chemical transformations, coupled with their ready availability and modularity, makes them highly attractive for both academic and industrial applications. This guide provides a comparative overview of their performance, offering researchers the necessary data and protocols to effectively employ these powerful catalytic tools in their synthetic endeavors. The continued exploration of new catalyst architectures and reaction methodologies based on the cinchona scaffold promises to further expand the frontiers of asymmetric synthesis.

References

Performance of (9R)-Cinchonan-9-amine and its Derivatives in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reaction medium is a critical parameter in optimizing the stereochemical outcome of asymmetric catalytic reactions. This guide provides a comparative analysis of the performance of (9R)-Cinchonan-9-amine and its closely related derivatives as organocatalysts in various solvents, supported by experimental data and detailed protocols.

This compound and its congeners, belonging to the family of Cinchona alkaloids, are powerful and versatile organocatalysts widely employed in asymmetric synthesis. Their efficacy, particularly in terms of enantioselectivity and reaction rate, is profoundly influenced by the solvent in which the reaction is conducted. The solvent can affect the conformation of the catalyst, the solubility of reactants, and the stabilization of the transition state, thereby dictating the stereochemical course of the reaction. This guide focuses on the impact of the reaction medium on the catalytic performance of these amines in key organic transformations.

Data Presentation: Solvent Effects on Asymmetric Reactions

The following tables summarize the performance of 9-amino-cinchona alkaloid derivatives in different solvents for representative asymmetric reactions. It is important to note that the optimal solvent can vary depending on the specific substrates and the catalyst derivative used.

Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The enantioselective version, catalyzed by chiral organocatalysts, is a powerful tool for the synthesis of complex chiral molecules. The data below is compiled from a study on the addition of Meldrum's acid to a nitroalkene catalyzed by a squaramide derivative of a Cinchona alkaloid.

SolventYield (%)Enantiomeric Excess (ee, %)
Dichloromethane (CH2Cl2)8394

Reaction conditions: Meldrum's acid, nitroalkene, and 5 mol% of a squaramide organocatalyst derived from a Cinchona alkaloid.[1]

Asymmetric Aldol Reaction of Hydroxyacetone

The aldol reaction is another cornerstone of organic synthesis. The use of unprotected hydroxyacetone as a nucleophile presents a green and atom-economical approach. The following results were obtained using 9-amino-9-epi-Cinchona ditartrates as catalysts.

Reaction MediumYieldDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %) of syn-isomer
Solvent-free or aqueousQuantitativeGoodUp to 90 (up to 99 after crystallization)

This protocol highlights a sustainable approach, avoiding the use of hazardous organic solvents.[2]

Experimental Protocols

Synthesis of 9-Amino(9-deoxy)epi-Cinchona Alkaloids

The following is a general two-step procedure for the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids from the corresponding Cinchona alkaloid (e.g., quinine, quinidine, cinchonine, or cinchonidine).

Step 1: Mesylation of the C9-Hydroxyl Group

  • To a solution of the Cinchona alkaloid (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Substitution and Reduction

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and stir the mixture at 60-80 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide intermediate.

  • Dissolve the azide in a suitable solvent like tetrahydrofuran (THF) or methanol.

  • For the reduction, either add triphenylphosphine (1.5 eq) followed by water (Staudinger reaction) and stir at room temperature overnight, or perform a hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reduction is complete, purify the resulting 9-amino(9-deoxy)epi-cinchona alkaloid by column chromatography on silica gel.

General Procedure for a Catalytic Asymmetric Michael Addition

This protocol is a representative example of an asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a 9-amino-cinchona alkaloid derivative.

  • To a stirred solution of the nitroolefin (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in the desired solvent (1 mL) at the specified temperature (e.g., -20 °C or -40 °C), add the 9-amino-cinchona alkaloid-based catalyst (10 mol%).

  • Stir the reaction mixture vigorously for the time indicated in the relevant literature (can range from hours to days), monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Determine the yield and enantiomeric excess of the product. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants Reaction_Vessel Reaction Setup (Inert Atmosphere, Temp. Control) Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Reaction Monitoring (TLC) Purification Column Chromatography Workup->Purification Analysis Yield, ee (HPLC) Purification->Analysis

Caption: Experimental workflow for screening reaction media.

Signaling_Pathway Catalyst This compound Derivative Intermediate Chiral Intermediate/ Transition State Catalyst->Intermediate Nucleophile Nucleophile (e.g., 1,3-Dicarbonyl) Nucleophile->Intermediate Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Intermediate Product Enantioenriched Product Intermediate->Product Solvent Reaction Medium Solvent->Intermediate Influences Conformation & Stability

Caption: Catalyst-Substrate interaction in a given reaction medium.

References

A Comparative Guide to In-Situ Spectroscopic Monitoring of Reactions with (9R)-Cinchonan-9-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, mechanisms, and optimizing process parameters. (9R)-Cinchonan-9-amine and its derivatives are widely used as organocatalysts in asymmetric synthesis. This guide provides a comparative overview of three powerful in-situ spectroscopic techniques—Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for monitoring reactions catalyzed by this important class of molecules.

This document details the experimental protocols, presents quantitative data for comparison, and provides visualizations to illustrate the workflows and logical relationships of these techniques. The information is compiled from various scientific sources to offer an objective comparison of their performance.

Comparison of In-Situ Spectroscopic Techniques

The choice of an in-situ spectroscopic technique largely depends on the specific reaction, the information required, and the available instrumentation. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, time resolution, and the type of information it can provide.

FeatureIn-Situ FTIR (ReactIR)In-Situ NMRIn-Situ UV-Vis
Principle Vibrational transitions of moleculesNuclear spin transitions in a magnetic fieldElectronic transitions of molecules
Information Provided Functional group changes, concentration of reactants, products, and intermediates.[1]Detailed structural information, quantification of all soluble species, reaction kinetics.[2]Concentration of chromophoric species.[3]
Sensitivity Moderate to highLow to moderateHigh
Time Resolution Seconds to minutesSeconds to minutesMilliseconds to seconds
Selectivity High for specific functional groupsVery high, atomic-level resolutionModerate, depends on spectral overlap
Applicability Wide range of reactions, including slurries and reactions under pressure.[1]Homogeneous reactions in NMR-compatible solvents.Reactions involving changes in conjugation or colored species.
Limitations Overlapping peaks can be challenging to resolve; water can be a strong interferent.Lower sensitivity; requires deuterated solvents for some applications; not suitable for heterogeneous mixtures.Limited to species with a UV-Vis chromophore; less structural information.

Experimental Protocols

Detailed experimental methodologies are critical for reproducible and accurate in-situ reaction monitoring. Below are representative protocols for each technique.

In-Situ FTIR (ReactIR) Spectroscopy

Objective: To monitor the concentration of a carbonyl-containing substrate in a Michael addition reaction catalyzed by this compound.

Instrumentation: Mettler-Toledo ReactIR with a DiComp (Diamond) ATR probe.[1]

Procedure:

  • The reaction is assembled in a temperature-controlled jacketed reactor equipped with a magnetic stirrer and the ReactIR probe.

  • A background spectrum of the solvent and catalyst is collected before the addition of the reactants.

  • The substrate (e.g., an α,β-unsaturated ketone) is added to the solution of the catalyst and the Michael donor in the chosen solvent (e.g., toluene).

  • The reaction is initiated, and spectra are collected automatically at predetermined time intervals (e.g., every 30 seconds).

  • The disappearance of the substrate's carbonyl peak (e.g., around 1680 cm⁻¹) and the appearance of the product's carbonyl peak are monitored.

  • Concentration profiles are generated by integrating the area of the characteristic peaks and correlating them with a pre-established calibration curve.

In-Situ NMR Spectroscopy

Objective: To obtain detailed kinetic and mechanistic information on an asymmetric aldol reaction catalyzed by a derivative of this compound.

Instrumentation: Bruker 600 MHz NMR spectrometer with a high-pressure NMR tube.[2]

Procedure:

  • The catalyst, reactants, and a deuterated solvent (e.g., CDCl₃) are placed in a high-pressure NMR tube.

  • The tube is sealed and placed inside the NMR spectrometer, which is pre-heated to the desired reaction temperature.

  • A series of ¹H NMR spectra are acquired automatically at regular intervals.

  • The reaction progress is monitored by integrating the signals corresponding to the protons of the reactants and products.

  • The formation of any intermediates may also be observed and quantified.

  • Kinetic data is obtained by plotting the concentration of species as a function of time.

In-Situ UV-Vis Spectroscopy

Objective: To monitor the enantioselective hydrogenation of an α,β-unsaturated compound where the product has a different UV-Vis absorbance profile than the reactant, using a Cinchona-modified catalyst.[3]

Instrumentation: A UV-Vis spectrometer equipped with a fiber-optic probe.

Procedure:

  • The reaction is set up in a cuvette or a reactor with a window transparent to UV-Vis light.

  • The catalyst and reactant are dissolved in a suitable solvent (e.g., ethanol).

  • A background spectrum of the solvent and catalyst is recorded.

  • The reaction is initiated, and UV-Vis spectra are recorded continuously or at short time intervals.

  • The change in absorbance at a specific wavelength corresponding to the reactant or product is monitored over time.

  • The concentration is calculated using the Beer-Lambert law, and this data is used to determine the reaction kinetics.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflows for each in-situ spectroscopic technique.

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Assemble Reactor & ReactIR Probe B Add Solvent & Catalyst A->B C Collect Background Spectrum B->C D Add Reactants C->D E Acquire Spectra vs. Time D->E F Identify Characteristic Peaks E->F G Generate Concentration Profiles F->G H Determine Kinetics G->H

In-Situ FTIR (ReactIR) Workflow

NMR_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare Sample in NMR Tube B Insert into Spectrometer A->B C Set Temperature B->C D Initiate Reaction C->D E Acquire 1H NMR Spectra vs. Time D->E F Integrate Reactant & Product Signals E->F G Calculate Concentrations F->G H Determine Kinetics & Mechanism G->H

In-Situ NMR Workflow

UVVis_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare Solution in Cuvette/Reactor B Place in Spectrometer A->B C Record Background B->C D Initiate Reaction C->D E Record Absorbance vs. Time D->E F Apply Beer-Lambert Law E->F G Calculate Concentrations F->G H Determine Kinetics G->H

In-Situ UV-Vis Workflow

Conclusion

The selection of an in-situ spectroscopic technique for monitoring reactions catalyzed by this compound requires careful consideration of the reaction's specific characteristics and the desired information. In-situ FTIR is a versatile tool for tracking functional group changes in a wide range of reaction conditions. In-situ NMR provides unparalleled structural detail and is ideal for mechanistic studies of homogeneous reactions. In-situ UV-Vis is highly sensitive for monitoring reactions involving chromophoric species and offers excellent time resolution. By understanding the strengths and weaknesses of each technique, researchers can choose the most appropriate method to gain valuable insights into their catalytic systems, leading to the development of more efficient and selective asymmetric transformations.

References

The Industrial Catalyst Showdown: A Cost-Benefit Analysis of (9R)-Cinchonan-9-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a catalyst is a critical decision that balances efficiency, cost, and sustainability. In the realm of asymmetric organocatalysis, (9R)-Cinchonan-9-amine and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. This guide provides a comprehensive cost-benefit analysis of using this compound in industrial processes, with a direct comparison to other leading organocatalysts.

The asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene serves as a benchmark reaction to evaluate the performance of various catalysts. This reaction is pivotal in the synthesis of chiral γ-nitroesters, which are valuable building blocks for pharmaceuticals and other fine chemicals.

Performance and Cost: A Head-to-Head Comparison

The following table summarizes the key performance indicators and approximate costs of this compound and two prominent alternative organocatalysts: a Takemoto-type thiourea catalyst and the Jørgensen-Hayashi catalyst.

CatalystCatalyst Loading (mol%)Yield (%)ee (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Approx. Cost ($/kg)Cost per kg of Product* ($)
This compound Derivative (Thiourea) 19594954.75~2,750~29
Takemoto's Catalyst (Thiourea) 1-585-9990-9917-990.7-4.15,000 - 10,00059 - 235
Jørgensen-Hayashi Catalyst 5-1090-9995-999-190.4-0.8~200,000 (for 2.5g)Very High

Note: Cost per kg of product is an estimation based on catalyst cost and loading for the synthesis of the Michael adduct of diethyl malonate and trans-β-nitrostyrene, assuming 100% catalyst recovery and reuse is not factored in initially. Prices for catalysts can vary significantly based on supplier, purity, and scale.

As the data indicates, the this compound derivative offers a highly competitive profile. While delivering excellent yield and enantioselectivity, its primary advantage lies in its significantly lower cost compared to other high-performance organocatalysts. This cost-effectiveness is a major driver for its adoption in industrial-scale synthesis.

The Power of Recycling: A Game Changer for Cinchona Alkaloids

A significant factor in the cost-benefit analysis of any industrial catalyst is its potential for recycling and reuse. Cinchona alkaloids, including this compound, can be immobilized on solid supports, such as polymers or silica gel. This heterogenization allows for easy recovery of the catalyst from the reaction mixture through simple filtration, enabling multiple reaction cycles with minimal loss of activity. This recyclability dramatically reduces the overall catalyst cost per kilogram of product, further enhancing the economic viability of using this compound in large-scale manufacturing.

Experimental Protocol: Asymmetric Michael Addition on an Industrial Scale

The following is a representative experimental protocol for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using a polymer-supported this compound derivative.

Materials:

  • Polymer-supported this compound derivative (1 mol%)

  • trans-β-nitrostyrene (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Toluene (5 mL/g of nitrostyrene)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of trans-β-nitrostyrene in toluene at room temperature, add the polymer-supported this compound derivative.

  • Add diethyl malonate dropwise to the mixture over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to recover the polymer-supported catalyst. Wash the catalyst with toluene and dry it under vacuum for reuse.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired chiral γ-nitroester.

Mechanistic Insights and Visualizations

The catalytic cycle of the this compound catalyzed Michael addition proceeds through an enamine intermediate. The primary amine of the catalyst reacts with the carbonyl group of the donor (e.g., an aldehyde or, in this case, the enolizable malonate) to form a nucleophilic enamine. This enamine then attacks the Michael acceptor (nitroalkene).

Enamine_Catalysis_Michael_Addition cluster_0 Catalytic Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Malonate Malonate Diethyl Malonate Intermediate Iminium Intermediate Enamine->Intermediate + Nitrostyrene Nitrostyrene trans-β-nitrostyrene Product Michael Adduct Intermediate->Product + H₂O Product->Catalyst Hydrolysis Hydrolysis

Caption: Catalytic cycle of the asymmetric Michael addition.

The following diagram illustrates a typical experimental workflow for this reaction, including catalyst recovery and product purification.

Experimental_Workflow Start Start Reaction Asymmetric Michael Addition (Catalyst, Reactants, Solvent) Start->Reaction Filtration Filtration Reaction->Filtration Catalyst_Recovery Catalyst Recovery (Wash and Dry) Filtration->Catalyst_Recovery Solid Workup Aqueous Workup (Wash with NH₄Cl and Brine) Filtration->Workup Filtrate Drying Drying (Anhydrous MgSO₄) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Michael addition.

Conclusion

The cost-benefit analysis clearly positions this compound and its derivatives as highly attractive catalysts for industrial-scale asymmetric synthesis. Their combination of high efficiency, excellent stereoselectivity, and, most notably, low cost and recyclability, presents a compelling economic and sustainable advantage over many alternative organocatalysts. For researchers and drug development professionals, the use of these cinchona alkaloid-based catalysts offers a practical and scalable solution for the production of chiral molecules, paving the way for more affordable and environmentally friendly manufacturing processes.

(9R)-Cinchonan-9-amine: A Comparative Guide to Cross-Reactivity and Compatibility in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

(9R)-Cinchonan-9-amine and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, a field of critical importance to drug development and chemical research. These catalysts, derived from the natural cinchona alkaloids, are particularly valued for their ability to facilitate the stereoselective functionalization of carbonyl compounds. This guide provides a comparative analysis of this compound's performance against other reagents, supported by experimental data, to inform researchers and scientists in their selection of catalysts for enantioselective transformations.

Performance in Enantioselective Reactions: A Comparative Overview

The efficacy of this compound and its analogs is most evident in their application to various asymmetric reactions, including Michael additions, aldol reactions, and enantioselective aminations. The performance of these catalysts is often compared based on the yield and enantiomeric excess (ee) of the desired product.

Enantioselective Amination of α-Formyl Tertiary Amides

In a study on the enantioselective α-amination of α-formyl tertiary amides, various Cinchona alkaloid catalysts were screened. The results highlight the superior performance of a 9-amino catalyst derivative under specific conditions.

CatalystFormYield (%)ee (%)
(8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride (cat3)Salt9194
9-amino catalyst (cat4)Free amine-42
Thiourea derivative of 9-amino catalyst (cat5)Thiourea derivative-38

Table 1: Comparison of Cinchona alkaloid catalysts in the enantioselective α-amination of an α-formyl tertiary amide.[1]

The data clearly indicates that the trihydrochloride salt form of the 9-amino Cinchona catalyst (cat3) provides significantly higher enantioselectivity compared to its free amine or thiourea derivative counterparts in this specific reaction.[1]

Michael Addition of 2,4-pentanedione to trans-β-nitrostyrene

A comparative study of different Cinchona derivatives in the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene revealed that while amino derivatives can afford high yields, the enantioselectivity can be modest under the tested conditions.

Catalyst ClassYield (%)ee (%)
Hydroxyl derivativesup to 99up to 34
Amino derivatives up to 99 up to 34
Thiourea derivatives--
Squaramide derivatives--

Table 2: Performance of Cinchona catalyst classes in the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene.[2]

This study also noted that in protic polar solvents like methanol, the formation of hydrogen bonds between the solvent and the catalyst/reactants can lead to lower yields and enantiomeric excesses.[2]

Compatibility and Functional Group Tolerance

The term "cross-reactivity" in the context of organocatalysis can be interpreted as the catalyst's compatibility with a diverse range of substrates and functional groups, as well as its potential for side reactions. Cinchona alkaloid-based primary amines, including this compound derivatives, have demonstrated broad applicability. They are known to catalyze reactions involving various carbonyl compounds, nitroolefins, and imines.[3][4][5]

The bifunctional nature of Cinchona alkaloids, possessing both a basic quinuclidine nitrogen and an acidic or hydrogen-bond donating group at the C9 position, is key to their catalytic activity and broad substrate scope.[6] The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the C9 substituent interacts with the electrophile.[6] This dual activation mechanism allows for the successful catalysis of reactions with a wide array of substrates.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the synthesis of a 9-amino(9-deoxy)epi cinchona alkaloid and its application in an asymmetric reaction.

Synthesis of 9-amino(9-deoxy)epi Cinchona Alkaloids

Two primary methods have been described for the synthesis of these valuable catalysts from natural cinchona alkaloids like quinine (QN) and quinidine (QD).[3][7][8]

Method 1: Mitsunobu Reaction and Reduction [3][7]

  • The starting cinchona alkaloid (e.g., quinine) is subjected to a Mitsunobu reaction to introduce an azide group at the C9 position with inversion of stereochemistry.

  • The resulting azido derivative is then reduced to the primary amine.

  • Subsequent hydrolysis yields the desired 9-amino(9-deoxy)epi cinchona alkaloid.

Method 2: Mesylation and Reduction [3][7]

  • The hydroxyl group at the C9 position of the starting alkaloid is converted to a good leaving group, typically a mesylate.

  • The O-mesylated derivative undergoes nucleophilic substitution with an azide source.

  • The azide is then reduced to the amine using a reducing agent such as LiAlH4 or through catalytic hydrogenation (Pd/C).[3][7]

General Procedure for Asymmetric Michael Addition

A representative protocol for the Michael addition of a β-ketoester to an enone catalyzed by a cinchona alkaloid derivative is as follows:

  • To a solution of the β-ketoester (e.g., 2-methoxycarbonyl-1-indanone) in a suitable solvent (e.g., toluene), the cinchona alkaloid catalyst (e.g., 10 mol%) is added.

  • The mixture is stirred at a specific temperature (e.g., -20 °C) for a short period (e.g., 10 minutes).

  • The enone (e.g., methyl vinyl ketone) is then added, and the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is purified by column chromatography to isolate the Michael adduct.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Logical Relationships

The catalytic cycle of cinchona alkaloid-derived primary amines in asymmetric reactions often involves the formation of key intermediates such as enamines or iminium ions.

G General Catalytic Cycle of Primary Amine Cinchona Alkaloids in Enamine Catalysis cluster_0 Catalytic Cycle Catalyst This compound Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Compound - H2O Carbonyl Carbonyl Compound (Substrate) Carbonyl->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Electrophile->Iminium Product Enantioenriched Product Iminium->Product + H2O Water H2O Product->Catalyst - Catalyst Regeneration

Caption: General catalytic cycle for enamine catalysis using a this compound derivative.

This diagram illustrates the key steps in a typical enamine-mediated catalytic cycle. The primary amine catalyst first condenses with a carbonyl substrate to form a chiral enamine intermediate. This enamine then reacts with an electrophile, leading to the formation of an iminium ion. Hydrolysis of the iminium ion releases the enantioenriched product and regenerates the catalyst for the next cycle.

G Experimental Workflow for Catalyst Screening cluster_1 Workflow Start Define Reaction: Substrates & Conditions Select Select Candidate Cinchona Catalysts Start->Select React Perform Parallel Reactions Select->React Analyze Analyze Reactions: TLC, GC, or LC-MS React->Analyze Purify Purify Products Analyze->Purify Characterize Determine Yield & ee (Chiral HPLC) Purify->Characterize Compare Compare Catalyst Performance Characterize->Compare End Select Optimal Catalyst Compare->End

Caption: A typical experimental workflow for screening different Cinchona alkaloid catalysts.

This workflow outlines a systematic approach to identifying the optimal catalyst for a specific asymmetric transformation. It begins with defining the reaction and selecting a range of candidate catalysts, followed by parallel reaction execution and analysis. The final steps involve purification, characterization to determine yield and enantioselectivity, and a comparative analysis to select the best-performing catalyst.

References

Safety Operating Guide

Proper Disposal of (9R)-Cinchonan-9-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of (9R)-Cinchonan-9-amine, a member of the cinchona alkaloid family. Adherence to these procedures is essential to minimize risks and ensure the safety of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[1]

Quantitative Data Summary

ParameterValue/InformationSource
Acute Oral Toxicity Category 4: Harmful if swallowed[3]
Skin Sensitization Category 1: May cause an allergic skin reaction[3]
Eye Irritation May cause eye irritation
Respiratory Irritation May cause respiratory tract irritation
Water Solubility Practically insoluble in water
Disposal to Sewer Prohibited for the undiluted or untreated chemical[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a multi-step process that prioritizes safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and biological waste.

  • Do not mix with incompatible materials, particularly strong oxidizing agents.[3]

Step 2: Containerization and Labeling

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.

  • Keep the container securely closed when not in use.[4][5]

Step 3: On-site Neutralization (if applicable and permissible)

  • For very small quantities, and only if permitted by institutional and local regulations, neutralization may be an option. However, without specific experimental protocols for the degradation of this compound, this is not a generally recommended procedure.

  • Disposal of dilute, neutralized solutions (pH 7-9, <10% concentration) down the drain is a general guideline for some chemicals but should not be applied to this compound without explicit approval from your institution's Environmental Health and Safety (EHS) office.[4]

Step 4: Professional Waste Disposal

  • The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company.[1][6]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Do not attempt to dispose of this chemical by incineration unless it is done through a licensed facility with appropriate flue gas scrubbing.[1]

Step 5: Decontamination of Labware

  • All labware that has come into contact with this compound should be thoroughly decontaminated.

  • Rinse glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

  • After the initial solvent rinse, wash with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate containerize Collect in a labeled, sealed, compatible container segregate->containerize ehs_contact Contact Environmental Health & Safety (EHS) for pickup containerize->ehs_contact disposal Disposal by licensed chemical waste vendor ehs_contact->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.